molecular formula C10H17NO3 B178407 3,3-Diethyl-4-oxoazetidin-2-yl propionate CAS No. 142935-44-2

3,3-Diethyl-4-oxoazetidin-2-yl propionate

カタログ番号: B178407
CAS番号: 142935-44-2
分子量: 199.25 g/mol
InChIキー: JEUBRNMPSDDATF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,3-Diethyl-4-oxoazetidin-2-yl propionate, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3,3-diethyl-4-oxoazetidin-2-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBRNMPSDDATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(C(=O)N1)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereoselective Synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed stereoselective synthetic route to 3,3-Diethyl-4-oxoazetidin-2-yl propionate, a substituted β-lactam with potential applications in medicinal chemistry. Given the absence of a direct, published stereoselective synthesis for this specific molecule, this document outlines a rational approach based on well-established methodologies for the asymmetric synthesis of β-lactams, particularly those possessing a quaternary stereocenter at the C3 position. The proposed pathway leverages a diastereoselective Staudinger [2+2] cycloaddition reaction, followed by stereocontrolled functionalization at the C2 position.

Proposed Synthetic Strategy

The core of the proposed synthesis is the construction of the 3,3-diethyl-azetidin-2-one ring system. A logical and widely employed method for this transformation is the Staudinger [2+2] cycloaddition of a ketene with an imine. To induce stereoselectivity, a chiral auxiliary can be incorporated into the imine component. Subsequent stereoselective introduction of the propionate group at the C2 position would then yield the target molecule.

The overall proposed synthetic workflow is depicted below:

G cluster_0 Synthesis of Chiral Imine cluster_1 Staudinger Cycloaddition cluster_2 Functionalization and Final Product A Chiral Amine C Chiral Imine Synthesis A->C B Aldehyde/Ketone B->C E [2+2] Cycloaddition C->E D Diethylketene D->E F 3,3-Diethyl-β-lactam E->F G Stereoselective α-Propioxylation F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, albeit proposed, experimental protocols for the key steps in the synthesis. These protocols are based on analogous reactions found in the literature and may require optimization for the specific substrates.

Synthesis of a Chiral Imine Precursor

The stereochemical outcome of the Staudinger reaction is often controlled by the use of a chiral imine. A common strategy involves the condensation of a commercially available chiral amine with an appropriate aldehyde or ketone. For this synthesis, we propose the use of an N-silylimine derived from a chiral amine.

Protocol for the Synthesis of a Chiral N-silylimine:

  • To a solution of a chiral amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add a suitable silylating agent (e.g., chlorotrimethylsilane, 1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude N-silylimine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diastereoselective Staudinger [2+2] Cycloaddition

The key bond-forming step is the [2+2] cycloaddition of diethylketene with the chiral imine. Diethylketene is a reactive intermediate and is typically generated in situ.

Protocol for the Staudinger Reaction:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the chiral N-silylimine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or toluene, 0.2 M).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of 2-ethylbutanoyl chloride (1.1 eq.) in the same anhydrous solvent.

  • To the solution of the acid chloride, add a tertiary amine base (e.g., triethylamine, 1.2 eq.) dropwise at 0 °C to generate diethylketene in situ.

  • Transfer the freshly prepared diethylketene solution to the dropping funnel and add it dropwise to the cooled solution of the chiral imine over a period of 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a diastereomeric mixture of 3,3-diethyl-β-lactams, can be purified and the diastereomers separated by column chromatography on silica gel.

Stereoselective α-Propioxylation of the β-Lactam

The final step involves the introduction of the propionate group at the C2 position. This can be achieved through stereoselective α-propioxylation of the enolate of the β-lactam.

Protocol for α-Propioxylation:

  • To a solution of the purified 3,3-diethyl-β-lactam (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), 1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a suitable propionylating agent (e.g., propionyl chloride or propionic anhydride, 1.2 eq.) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the target molecule, this compound.

Data Presentation

The following tables summarize expected quantitative data for the proposed synthetic steps, based on literature precedents for analogous reactions. Actual results may vary and would require experimental validation.

Table 1: Diastereoselective Staudinger [2+2] Cycloaddition of Diethylketene with Chiral Imines

EntryChiral Auxiliary on ImineSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1(R)-PhenylglycinolDCM-78 to rt>95:570-85
2(S)-ValinolToluene-78 to rt>90:1065-80
3Evans AuxiliaryDCM-78 to rt>98:275-90

Table 2: Stereoselective α-Propioxylation of 3,3-Dialkyl-β-lactams

EntryBaseElectrophileTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1LDAPropionyl Chloride-78>90:1060-75
2LHMDSPropionic Anhydride-78>85:1565-80
3KHMDSPropionyl Chloride-78>92:868-82

Biological Significance and Signaling Pathways

β-lactam-containing molecules are a cornerstone of antibacterial therapy.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] The strained four-membered ring of the β-lactam is crucial for this activity, as it acylates a serine residue in the active site of PBPs, leading to irreversible inhibition of the enzyme.[3] This, in turn, disrupts the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and ultimately causing cell lysis.

The introduction of bulky substituents at the C3 position, such as the diethyl group in the target molecule, can influence the antibacterial spectrum and resistance to β-lactamases, enzymes that hydrolyze the β-lactam ring.[4] Furthermore, substituted β-lactams have been investigated for a range of other biological activities, including as inhibitors of enzymes such as human leukocyte elastase and as potential anticancer agents.[4][5] The specific signaling pathways and molecular targets of this compound would require dedicated biological evaluation.

The general mechanism of β-lactam action is illustrated below:

G A β-Lactam Antibiotic C Acylated PBP (Inactive) A->C Acylation of Active Site Serine B Penicillin-Binding Protein (PBP) B->C D Inhibition of Peptidoglycan Cross-linking C->D E Weakened Cell Wall D->E F Bacterial Cell Lysis E->F

Caption: General mechanism of action of β-lactam antibiotics.

Conclusion

This technical guide outlines a feasible and stereocontrolled synthetic route to this compound. The proposed strategy, centered around a diastereoselective Staudinger cycloaddition and subsequent stereoselective α-propioxylation, provides a clear roadmap for the synthesis of this and structurally related β-lactams. The provided experimental protocols, based on established literature, offer a solid starting point for researchers in the field. Further investigation into the biological activity of this compound is warranted to explore its potential as a novel therapeutic agent.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Context of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,3-Diethyl-4-oxoazetidin-2-yl propionate. Due to the limited publicly available experimental data for this specific molecule, this document also presents generalized experimental protocols for the synthesis and characterization of structurally related 2-azetidinone compounds. Furthermore, it discusses the well-established biological activities and mechanisms of action typical for the β-lactam class of molecules to which this compound belongs.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound, based on available data.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
CAS Number 142935-44-2[1]
IUPAC Name (3,3-diethyl-4-oxoazetidin-2-yl) propanoate
Topological Polar Surface Area (TPSA) 55.4 Ų[2]
LogP (calculated) 1.2019[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[2]

Experimental Protocols

While specific experimental procedures for this compound are not extensively documented in publicly accessible literature, the following sections detail generalized methodologies for the synthesis and characterization of similar β-lactam compounds.

The Staudinger synthesis is a widely employed method for the construction of the β-lactam ring.[3][4] It involves the [2+2] cycloaddition of a ketene with an imine. For a 3,3-disubstituted-4-oxoazetidin-2-yl ester, a generalized synthetic approach would be as follows:

Step 1: Formation of the Imine An appropriate aldehyde or ketone is reacted with a primary amine to form the corresponding imine (Schiff base). This reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the product.

Step 2: In Situ Generation of the Ketene A disubstituted acetyl chloride (in this case, diethylacetyl chloride) is treated with a tertiary amine base (e.g., triethylamine) to generate the corresponding ketene in situ. Ketenes are generally unstable and are therefore prepared immediately before use.[4][5]

Step 3: Cycloaddition The freshly generated ketene is then reacted with the imine from Step 1 in an appropriate aprotic solvent. The [2+2] cycloaddition proceeds to form the β-lactam ring.[3] The stereochemistry of the product can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[3][4]

Purification: The resulting crude product is typically purified using column chromatography on silica gel with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).[6]

Staudinger_Synthesis_Workflow reagents1 Aldehyde/Ketone + Primary Amine imine Imine Formation reagents1->imine cycloaddition [2+2] Cycloaddition imine->cycloaddition reagents2 Diethylacetyl Chloride + Triethylamine ketene In Situ Ketene Generation reagents2->ketene ketene->cycloaddition product This compound cycloaddition->product

Caption: Generalized workflow for the Staudinger synthesis of a β-lactam.

The structure of the synthesized β-lactam would be confirmed using a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the diethyl groups, the propionate moiety, and the protons on the azetidinone ring. The chemical shifts and coupling constants of the ring protons are particularly diagnostic for confirming the structure and stereochemistry.[7][8] For the azetidin-2-one core, protons at the C3 position typically resonate between 3.0-4.5 ppm, while protons at the C4 position appear further downfield at 4.5-5.5 ppm.[7]

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the β-lactam ring in the range of 165-180 ppm.[7] Other signals would correspond to the carbons of the diethyl and propionate groups.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a β-lactam is characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the four-membered ring. This band typically appears at a higher frequency (around 1730-1760 cm⁻¹) compared to that of a less strained amide, which is a key indicator of the β-lactam ring's presence.[9][10]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns.[11][12] Common techniques include Electrospray Ionization (ESI) or Chemical Ionization (CI).[12] A primary fragmentation pathway for β-lactams is the cleavage of the four-membered ring.[13][14] The observation of the protonated molecule ([M+H]⁺) and characteristic fragment ions would confirm the identity of the compound.[12][13]

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, compounds containing the 2-azetidinone (β-lactam) ring are a cornerstone of antibiotic therapy.[15][16][17]

The vast majority of β-lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15][18][19]

  • Target: The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for the final steps of peptidoglycan synthesis.[18][20] Peptidoglycan provides structural integrity to the bacterial cell wall.[15]

  • Mechanism: The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP.[18] This allows the antibiotic to bind to the active site of the PBP, where the serine residue in the active site attacks the carbonyl carbon of the β-lactam ring. This forms a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme.[21]

  • Outcome: The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[18]

Beta_Lactam_MOA beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) (Transpeptidase) beta_lactam->pbp Covalent Binding & Inactivation crosslinking Inhibition of Peptidoglycan Cross-linking pbp->crosslinking Catalyzes peptidoglycan Peptidoglycan Precursors peptidoglycan->crosslinking cell_wall Weakened Cell Wall crosslinking->cell_wall lysis Cell Lysis & Bacterial Death cell_wall->lysis

Caption: Mechanism of action for β-lactam antibiotics.

Derivatives of the 2-azetidinone scaffold have been investigated for a wide range of other pharmacological activities, including:

  • Antifungal[17]

  • Antitubercular[17][22]

  • Anticancer[16][17][23]

  • Anti-inflammatory[16][17]

  • Cholesterol absorption inhibition[22][24]

The specific activity of any given derivative is highly dependent on the nature and stereochemistry of the substituents on the β-lactam ring.

Conclusion

This compound is a β-lactam compound with defined physicochemical properties. While specific experimental and biological data for this molecule are scarce, its structural class is of immense importance in medicinal chemistry. The established protocols for the synthesis and characterization of β-lactams, along with the well-understood mechanism of action of this class of compounds as antibacterial agents, provide a solid foundation for further research and development of this and related molecules. Future studies would be necessary to elucidate the specific biological profile of this compound and to determine its potential as a therapeutic agent.

References

1H NMR and 13C NMR characterization of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Characterization of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of this compound, a substituted β-lactam. The β-lactam ring is a core structural motif in many important antibiotics, making the characterization of its derivatives crucial for pharmaceutical research and development. This document outlines the expected chemical shifts, coupling patterns, and a general protocol for acquiring such data.

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the atoms of this compound have been systematically numbered. The structure contains a chiral center at C2 and a quaternary carbon at C3, which influences the magnetic equivalence of adjacent protons.

G cluster_numbering cluster_molecule C1_label 1 C2_label 2 C3_label 3 C4_label 4 C5_label 5 C6_label 6 C7_label 7 C8_label 8 C9_label 9 C10_label 10 O11_label 11 O12_label 12 O13_label 13 N14_label 14 H_N_label H H_C2_label H C2 C C1->C2 N14 N C2->N14 O11 O C2->O11 H_C2 H C2->H_C2 C4 C N14->C4 H_N H N14->H_N C3 C C4->C3 O13 O C4->O13 C3->C2 C5 CH₂ C3->C5 C7 CH₂CH₃ C3->C7 C8 C O11->C8 O12 O C8->O12 C9 C C8->C9 C10 CH₃ C9->C10 C6 CH₃ C5->C6

Figure 1: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show six distinct signals. The diastereotopic nature of the methylene protons in the C3-diethyl group, arising from the adjacent chiral center (C2), is expected to result in complex splitting patterns for these protons.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Atom No. Protons Predicted δ (ppm) Predicted Multiplicity Predicted Coupling (J, Hz) Integration
10 -CH₃ (Propionate) 1.1 - 1.2 Triplet (t) 7.5 3H
6, 7' -CH₃ (Diethyl) 0.9 - 1.1 Triplet (t) 7.4 6H
5, 7 -CH₂- (Diethyl) 1.6 - 2.1 Multiplet (m) - 4H
9 -CH₂- (Propionate) 2.3 - 2.5 Quartet (q) 7.5 2H
2 -CH- (β-lactam) 5.6 - 5.9 Singlet (s) or Doublet (d)* - 1H

| 14 | -NH- (β-lactam) | 7.0 - 8.5 | Broad Singlet (br s) | - | 1H |

*The multiplicity of the C2 proton may appear as a singlet or a doublet depending on the rate of N-H proton exchange and the coupling constant (³JH,H). In many cases, coupling to the amide proton is not observed.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Atom No. Carbon Type Predicted δ (ppm)
8 C=O (Ester) 172 - 175
4 C=O (Amide/Lactam) 168 - 172
2 -CH- (O-C-N) 78 - 85
3 -C- (Quaternary) 62 - 68
9 -CH₂- (Propionate) 27 - 31
5, 7 -CH₂- (Diethyl) 24 - 29
10 -CH₃ (Propionate) 8 - 11

| 6, 7' | -CH₃ (Diethyl) | 7 - 10 |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[1][2][3]

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

¹H NMR Spectrum Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp resonance signals and high resolution. This is often an automated process.

  • Set the acquisition parameters. For a routine ¹H spectrum, typical parameters on a 400 MHz spectrometer might include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • Acquire the Free Induction Decay (FID) data.

¹³C NMR Spectrum Acquisition
  • Using the same sample, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

  • Set the acquisition parameters. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters might include:

    • Pulse Angle: 30 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

    • Spectral Width: 0 to 220 ppm

  • Acquire the FID data.

Data Processing
  • Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

  • Perform peak picking to identify the precise chemical shift of each signal.

Visualization of Workflow

The logical workflow for the complete NMR characterization of a novel compound is outlined below.

G A Sample Preparation (Compound in CDCl3 + TMS) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Initial Structure Hypothesis D->E F Ambiguity or Complex Spectra? E->F G 2D NMR Acquisition (e.g., COSY, HSQC, HMBC) F->G Yes I Final Structure Confirmation F->I No H 2D Spectral Analysis (Correlation Mapping) G->H H->I

Figure 2: Logical workflow for NMR-based structural elucidation of an organic compound.

Conclusion

This guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹³C NMR characteristics of this compound. The predicted data, based on fundamental NMR principles, suggests a unique spectral fingerprint defined by the β-lactam core and its ester and diethyl substituents. For unambiguous structure confirmation and to resolve complex splitting patterns, especially for the diastereotopic methylene protons, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. The provided protocols offer a robust starting point for the experimental acquisition and analysis of this and structurally related compounds.

References

Mass Spectrometry Analysis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate, a substituted β-lactam compound. Given the importance of the azetidinone core in pharmaceuticals, understanding its analytical characterization is crucial for research and development.[1][2] This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation strategies, serving as a valuable resource for scientists working with this and structurally related molecules. The molecular formula for this compound is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol .[3][4]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is expected to be influenced by its two main structural features: the β-lactam ring and the propionate ester group. The β-lactam ring is known to be susceptible to cleavage under ionization conditions.[4][5][6]

A primary fragmentation event is the cleavage of the four-membered β-lactam ring.[5][6][7] Additionally, the propionate ester group can undergo characteristic fragmentation, such as the loss of the alkoxy group or rearrangements.[8]

A plausible fragmentation pathway for this compound is visualized below.

G cluster_main Predicted Fragmentation of this compound mol [M+H]⁺ m/z = 200.12 frag1 Loss of propionic acid (-C₃H₆O₂) m/z = 126.10 mol->frag1 -74.02 Da frag2 β-lactam ring opening m/z = 142.11 mol->frag2 Rearrangement frag3 Loss of ethyl group (-C₂H₅) m/z = 171.09 mol->frag3 -29.03 Da frag4 Loss of propionyl group (-C₃H₅O) m/z = 143.10 frag2->frag4 -57.02 Da

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate quantification.[9][10]

  • Extraction: For biological matrices, a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

    • Add 3 volumes of cold acetonitrile to 1 volume of sample (e.g., plasma, cell lysate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • For LLE, extract the supernatant with an equal volume of ethyl acetate.

    • For SPE, use a C18 cartridge.

  • Drying and Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS or a volatile solvent like ethyl acetate for GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of the analyte.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temp. 250°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-500
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex matrices.[10][11]

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions Q1: 200.1 -> Q3: 126.1 (Quantifier), Q1: 200.1 -> Q3: 142.1 (Qualifier)

Quantitative Data Presentation

The following table is an illustrative example of how quantitative data for this compound could be presented. This hypothetical data represents the quantification of the compound in a cell culture medium over time after a single dose.

Time Point (hours)Concentration (ng/mL) ± SD (n=3)
01002.5 ± 45.2
1856.3 ± 33.1
2678.9 ± 25.8
4452.1 ± 18.9
8210.7 ± 11.5
1289.4 ± 6.7
2415.2 ± 2.1

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of this compound.

G cluster_workflow Mass Spectrometry Analysis Workflow sample Sample Collection (e.g., Plasma, Tissue) prep Sample Preparation (Extraction, Cleanup) sample->prep analysis MS Analysis (LC-MS/MS or GC-MS) prep->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc data_interp Data Interpretation (Statistical Analysis, Reporting) data_proc->data_interp

Caption: General workflow for the mass spectrometry analysis of small molecules.

Logical Relationships in Method Development

Optimizing a mass spectrometry method involves understanding the interplay between various parameters. The diagram below illustrates key relationships to consider during method development.

G cluster_logic Key Relationships in MS Method Development sensitivity Sensitivity specificity Specificity robustness Robustness sample_prep Sample Preparation sample_prep->sensitivity sample_prep->specificity sample_prep->robustness chromatography Chromatography chromatography->sensitivity chromatography->specificity ms_params MS Parameters ms_params->sensitivity ms_params->specificity

Caption: Logical relationships in mass spectrometry method development.

References

In Silico Modeling of 3,3-Diethyl-4-oxoazetidin-2-yl propionate Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 3,3-Diethyl-4-oxoazetidin-2-yl propionate to its putative protein targets. Given the presence of a β-lactam ring in its structure, this document will focus on penicillin-binding proteins (PBPs) as a probable target class, which are crucial enzymes in bacterial cell wall synthesis.[1][2][3] The binding of β-lactam antibiotics to PBPs leads to the inhibition of their transpeptidase activity, ultimately causing cell lysis.[3]

The following sections detail a systematic in silico workflow, from target identification and preparation to molecular docking, molecular dynamics simulations, and binding affinity calculations, to elucidate the potential mechanism of action of this compound.

In Silico Modeling Workflow

The in silico investigation of the binding of this compound to a target protein, such as a penicillin-binding protein, follows a structured workflow. This workflow begins with the preparation of both the ligand and the protein, proceeds through computational simulations to predict their interaction, and concludes with an analysis of the binding affinity and stability of the complex.

G A Ligand Preparation (this compound) D Molecular Docking (Pose Prediction) A->D B Target Identification (e.g., Penicillin-Binding Protein) C Protein Preparation (Structure Retrieval/Homology Modeling) B->C C->D E Molecular Dynamics Simulation (Complex Stability) D->E F Binding Free Energy Calculation (Affinity Estimation) E->F G Data Analysis & Interpretation F->G

Figure 1: In Silico Modeling Workflow.

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are based on widely accepted practices in computational drug discovery.

Ligand and Protein Preparation

Ligand Preparation:

  • 3D Structure Generation: The 2D structure of this compound (SMILES: CCC(OC(C1(CC)CC)NC1=O)=O) is used to generate a 3D conformation using software such as Open Babel.[4]

  • Energy Minimization: The generated 3D structure is energy-minimized using a force field like MMFF94 to obtain a low-energy conformation.

  • Charge Calculation: Partial charges are calculated for each atom of the ligand, which is crucial for accurately simulating electrostatic interactions.

Protein Preparation:

  • Structure Retrieval: The 3D structure of the target protein (e.g., a Penicillin-Binding Protein) is obtained from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model is built using a suitable template.

  • Protein Cleaning: Non-essential molecules such as water, ions, and co-crystallized ligands are removed from the PDB file.

  • Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program like AutoDock is used to perform the docking calculations.[4] The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring the conformational space of the ligand.[4]

  • Pose Selection and Analysis: The docking results are clustered based on their root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster is typically selected as the most probable binding pose. Interactions such as hydrogen bonds and hydrophobic contacts are then analyzed.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[7]

  • System Setup: The protein-ligand complex from the docking experiment is placed in a periodic box of a chosen shape (e.g., cubic). The box is then solvated with an explicit water model (e.g., TIP3P).

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: The entire system is energy-minimized to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at a constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[8]

  • Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as RMSD, root-mean-square fluctuation (RMSF), and to study the evolution of protein-ligand interactions over time.

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used to estimate the binding free energy of a protein-ligand complex from MD simulation trajectories.[9][10]

  • Snapshot Extraction: Snapshots of the protein-ligand complex are extracted from the equilibrated part of the MD trajectory.

  • Energy Calculations: For each snapshot, the following energy terms are calculated:

    • The free energy of the complex.

    • The free energy of the protein.

    • The free energy of the ligand.

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Data Presentation

Quantitative data from in silico modeling should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound against PBP2a

Binding PoseBinding Energy (kcal/mol)Estimated Ki (µM)Hydrogen BondsInteracting Residues
1-7.81.53SER403, THR600, LYS406
2-7.52.32SER403, THR600
3-7.23.92SER462, ASN464

Table 2: Hypothetical MD Simulation Analysis of the PBP2a-Ligand Complex

MetricAverage ValueStandard DeviationInterpretation
RMSD of Protein Backbone1.8 Å0.3 ÅThe protein structure remains stable throughout the simulation.
RMSD of Ligand0.9 Å0.2 ÅThe ligand is stably bound in the active site.
Number of H-Bonds2.50.8Hydrogen bonds contribute significantly to the binding.

Signaling Pathway and Logical Relationships

The binding of this compound to a penicillin-binding protein is expected to inhibit the bacterial cell wall synthesis pathway. The logical relationship between the different computational methods highlights how they build upon each other to provide a comprehensive understanding of the binding event.

G A Peptidoglycan Precursors B Transglycosylation A->B C Transpeptidation (Catalyzed by PBP) B->C D Cross-linked Peptidoglycan (Stable Cell Wall) C->D G Cell Lysis C->G E This compound F Inhibition of PBP E->F F->C

Figure 2: Bacterial Cell Wall Synthesis Inhibition.

G cluster_0 Static Modeling cluster_1 Dynamic Simulation cluster_2 Energy Calculation A Homology Modeling (Provides Target Structure) B Molecular Docking (Predicts Binding Pose) A->B C MD Simulation (Assesses Complex Stability) B->C D MM/PBSA Calculation (Estimates Binding Affinity) C->D E Comprehensive Understanding of Ligand Binding D->E

Figure 3: Logical Flow of In Silico Methods.

References

The Core Mechanisms of 2-Azetidinone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action for 2-azetidinone derivatives, a class of compounds renowned for their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antibacterial and anticancer properties of these versatile molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Executive Summary

2-Azetidinones, also known as β-lactams, are a cornerstone of medicinal chemistry, most famously represented by the penicillin and cephalosporin classes of antibiotics. Their strained four-membered ring is a key pharmacophore that confers a wide range of biological activities. The primary mechanism of antibacterial action involves the inhibition of bacterial cell wall synthesis. More recently, extensive research has unveiled their potential as potent anticancer agents, primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will dissect these core mechanisms, providing the technical details necessary for advanced research and development.

Antibacterial Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The quintessential mechanism of action for antibacterial 2-azetidinone derivatives is the irreversible inhibition of penicillin-binding proteins (PBPs).[1] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.

Specifically, 2-azetidinones act as suicide inhibitors of D,D-transpeptidase, a type of PBP. The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the enzyme. This leads to the acylation of a serine residue in the active site of the PBP, forming a stable, covalent penicilloyl-enzyme intermediate. This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, compromising the integrity of the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

Antibacterial_Mechanism_of_2_Azetidinone_Derivatives cluster_bacterium Bacterial Cell 2_Azetidinone 2-Azetidinone Derivative PBP Penicillin-Binding Protein (PBP) (D,D-Transpeptidase) 2_Azetidinone->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened wall leads to

Figure 1: Inhibition of bacterial cell wall synthesis by 2-azetidinone derivatives.

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A significant body of research has demonstrated the potent anticancer activity of various 2-azetidinone derivatives. A primary mechanism is their role as tubulin polymerization inhibitors. These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[2][3][4] This interference with microtubule function has profound downstream effects on rapidly dividing cancer cells.

The disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[6] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis, ultimately resulting in cancer cell death.[6][7]

Anticancer_Mechanism_of_2_Azetidinone_Derivatives cluster_cell Cancer Cell 2_Azetidinone 2-Azetidinone Derivative Tubulin Tubulin (β-subunit) 2_Azetidinone->Tubulin Binds to Microtubule_Dynamics Microtubule Polymerization Tubulin->Microtubule_Dynamics Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Mitochondrial_Pathway Intrinsic Apoptosis Pathway Cell_Cycle_Arrest->Mitochondrial_Pathway Induces Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Figure 2: Anticancer signaling pathway of tubulin-inhibiting 2-azetidinone derivatives.

Other Reported Biological Activities

Beyond their well-defined antibacterial and anticancer roles, 2-azetidinone derivatives have been reported to exhibit a wide array of other pharmacological activities, including:

  • Anti-inflammatory Activity: Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α.[8][9]

  • Enzyme Inhibition: This class of compounds has been identified as inhibitors of various enzymes, including β-lactamases, human tryptase, chymase, and thrombin.[10][11]

  • Antioxidant Activity: Certain 2-azetidinone derivatives have demonstrated radical scavenging capabilities.[12]

  • Cholesterol Absorption Inhibition: The well-known drug ezetimibe, which contains a 2-azetidinone ring, functions by inhibiting cholesterol absorption in the intestine.[10]

Quantitative Data Summary

The following tables summarize the biological activity of selected 2-azetidinone derivatives from the literature.

Table 1: Antibacterial Activity of 2-Azetidinone Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound IDS. aureusE. coliP. aeruginosaReference
4a2 >512>512128[13]
4a4 >512>512128[13]
Vb ---[12]
3a ---[14]
3b ---[14]
3c ---[14]
3d ---[14]

Note: '-' indicates data not available in the cited source.

Table 2: Anticancer Activity of 2-Azetidinone Derivatives (IC50 in µM)

Compound IDCell LineIC50 (µM)Reference
17 MCF-728.66[15]
41 MCF-70.0008[4]
9q MCF-70.01[3]
9q MDA-MB-2310.023[3]
18 A5490.0036[5]
18 HCT-1160.0019[5]
18 MCF-70.0010[5]

Detailed Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a density of approximately 5 x 105 CFU/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the 2-azetidinone derivative is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin, GTP, and a fluorescence reporter (e.g., DAPI) are prepared in a general tubulin buffer.

  • Reaction Setup: The test compound at various concentrations is added to the wells of a 96-well plate.

  • Initiation of Polymerization: The tubulin/GTP/reporter mixture is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: The fluorescence intensity is measured kinetically over time (e.g., every minute for 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for tubulin polymerization inhibition is calculated.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

  • Cell Treatment: Cancer cells are treated with the 2-azetidinone derivative at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

  • Reaction Setup: The cell lysate is incubated with a luminogenic or fluorogenic substrate specific for caspase-3 and -7 (e.g., containing the DEVD sequence).

  • Signal Detection: The luminescence or fluorescence generated by the cleavage of the substrate is measured using a plate reader.

  • Data Analysis: The caspase activity is proportional to the signal intensity and is normalized to the protein concentration of the lysate.

Experimental and Screening Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-azetidinone derivatives.

Experimental_Workflow Synthesis Synthesis of 2-Azetidinone Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antibacterial, Anticancer) Characterization->Primary_Screening Antibacterial_Branch Antibacterial Activity (MIC Determination) Primary_Screening->Antibacterial_Branch Anticancer_Branch Anticancer Activity (Cytotoxicity Assay, e.g., SRB) Primary_Screening->Anticancer_Branch Mechanism_Studies Mechanism of Action Studies Antibacterial_Branch->Mechanism_Studies Anticancer_Branch->Mechanism_Studies PBP_Assay PBP Inhibition Assay Mechanism_Studies->PBP_Assay Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Assays Mechanism_Studies->Cell_Cycle_Apoptosis Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Figure 3: General workflow for the development of 2-azetidinone derivatives.

Conclusion

The 2-azetidinone scaffold continues to be a privileged structure in medicinal chemistry, with well-established antibacterial mechanisms and promising, clinically relevant anticancer activities. This technical guide has provided a detailed overview of the core mechanisms of action, supported by quantitative data and experimental protocols to aid researchers in the continued development of this important class of therapeutic agents. Further investigation into their diverse biological activities is warranted and holds the potential for the discovery of novel treatments for a range of diseases.

References

Preliminary Antibacterial Screening of Diethyl-Substituted β-Lactams: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antibacterial screening of novel diethyl-substituted β-lactam compounds. Due to the nascent stage of research in this specific subclass of β-lactams, this document outlines a generalized experimental workflow and presents a hypothetical dataset to illustrate the screening process and data analysis. The methodologies described herein are based on established protocols for the synthesis and antibacterial evaluation of new chemical entities.

Introduction

The β-lactam ring is a cornerstone of antibacterial therapy, forming the structural basis for a multitude of widely used antibiotics.[1] The continued emergence of antibiotic-resistant bacteria necessitates the exploration of novel β-lactam derivatives with improved efficacy and resistance profiles.[2] Diethyl-substituted β-lactams represent an under-investigated chemical space with the potential for unique structure-activity relationships. This guide details the foundational steps for the synthesis and preliminary in vitro evaluation of these compounds against a panel of pathogenic bacteria.

Synthesis of Diethyl-Substituted β-Lactams

The synthesis of diethyl-substituted β-lactams can be achieved through various established methods for β-lactam ring formation. The Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine, is a versatile and widely employed method for constructing the 2-azetidinone core.[3][4]

A plausible synthetic route to a 4,4-diethyl-β-lactam is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would require optimization for each specific target molecule.

General Synthetic Protocol

A representative synthesis could involve the reaction of a suitable imine with a diethyl-substituted ketene, generated in situ from the corresponding acyl chloride in the presence of a base like triethylamine. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) and the final product purified using column chromatography. Structural confirmation of the synthesized compounds is critical and should be performed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Antibacterial Screening

The preliminary antibacterial activity of the synthesized diethyl-substituted β-lactams is determined by assessing their ability to inhibit the growth of various bacterial strains. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6][7]

Experimental Protocol: Broth Microdilution Assay

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours.

  • Several colonies are then used to inoculate a sterile broth medium.

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6]

  • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[6]

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

  • The final volume in each well is typically 100 µL.[6]

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[6]

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7]

  • A growth control (broth and inoculum) and a sterility control (broth only) are included for each assay.[6]

Data Presentation

The quantitative data obtained from the antibacterial screening is summarized in a clear and structured table for easy comparison of the activity of different compounds against various bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values of Diethyl-Substituted β-Lactams

Compound IDSubstitution PatternGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
DES-0014,4-diethyl16>64
DES-0021-benzyl-4,4-diethyl832
DES-0033,3-diethyl32>64
Ampicillin-0.58
Ciprofloxacin-0.250.015

Data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The overall process from the synthesis of the novel compounds to the determination of their antibacterial activity can be visualized as a sequential workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening Synthesis Synthesis of Diethyl- Substituted β-Lactams Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and antibacterial screening of diethyl-substituted β-lactams.

General Mechanism of Action of β-Lactam Antibiotics

β-Lactam antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[8] Specifically, they inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

Mechanism_of_Action BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Bacterial Death PBP->CellLysis CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Peptidoglycan->CellLysis CellWall->CellLysis Disruption leads to

Caption: Simplified signaling pathway of the general mechanism of action of β-lactam antibiotics.

Conclusion

This technical guide provides a foundational framework for the preliminary antibacterial screening of novel diethyl-substituted β-lactams. While the presented antibacterial data is hypothetical, the outlined experimental protocols for synthesis and MIC determination offer a robust starting point for researchers in the field. Further investigation into this class of compounds is warranted to explore their potential as a new generation of antibacterial agents. Future work should focus on synthesizing a diverse library of diethyl-substituted β-lactams and conducting extensive in vitro and in vivo studies to establish their efficacy, safety, and mechanism of action.

References

An In-depth Technical Guide on 3,3-Diethyl-4-oxoazetidin-2-yl propionate (CAS 142935-44-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 142935-44-2, chemically known as 3,3-Diethyl-4-oxoazetidin-2-yl propionate. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information based on the well-studied class of azetidinone (β-lactam) compounds to which it belongs. This guide covers its chemical structure, physicochemical properties, potential biological activities, and relevant signaling pathways. Furthermore, it includes representative experimental protocols for the synthesis and biological evaluation of similar azetidinone derivatives, providing a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a four-membered β-lactam ring, which is a core structural motif in many antibiotic drugs. The structure is characterized by two ethyl groups at the 3-position and a propionate group attached to the 2-position of the azetidinone ring.

Table 1: Chemical Identifiers for CAS 142935-44-2

IdentifierValue
CAS Number 142935-44-2
IUPAC Name (3,3-diethyl-4-oxoazetidin-2-yl) propanoate[1]
Molecular Formula C₁₀H₁₇NO₃[2]
SMILES CCC(=O)OC1C(C(=O)N1)(CC)CC[1]
InChI InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13)[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of CAS 142935-44-2

PropertyValue
Molecular Weight 199.25 g/mol [2]
Monoisotopic Mass 199.120843 g/mol [1]
Topological Polar Surface Area (TPSA) 55.4 Ų[2]
logP (Octanol-Water Partition Coefficient) 1.2019[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[2]

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, its core azetidinone structure is a well-established pharmacophore with a broad range of biological activities.

The most prominent activity of β-lactam-containing compounds is their antibacterial action. They typically function by inhibiting bacterial cell wall synthesis. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4] Inhibition of PBPs leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.

Beyond their antibacterial effects, various azetidinone derivatives have been reported to exhibit a wide array of pharmacological activities, including:

  • Anti-inflammatory

  • Anticancer

  • Antitubercular

  • Anticonvulsant

  • Enzyme inhibition (e.g., cholesterol absorption inhibitors)

The specific activity of this compound would depend on its unique stereochemistry and the nature of its substituents, which influence its binding affinity to various biological targets.

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

The primary mechanism of action for many β-lactam antibiotics involves the disruption of peptidoglycan synthesis. The following diagram illustrates a simplified representation of this pathway.

G Simplified Signaling Pathway of β-Lactam Antibiotics cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursors->PBP Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Catalyzes Cell_Lysis Cell Lysis Beta_Lactam β-Lactam Antibiotic (e.g., Azetidinone derivative) Beta_Lactam->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Experimental Protocols

Due to the absence of specific experimental procedures for CAS 142935-44-2, this section provides representative protocols for the synthesis and biological screening of analogous azetidinone derivatives, which can be adapted by researchers.

General Synthesis of 2-Azetidinone Derivatives via Staudinger Cycloaddition

The [2+2] cycloaddition reaction between a ketene and an imine, known as the Staudinger synthesis, is a common method for preparing β-lactams.

G General Workflow for Azetidinone Synthesis Start Starting Materials: - Carboxylic Acid - Imine Ketene_Formation Ketene Formation (e.g., via acyl chloride and base) Start->Ketene_Formation Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Ketene_Formation->Cycloaddition Reacts with Imine Azetidinone_Product Crude Azetidinone Derivative Cycloaddition->Azetidinone_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Azetidinone_Product->Purification Final_Product Pure Azetidinone Derivative Purification->Final_Product

References

The Discovery and Synthesis of Novel Monocyclic β-Lactams: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The monocyclic β-lactam core, a four-membered cyclic amide, continues to be a privileged scaffold in medicinal chemistry. Historically recognized for its antibacterial prowess, this versatile structure is experiencing a renaissance, with novel derivatives demonstrating potent and selective activities across a spectrum of therapeutic areas, including oncology, cardiovascular disease, and neurology. This technical guide provides an in-depth exploration of the discovery and synthesis of novel monocyclic β-lactams, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to empower researchers in this dynamic field.

Synthetic Strategies for the Monocyclic β-Lactam Core

The construction of the strained four-membered azetidinone ring is a central challenge in the synthesis of monocyclic β-lactams. Several elegant and efficient methods have been developed, with the Staudinger [2+2] cycloaddition and the Kinugasa reaction being among the most prominent.

The Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone of β-lactam synthesis due to its reliability and stereochemical predictability.[1][2] Ketenes are typically generated in situ from acyl chlorides in the presence of a tertiary amine base.[1] The stereochemical outcome (cis or trans) of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions.[3]

Experimental Protocol: Synthesis of a 4-Aryl-Substituted Monocyclic β-Lactam via Staudinger Cycloaddition [4]

This protocol describes the synthesis of a cis-β-lactam, a common structural motif in this class of compounds.

  • Step 1: Imine Formation. To a solution of an appropriate aromatic aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL), add an equimolar amount of a primary amine (1.0 mmol). Stir the mixture at room temperature for 2-4 hours over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

  • Step 2: [2+2] Cycloaddition. Dissolve the crude imine (1.0 mmol) in anhydrous dichloromethane (15 mL) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon). In a separate flask, dissolve the desired acyl chloride (e.g., phenoxyacetyl chloride, 1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cold imine solution over 30 minutes. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 4-aryl-substituted monocyclic β-lactam.

The Kinugasa Reaction

The Kinugasa reaction offers an alternative and powerful method for the synthesis of β-lactams, particularly cis-substituted derivatives.[5][6] This copper-catalyzed reaction involves the 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne.[7] A key advantage of this method is the ability to construct the β-lactam ring with high diastereoselectivity.[5]

Experimental Protocol: Synthesis of a 4-Substituted β-Lactam via Kinugasa Reaction [8]

This protocol provides a general procedure for the copper-catalyzed synthesis of β-lactams.

  • Step 1: Preparation of the Copper Acetylide. In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Add copper(I) iodide (0.1 mmol) and a suitable base (e.g., diisopropylethylamine, 1.5 mmol). Stir the mixture at room temperature for 30 minutes to form the copper acetylide in situ.

  • Step 2: Cycloaddition. To the copper acetylide suspension, add a solution of the nitrone (1.0 mmol) in anhydrous THF (5 mL). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted β-lactam.

Synthesis from β-Amino Acids

The direct cyclization of β-amino acids provides a straightforward route to the β-lactam core. This method is particularly useful for the synthesis of β-lactams with specific stereochemistry, as chiral β-amino acids are readily available. Various coupling reagents can be employed to facilitate the intramolecular amide bond formation.

Experimental Protocol: Synthesis of a Monocyclic β-Lactam from a β-Amino Acid

  • Step 1: Protection of the Amino Group. Protect the amino group of the β-amino acid (e.g., with a Boc or Cbz group) using standard procedures to prevent unwanted side reactions.

  • Step 2: Cyclization. Dissolve the N-protected β-amino acid (1.0 mmol) in anhydrous dichloromethane (20 mL) and cool to 0 °C. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Allow the reaction to warm to room temperature and stir for 24 hours.

  • Step 3: Work-up and Purification. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-protected monocyclic β-lactam. The protecting group can then be removed under appropriate conditions.

Biological Activities of Novel Monocyclic β-Lactams

The therapeutic potential of monocyclic β-lactams extends far beyond their traditional role as antibiotics. Judicious structural modifications have led to the discovery of compounds with potent anticancer, cholesterol-lowering, and vasopressin receptor-modulating activities.

Antibacterial Activity

The primary mechanism of antibacterial action for β-lactams is the inhibition of penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[9] A significant challenge in this area is the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[9] Research is focused on developing novel monobactams that are stable to these enzymes and effective against multidrug-resistant pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[10]

Compound ClassTarget Organism(s)MIC (µg/mL)Reference(s)
Novel MonosulfactamP. aeruginosa≤1[11]
A. baumannii≤4[11]
K. pneumoniae(4- to 16-fold lower than Aztreonam)[11]
LYS228 (Monobactam)Carbapenem-resistant EnterobacteriaceaePotent activity[12]
CeftobiproleMRSA, S. epidermidis, Penicillin-resistant S. pneumoniaeLow MIC values[9]
Anticancer Activity

Certain monocyclic β-lactams have demonstrated significant cytotoxic activity against various cancer cell lines. The precise mechanisms are still under investigation but are thought to involve the inhibition of key cellular processes or the induction of apoptosis.

Compound ClassCancer Cell Line(s)IC50Reference(s)
Combretastatin A-4 mimicsMCF-7 (Breast Cancer)0.8 - 9.6 nM[2]
Thiazole-based derivativesNot specified< 100 µg/mL (moderate cytotoxicity)[13]
Thiosemicarbazone derivativesGLC-4/adr (Lung Cancer)Reduced activity in resistant cells[14]
Cholesterol Absorption Inhibition

A notable success in the non-antibiotic application of monocyclic β-lactams is the discovery of ezetimibe, a potent cholesterol absorption inhibitor. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of dietary and biliary cholesterol from the intestine.[15][16][17] By inhibiting NPC1L1, these compounds reduce the amount of cholesterol absorbed into the bloodstream.[17][18]

Compound ClassTargetIC50Reference(s)
Ezetimibe AnalogsNPC1L1Not specified in snippets[15]
Vasopressin Receptor Antagonism

Monocyclic β-lactams have emerged as a promising scaffold for the development of vasopressin V1a receptor antagonists.[5] The vasopressin system is implicated in various physiological processes, including the regulation of blood pressure and social behavior.[19][20] Antagonists of the V1a receptor have potential therapeutic applications in conditions such as anxiety and depression.[21][22]

Compound ClassTargetAffinity/ActivityReference(s)
ML389V1a ReceptorIC50 = 40 nM[21][22]
SRX246V1a ReceptorHigh affinity[2]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key synthetic workflow and a critical biological pathway.

Experimental Workflow: Staudinger [2+2] Cycloaddition

Staudinger_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Work-up & Purification Aldehyde Aromatic Aldehyde Imine_Formation Imine Formation (DCM, rt) Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation AcylChloride Acyl Chloride Cycloaddition [2+2] Cycloaddition (DCM, -78°C to rt) AcylChloride->Cycloaddition Base Triethylamine Base->Cycloaddition Imine_Formation->Cycloaddition Crude Imine Workup Aqueous Work-up Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product Monocyclic β-Lactam Purification->Product

Caption: Workflow for the Staudinger [2+2] cycloaddition synthesis of monocyclic β-lactams.

Signaling Pathway: Inhibition of Cholesterol Absorption

Cholesterol_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Cholesterol->NPC1L1 Binding Vesicular_Endocytosis Vesicular Endocytosis NPC1L1->Vesicular_Endocytosis Mediates Cholesterol_Uptake Cholesterol Uptake Vesicular_Endocytosis->Cholesterol_Uptake Beta_Lactam Monocyclic β-Lactam (e.g., Ezetimibe) Beta_Lactam->NPC1L1 Inhibits

Caption: Mechanism of cholesterol absorption inhibition by monocyclic β-lactams targeting NPC1L1.

Conclusion

The monocyclic β-lactam scaffold continues to be a source of significant innovation in drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its prominence in the development of future therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, facilitating the exploration of novel chemical space and the discovery of next-generation monocyclic β-lactam-based drugs.

References

Methodological & Application

Protocol for Staudinger [2+2] Cycloaddition for β-Lactam Synthesis: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger [2+2] cycloaddition, a named reaction discovered by Hermann Staudinger in 1907, is a powerful and versatile method for the synthesis of β-lactams (azetidin-2-ones).[1] This reaction involves the formal [2+2] cycloaddition of a ketene with an imine to form the four-membered β-lactam ring. The significance of this transformation lies in the prevalence of the β-lactam core in a wide array of clinically important antibiotics, including penicillins and cephalosporins, making the Staudinger reaction a cornerstone in medicinal chemistry and drug development.[1]

The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate furnishes the β-lactam product.[1][2] The stereochemical outcome of the reaction, yielding either cis or trans diastereomers, is influenced by various factors, including the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions.[1][2]

Due to the inherent instability of most ketenes, they are typically generated in situ. Common methods for ketene generation include the dehydrohalogenation of acyl chlorides using a tertiary amine base and the Wolff rearrangement of α-diazoketones.[3] This application note provides detailed protocols for these two key approaches to the Staudinger [2+2] cycloaddition for β-lactam synthesis.

Experimental Protocols

Protocol 1: β-Lactam Synthesis via In Situ Ketene Generation from Acid Chlorides

This protocol describes a general procedure for the synthesis of β-lactams from an imine and an acid chloride, where the ketene is generated in situ via dehydrohalogenation with a tertiary amine base.

Materials:

  • Appropriate imine (1.0 eq)

  • Appropriate acid chloride (e.g., phenoxyacetyl chloride, chloroacetyl chloride) (1.1 - 1.5 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF))

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stirring bar

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add the imine (1.0 eq) and the anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, with 0 °C being common) using an appropriate cooling bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of the acid chloride (1.1 - 1.5 eq) and the tertiary amine (1.5 - 2.0 eq) in the anhydrous solvent.

  • Reaction: Add the acid chloride/amine solution dropwise to the cooled imine solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature or gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting imine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-lactam.

Protocol 2: β-Lactam Synthesis via Ketene Generation from α-Diazoketones (Wolff Rearrangement)

This protocol outlines the synthesis of β-lactams where the ketene is generated in situ from an α-diazoketone via a Wolff rearrangement. This rearrangement can be induced thermally, photochemically, or through metal catalysis.

Materials:

  • Appropriate α-diazoketone (1.0 eq)

  • Appropriate imine (1.0 - 1.2 eq)

  • Catalyst (if applicable, e.g., silver benzoate, Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Heat source (oil bath) or light source (e.g., UV lamp)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stirring bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen/argon atmosphere, dissolve the α-diazoketone (1.0 eq) and the imine (1.0 - 1.2 eq) in the anhydrous solvent.

  • Catalyst Addition (if applicable): If a catalyst is used, add it to the reaction mixture.

  • Reaction Initiation (select one):

    • Thermal: Heat the reaction mixture to the desired temperature (typically reflux) and maintain until the α-diazoketone is consumed (monitored by TLC and cessation of N₂ evolution).

    • Photochemical: Irradiate the reaction mixture with a suitable light source at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the β-lactam.

Data Presentation

The following tables summarize representative quantitative data for the Staudinger [2+2] cycloaddition under various conditions, highlighting the influence of reactants and catalysts on yield and diastereoselectivity.

Table 1: Diastereoselective Synthesis of β-Lactams from Acid Chlorides and Imines

EntryImine Substituent (R¹)Acid Chloride Substituent (R²)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1PhenylPhenoxyEt₃NToluene10050-90>95:5
24-MethoxyphenylPhenoxyEt₃NDCM08590:10
3IsopropylAcetoxyDIPEAAcetonitrile25High>95:5
4BenzylPhthalimidoEt₃NDCM078>98:2
5PhenylAzidoEt₃NDCM070-8060:40

Table 2: Catalytic Asymmetric Staudinger Reaction of Ketenes and N-Tosyl/N-Triflyl Imines

EntryKetene SubstituentsImine N-Protecting GroupCatalystYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1Me, EtN-TosylPlanar-chiral PPY derivative85>98:2 (cis)96
2Ph, MeN-TosylPlanar-chiral PPY derivative8995:5 (cis)94
3Me, EtN-TriflylPlanar-chiral PPY derivative824:96 (trans)92
4Ph, MeN-TriflylPlanar-chiral PPY derivative8610:90 (trans)91

Note: PPY = 4-(pyrrolidino)pyridine. Data is representative and may vary based on specific substrates and reaction conditions.

Mandatory Visualization

Staudinger_Workflow cluster_ketene Ketene Generation (In Situ) cluster_imine Imine Reactant cluster_reaction Staudinger [2+2] Cycloaddition AcidChloride Acid Chloride (R-COCl) Ketene_gen1 Ketene AcidChloride->Ketene_gen1 Base (e.g., Et₃N) -HCl AlphaDiazo α-Diazoketone (R-COCHN₂) Ketene_gen2 Ketene AlphaDiazo->Ketene_gen2 Heat, Light, or Catalyst -N₂ (Wolff Rearrangement) Imine Imine (R'-N=CHR'') Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack BetaLactam β-Lactam Product Zwitterion->BetaLactam Ring Closure Ketene_gen1->Zwitterion Ketene_gen2->Zwitterion

Caption: Workflow of the Staudinger [2+2] cycloaddition for β-lactam synthesis.

References

Application Note and Protocol: HPLC Purification of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Diethyl-4-oxoazetidin-2-yl propionate is a β-lactam compound, a class of molecules with significant interest in pharmaceutical research due to their potential biological activities. As with many synthetic small molecules, purification is a critical step to isolate the desired product from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This document provides a detailed protocol for the HPLC purification of this compound, covering both achiral and potential chiral separation strategies. The compound has a molecular formula of C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol [1][2].

Physicochemical Properties Relevant to HPLC

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for developing a suitable HPLC purification method.

PropertyValueReference
Molecular FormulaC₁₀H₁₇NO₃[1][2]
Molecular Weight199.25 g/mol [1][2]
LogP1.2019[2]
Hydrogen Bond Acceptors3[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds4[2]

HPLC Purification Protocol

This protocol is designed as a starting point for method development. Optimization of the mobile phase gradient, flow rate, and other parameters may be necessary to achieve the desired purity and yield.

Instrumentation and Materials

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column (Achiral): A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is a good starting point for achiral separations.

  • HPLC Column (Chiral): For separation of enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns, such as a dimethylphenyl carbamate functionalized β-cyclodextrin CSP, have been shown to be effective for separating β-lactam enantiomers in reversed-phase mode[3][4].

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Sample Preparation: Dissolve crude product in mobile phase A/B mixture injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid mobile_phase_prep->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection (e.g., 210-254 nm) separation->detection fraction_collection Collect Fractions Containing Pure Product detection->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap purity_analysis Purity Analysis (Analytical HPLC) solvent_evap->purity_analysis

Caption: Workflow for the HPLC purification of this compound.

Achiral Purification Method

This method is suitable for general purification to remove impurities that are not enantiomers of the target compound.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18, 250 x 10 mm, 5 µm.

    • Flow Rate: 4.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 100 - 500 µL (dependent on concentration and column loading capacity).

    • Detection: UV at 210 nm or 254 nm. Beta-lactam antibiotics can often be detected at these wavelengths[5][6][7]. A photodiode array detector can be used to monitor the full UV spectrum to identify the optimal wavelength.

    • Gradient Program: A typical starting gradient is shown in Table 2.

Table 2: Suggested Gradient Program for Achiral Purification

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
07030
203070
253070
267030
307030
  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation or lyophilization.

    • Confirm the purity of the isolated compound using an analytical HPLC method.

Chiral Purification Method

If the synthesis of this compound is not stereospecific, a chiral separation will be necessary to isolate the individual enantiomers. The direct approach using a chiral stationary phase is generally preferred[8][9][10].

Experimental Protocol:

  • Mobile Phase Preparation:

    • For reversed-phase chiral separation, mobile phases similar to the achiral method can be used (e.g., water and acetonitrile or methanol mixtures).

    • For normal-phase chiral separation, a mobile phase of hexane and isopropanol is common.

  • Sample Preparation: Prepare the sample as described for the achiral method, ensuring the solvent is compatible with the chosen mobile phase.

  • HPLC Conditions:

    • Column: Dimethylphenyl carbamate functionalized β-cyclodextrin CSP (e.g., Cyclobond I 2000 DMP)[3][4].

    • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale, adjust for semi-preparative.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at 210 nm or 254 nm.

    • Mobile Phase: A starting point for reversed-phase separation could be a gradient of water and acetonitrile[3][4]. For normal-phase, an isocratic mobile phase of hexane:isopropanol (e.g., 90:10) can be a good starting point. The optimal mobile phase composition will need to be determined experimentally.

Table 3: Suggested Starting Conditions for Chiral Purification

ParameterReversed-PhaseNormal-Phase
Column Cyclodextrin-based CSPPolysaccharide-based CSP
Mobile Phase A WaterHexane
Mobile Phase B Acetonitrile or MethanolIsopropanol or Ethanol
Mode Gradient or IsocraticIsocratic
Detection 210 nm or 254 nm210 nm or 254 nm
  • Fraction Collection and Post-Purification: Follow the same procedures as for the achiral method.

Method Validation and Stability Considerations

For applications in drug development, the HPLC method should be validated according to ICH guidelines. This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness[11][12][13].

Forced degradation studies should be performed to ensure the method is stability-indicating. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to ensure that any degradation products are well-separated from the main peak[11][14]. The ester and β-lactam functionalities of the target molecule may be susceptible to hydrolysis.

Logical Relationship of Method Development

Method_Development_Logic cluster_achiral Achiral Method Development cluster_chiral Chiral Method Development start Define Purification Goal achiral_goal Achiral Purity start->achiral_goal chiral_goal Enantiomeric Purity start->chiral_goal select_achiral_col Select C18 Column achiral_goal->select_achiral_col select_csp Select Chiral Stationary Phase (e.g., Cyclodextrin) chiral_goal->select_csp develop_achiral_grad Develop Gradient (Water/Acetonitrile) select_achiral_col->develop_achiral_grad optimize_achiral Optimize Flow Rate, Temperature, Loading develop_achiral_grad->optimize_achiral validation Method Validation (ICH Guidelines) optimize_achiral->validation screen_mobile_phases Screen Mobile Phases (RP and NP) select_csp->screen_mobile_phases optimize_chiral Optimize Mobile Phase Composition and Flow Rate screen_mobile_phases->optimize_chiral optimize_chiral->validation

Caption: Logical flow for developing an HPLC purification method.

The provided protocols offer a robust starting point for the HPLC purification of this compound. For general purification, a standard reversed-phase C18 column with a water/acetonitrile gradient is recommended. For the separation of enantiomers, a chiral stationary phase is necessary, with cyclodextrin-based columns being a promising option. It is crucial to optimize the method for the specific crude material and to validate it for its intended purpose, particularly in a drug development context.

References

Application Notes and Protocols for 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethyl-4-oxoazetidin-2-yl propionate is a substituted β-lactam that holds potential as a versatile synthetic intermediate in medicinal chemistry. Its strained four-membered ring and ester functionality offer multiple reaction sites for molecular elaboration. These notes provide an overview of its synthetic utility and detailed protocols for its preparation and subsequent transformations, particularly focusing on its role as a precursor for novel therapeutic agents. Due to limited specific literature on this exact molecule, the following protocols are based on established principles of β-lactam chemistry and are intended to serve as a foundational guide.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 142935-44-2
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
IUPAC Name (3,3-diethyl-4-oxoazetidin-2-yl) propanoate
Appearance White to off-white solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF)N/A

Synthetic Applications

The primary utility of this compound lies in its role as a building block for more complex molecules, particularly those with therapeutic potential. The strained β-lactam ring is susceptible to nucleophilic attack, providing a handle for introducing diverse functionalities.

Key Potential Applications:

  • Precursor for Novel Antibiotics: The β-lactam core is a well-established pharmacophore in antibacterial agents. Modification of the side chains can lead to the development of new antibiotics with improved efficacy or resistance profiles.

  • Synthesis of Enzyme Inhibitors: β-lactams are known to inhibit various enzymes, including serine proteases and β-lactamases. This intermediate can be used to design targeted enzyme inhibitors.

  • Building Block for Heterocyclic Chemistry: The azetidinone ring can be opened and re-cyclized to generate a variety of other heterocyclic systems.

Experimental Protocols

The following are representative protocols for the synthesis and derivatization of this compound.

Synthesis via [2+2] Staudinger Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam chemistry. This protocol outlines a plausible synthesis of the title compound.

Reaction Scheme:

G cluster_reaction Reaction Conditions cluster_product Product Imine Imine (from Diethyl Ketone and Propargylamine) Conditions Triethylamine (Et3N) Dichloromethane (CH2Cl2) 0 °C to rt Ketene Propionoxyketene (from Propionoxyacetyl chloride) Product This compound Conditions->Product

Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis.

Materials:

  • Propionoxyacetyl chloride (1.0 eq)

  • Imine of diethyl ketone and propargylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the imine (1.1 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

  • Slowly add a solution of propionoxyacetyl chloride (1.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Expected Yield and Purity:

ParameterExpected Value
Yield 60-75%
Purity (by NMR) >95%
N-Alkylation of the β-Lactam Ring

The nitrogen atom of the β-lactam can be functionalized to introduce further diversity.

Reaction Scheme:

G cluster_reaction Reaction Conditions cluster_product Product BetaLactam This compound Conditions Sodium Hydride (NaH) Anhydrous THF 0 °C to rt AlkylHalide Alkyl Halide (e.g., Benzyl Bromide) Product N-Alkylated β-Lactam Conditions->Product

Caption: N-Alkylation of the β-Lactam Intermediate.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the β-lactam (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Hydrolysis of the Propionate Ester

Selective hydrolysis of the ester provides a carboxylic acid handle for further modifications, such as amide bond formation.

Reaction Scheme:

G cluster_reactants Reactant cluster_reaction Reaction Conditions cluster_product Product BetaLactamEster This compound Conditions Lithium Hydroxide (LiOH) THF/Water 0 °C BetaLactamEster->Conditions Product 3,3-Diethyl-4-oxoazetidin-2-yl)carboxylic acid Conditions->Product

Application of 2-Azetidinones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azetidinones, commonly known as β-lactams, are a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] Their unique four-membered ring structure imparts significant ring strain, rendering the amide bond highly susceptible to nucleophilic attack.[2] This inherent reactivity is the basis for their mechanism of action as inhibitors of bacterial cell wall biosynthesis.[1][3] Beyond their antibacterial prowess, the 2-azetidinone scaffold has proven to be a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and cholesterol-lowering effects.[4][5][6] This document provides a detailed overview of the applications of 2-azetidinones in medicinal chemistry, complete with quantitative data, experimental protocols, and visual diagrams to aid researchers in this dynamic field.

Biological Activities and Quantitative Data

The therapeutic potential of 2-azetidinone derivatives is vast, targeting a range of enzymes and cellular processes. The following tables summarize the quantitative biological activity data for various 2-azetidinone compounds.

Anticancer Activity

2-Azetidinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways.[7][8]

CompoundCancer Cell LineIC50 (µM)Reference
cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-oneSiHa (Cervical Cancer)0.1[1]
cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-oneB16F10 (Melanoma)1.2[1]
3-Hydroxy-β-lactam (X = F)HT-29 (Colon Cancer)0.003[7]
3-Hydroxy-β-lactam (X = F)MCF-7 (Breast Cancer)0.022[7]
2-bromo ethyl acrylonitrile derivative (19w)MCF-7 (Breast Cancer)5.79 ± 0.01[8]
2-bromo ethyl acrylonitrile derivative (19w)MDA-MB-231 (Breast Cancer)6.86 ± 0.009[8]
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17)MCF-7 (Breast Cancer)28.66[9][10]
Thiazole conjugated 2-azetidinone (9)HeLa (Cervical Cancer)58.86[11]
(3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (12)HeLa (Cervical Cancer)0.41[12]
(3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (12)MDA-MB-231 (Breast Cancer)0.42[12]
(3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (12)ACHN (Renal Cancer)0.45[12]
Antimicrobial Activity

The primary and most well-known application of 2-azetidinones is in combating bacterial infections. They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[13] The minimum inhibitory concentration (MIC) is a key measure of their antibacterial efficacy.

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Bacillus subtilis>100[9]
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Staphylococcus aureus>100[9]
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Escherichia coli>100[9]
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Pseudomonas aeruginosa>100[9]
N-(4-((3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)carbamoyl)phenyl)benzamideStaphylococcus aureus250[9]
N-(4-((3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)carbamoyl)phenyl)benzamideBacillus megaterium250[9]
N-(4-((3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)carbamoyl)phenyl)benzamideEscherichia coli500[9]
N-(4-((3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)carbamoyl)phenyl)benzamidePseudomonas fluorescens500[9]
Enzyme Inhibition

The reactivity of the β-lactam ring makes 2-azetidinones effective inhibitors of various enzymes beyond bacterial transpeptidases. This includes proteases involved in inflammation and blood coagulation.

CompoundTarget EnzymeIC50Reference
3-benzyl-4-(4-methylpiperazincarbonyl)phenoxy-1-[1-(phenylethyl)aminocarbonyl]azetidin-2-oneHuman Chymase0.46 nM[14]
3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivativeHuman Leukocyte Elastase4 µM[15]
BMS-262084Human TryptasePotent Inhibitor[13]
N-acetylated 3-(3-guanidinopropyl)-4-phenethyl-azetidin-2-oneThrombinEffective, time-dependent inhibitor[16]

Experimental Protocols

Synthesis of 2-Azetidinones via Staudinger Reaction

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a fundamental and versatile method for the synthesis of the 2-azetidinone ring.[8][17]

General Protocol:

  • Imine Formation:

    • Dissolve the desired aldehyde (1.0 eq) and primary amine (1.0 eq) in a suitable solvent (e.g., ethanol, dichloromethane).

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

  • [2+2] Cycloaddition:

    • Dissolve the imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 2.0 eq) in an anhydrous aprotic solvent (e.g., 1,4-dioxane, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of an α-haloacetyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in the same solvent dropwise to the stirred mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight (monitored by TLC).

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the 2-azetidinone derivative.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.[4][6][18][19][20][21]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of 2-Azetidinone Dilutions:

    • Prepare a stock solution of the test 2-azetidinone derivative in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound and to a positive control well (containing only broth and inoculum).

    • Include a negative control well with broth only to check for sterility.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the 2-azetidinone derivative that completely inhibits visible growth of the bacteria.

Visualizations

Staudinger Reaction Workflow

Staudinger_Reaction cluster_0 Imine Formation cluster_1 [2+2] Cycloaddition Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Primary Amine Amine->Imine Azetidinone 2-Azetidinone Imine->Azetidinone AcidChloride α-Haloacetyl Chloride Ketene Ketene (in situ) AcidChloride->Ketene Base Triethylamine Base->Ketene Ketene->Azetidinone

Caption: Workflow for the synthesis of 2-azetidinones via the Staudinger reaction.

Broth Microdilution Experimental Workflow

Broth_Microdilution Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of 2-Azetidinone in 96-well Plate Start->PrepDilutions Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Ezetimibe Signaling Pathway: Inhibition of Cholesterol Absorption

Ezetimibe, a prominent 2-azetidinone drug, lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption.[5][7][22]

Ezetimibe_Pathway Cholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 Transporter (on enterocyte membrane) Cholesterol->NPC1L1 Complex NPC1L1-Cholesterol Complex NPC1L1->Complex Binding Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis Absorption Cholesterol Absorption Endocytosis->Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition Inhibition Inhibition->Endocytosis

Caption: Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

References

Application Notes and Protocols for Determining β-Lactamase Inhibition Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the inhibition activity of compounds against β-lactamase enzymes. β-lactamases are a primary mechanism of bacterial resistance to β-lactam antibiotics, and the identification of potent inhibitors is a critical aspect of antibacterial drug discovery.[1][2][3]

Introduction

β-lactamases are enzymes produced by various bacteria that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2][4] The increasing prevalence of β-lactamase-producing resistant bacteria necessitates the development of novel β-lactamase inhibitors.[4][5] This document outlines a common and reliable spectrophotometric assay using the chromogenic cephalosporin nitrocefin to screen for and characterize β-lactamase inhibitors.[6][7][8][9][10]

Nitrocefin is a substrate that undergoes a distinct color change from yellow to red upon hydrolysis by β-lactamase, allowing for the quantification of enzymatic activity by measuring the change in absorbance.[7][8][9][10] This assay can be used to determine the potency of inhibitory compounds, typically expressed as the half-maximal inhibitory concentration (IC50), and to study the kinetics of inhibition.[11][12][13]

Principle of the Assay

The nitrocefin-based assay is a colorimetric method to measure β-lactamase activity.[7][8] Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a product that absorbs light at a different wavelength (around 486-490 nm) compared to the intact substrate (around 390 nm).[7][8] The rate of the increase in absorbance at the higher wavelength is directly proportional to the β-lactamase activity.[14] In the presence of an inhibitor, the rate of nitrocefin hydrolysis will decrease, providing a measure of the inhibitor's efficacy.[15][16]

Experimental Protocols

Materials and Reagents
  • β-lactamase enzyme (e.g., from Bacillus cereus, TEM-1, SHV-1, etc.)[5][11]

  • Nitrocefin[9][10]

  • Test inhibitor compounds

  • Known β-lactamase inhibitor (e.g., clavulanic acid, tazobactam, sulbactam) as a positive control[5][11][15]

  • Phosphate-buffered saline (PBS) or other suitable assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)[17]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well clear, flat-bottom microplates[4][17]

  • Microplate reader capable of measuring absorbance at 490 nm[17]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Nitrocefin Solution add_substrate Add Nitrocefin Solution prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Absorbance (490 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for β-lactamase inhibition assay.

Protocol 1: Determination of IC50 Value

This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of a β-lactamase by 50%.[11]

1. Preparation of Reagents:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • β-Lactamase Solution: Reconstitute the lyophilized β-lactamase enzyme in assay buffer to a desired stock concentration. Further dilute to a working concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Nitrocefin Solution: Prepare a stock solution of nitrocefin in DMSO and then dilute to a working concentration (e.g., 100 µM) in assay buffer. Protect the solution from light.[15]

  • Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compounds and a known inhibitor (e.g., clavulanic acid) in DMSO. Create a serial dilution of each compound in assay buffer to cover a wide range of concentrations.

2. Assay Procedure:

  • Add 20 µL of the serially diluted test compounds, control inhibitor, or assay buffer (for enzyme control and blank) to the wells of a 96-well plate.[15]

  • Add 160 µL of the β-lactamase working solution to each well.

  • Pre-incubate the plate at room temperature (or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[12]

  • Initiate the enzymatic reaction by adding 20 µL of the nitrocefin working solution to all wells.

  • Immediately measure the absorbance at 490 nm in kinetic mode, taking readings every minute for 10-30 minutes.[15] Alternatively, for an endpoint assay, incubate for a fixed time and then measure the final absorbance.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic model).[11]

Signaling Pathway Diagram

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme β-Lactamase Product Hydrolyzed Nitrocefin (Red) Enzyme->Product Hydrolysis Inhibited_Enzyme Inhibited β-Lactamase Enzyme->Inhibited_Enzyme Binding Substrate Nitrocefin (Yellow) Substrate->Product Inhibitor Inhibitor Compound Inhibitor->Inhibited_Enzyme Inhibited_Enzyme->Product No Reaction

Caption: β-Lactamase reaction and inhibition pathway.

Protocol 2: Enzyme Kinetics and Mechanism of Inhibition

This protocol helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[11]

1. Preparation of Reagents:

  • Prepare the β-lactamase, inhibitor, and assay buffer as described in Protocol 1.

  • Prepare a range of nitrocefin concentrations (e.g., from 0.25x to 10x the Km value).

2. Assay Procedure:

  • Perform the assay with varying concentrations of nitrocefin in the absence of the inhibitor.

  • Repeat the assay with varying concentrations of nitrocefin in the presence of a fixed concentration of the test inhibitor (typically at or below its IC50 value).[11]

  • Measure the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

3. Data Analysis:

  • Plot the initial velocity (V₀) against the substrate concentration ([S]) for both the uninhibited and inhibited reactions.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.[18]

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or other linear plots to visualize the effect of the inhibitor on Km and Vmax and determine the mode of inhibition.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values of Test Compounds against TEM-1 β-Lactamase

Compound IDInhibitor ClassIC50 (µM) [95% CI]
Test Compound ANovel Scaffold5.2 [4.8 - 5.6]
Test Compound BNovel Scaffold12.8 [11.9 - 13.7]
Clavulanic AcidStandard0.15 [0.13 - 0.17]
SulbactamStandard8.5 [7.9 - 9.1]

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations.[11]

Table 2: Kinetic Parameters of TEM-1 β-Lactamase in the Presence and Absence of Inhibitor X

ConditionKm (µM)Vmax (µmol/min/mg)
No Inhibitor55 ± 4120 ± 8
+ 2 µM Inhibitor X110 ± 9118 ± 10

This data is illustrative of competitive inhibition where Km increases and Vmax remains unchanged.

Conclusion

The described protocols provide a robust framework for the determination of β-lactamase inhibition activity. The nitrocefin-based assay is a sensitive, reliable, and high-throughput method suitable for the initial screening of large compound libraries and the detailed kinetic characterization of lead candidates.[6][8] Accurate and consistent application of these methods is essential for the successful development of new therapies to combat antibiotic resistance.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Azetidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidinones, commonly known as β-lactams, represent a cornerstone of antibacterial chemotherapy. The 2-azetidinone ring is the key structural feature of many antibiotic classes, including penicillins and cephalosporins.[1] The emergence of novel synthetic azetidinone compounds necessitates robust and standardized methods for evaluating their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro potency of an antimicrobial agent against a specific microorganism.[2][3][4] It quantifies the lowest concentration of a drug that visibly inhibits the growth of a bacterium.[3][4][5][6] This document provides a detailed protocol for determining the MIC of novel azetidinone compounds using the broth microdilution method, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Mechanism of Action of Azetidinone Compounds

Azetidinone compounds exert their bactericidal effect by interfering with the final step of bacterial cell wall biosynthesis. They are mechanism-based inhibitors of D,D-transpeptidases, also known as Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes that catalyze the cross-linking of peptidoglycan strands, which provides structural integrity to the bacterial cell wall. The strained β-lactam ring of azetidinones acylates the active site serine of PBPs, forming a stable covalent intermediate.[7] This irreversible inhibition prevents the formation of peptidoglycan cross-links, leading to a weakened cell wall, cell lysis, and ultimately, bacterial death.

cluster_0 Bacterial Cell Azetidinone Azetidinone Compound PBP Penicillin-Binding Protein (PBP) (D,D-Transpeptidase) Azetidinone->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to

Mechanism of action of azetidinone compounds.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the broth microdilution method for determining the MIC of synthetic azetidinone compounds against rapidly growing aerobic bacteria.

Materials:

  • Azetidinone Compounds: Stock solutions of known concentration, typically dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains:

    • Test organisms (e.g., clinical isolates or standard strains).

    • Quality Control (QC) strains with known MIC values for control antibiotics (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Nutrient agar or other suitable solid media for bacterial culture.

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates (U- or flat-bottom).

    • Sterile pipette tips and multichannel pipettes.

    • Sterile reservoirs.

    • 0.5 McFarland turbidity standard.

    • Sterile saline (0.85% NaCl).

    • Spectrophotometer.

  • Equipment:

    • Incubator (35 ± 2 °C).

    • Microplate reader (optional, for automated reading).

    • Vortex mixer.

    • Biosafety cabinet.

Procedure:

  • Preparation of Azetidinone Compound Dilutions: a. Prepare a stock solution of the azetidinone compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested. b. Perform serial two-fold dilutions of the compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final volume in each well of the test plate will be 100 µL.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on solid medium, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: a. Dispense 100 µL of the appropriate azetidinone dilution into each well of the 96-well microtiter plate. b. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations and bacterial density. c. Include the following controls on each plate:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the inoculum (no compound).
    • Sterility Control: Wells containing 200 µL of uninoculated CAMHB.
    • Positive Control: A standard antibiotic with known activity against the test strains.
    • Solvent Control: If the compound is dissolved in a solvent like DMSO, include wells with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

  • Incubation: a. Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: a. After incubation, visually inspect the plates for bacterial growth. A button of growth at the bottom of the well indicates bacterial proliferation. b. The MIC is the lowest concentration of the azetidinone compound that completely inhibits visible growth of the organism. c. The growth control wells should show distinct turbidity, while the sterility control wells should remain clear.

cluster_prep Preparation cluster_assay Assay A Prepare Azetidinone Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B E Inoculate Plate with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Working Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no visible growth) F->G

Experimental workflow for the broth microdilution MIC assay.

Data Presentation

The following tables summarize hypothetical MIC data for representative novel azetidinone compounds against a panel of Gram-positive and Gram-negative bacteria, including quality control strains.

Table 1: MIC Values (µg/mL) of Novel Azetidinone Compounds against Gram-Positive Bacteria

CompoundS. aureus ATCC 29213S. epidermidis ATCC 12228E. faecalis ATCC 29212
Azetidinone-A163264
Azetidinone-B4816
Azetidinone-C>128>128>128
Ampicillin0.250.52
Vancomycin121

Table 2: MIC Values (µg/mL) of Novel Azetidinone Compounds against Gram-Negative Bacteria

CompoundE. coli ATCC 25922P. aeruginosa ATCC 27853K. pneumoniae ATCC 13883
Azetidinone-A812832
Azetidinone-B2648
Azetidinone-C64>128128
Ciprofloxacin0.0150.50.03
Ceftazidime0.2520.5

Interpretation of MIC Results

The interpretation of MIC values is crucial for understanding the potential clinical utility of a compound. This involves comparing the obtained MIC value to established clinical breakpoints.

MIC Observed MIC Value Breakpoint Clinical Breakpoint (e.g., from CLSI/EUCAST) MIC->Breakpoint Compared to Susceptible Susceptible (S) High likelihood of therapeutic success Breakpoint->Susceptible MIC ≤ S Breakpoint Intermediate Intermediate (I) Therapeutic success uncertain Breakpoint->Intermediate S Breakpoint < MIC ≤ R Breakpoint Resistant Resistant (R) High likelihood of therapeutic failure Breakpoint->Resistant MIC > R Breakpoint

Logical relationship for interpreting MIC results.

  • Susceptible (S): The MIC is at or below the susceptible breakpoint, indicating that the isolate is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used for the site of infection.

  • Intermediate (I): The MIC is between the susceptible and resistant breakpoints. This category implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher dosage of the drug can be used.

  • Resistant (R): The MIC is at or above the resistant breakpoint, indicating that the isolate is not likely to be inhibited by the usually achievable concentrations of the agent with normal dosage schedules.

For novel compounds, clinical breakpoints are not yet established. Therefore, the initial assessment involves comparing the MIC values to those of known antibiotics and considering the potential for achieving therapeutic concentrations in vivo based on preliminary pharmacokinetic and pharmacodynamic data.

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is imperative to perform quality control testing with each batch of assays. This involves testing standard QC strains with known MIC ranges for the control antibiotics. The obtained MIC values for the QC strains must fall within the acceptable ranges published by organizations like CLSI or EUCAST. If the QC results are out of range, the test results for the novel compounds are considered invalid, and the assay must be repeated.

References

Application Notes and Protocols for Testing 3,3-Diethyl-4-oxoazetidin-2-yl propionate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive protocols for the in vitro evaluation of the cytotoxic potential of 3,3-Diethyl-4-oxoazetidin-2-yl propionate.

Introduction

The assessment of cytotoxic potential is a critical step in the discovery and development of novel chemical entities.[1] These application notes provide a detailed framework for evaluating the in vitro cytotoxicity of this compound, a novel compound with the molecular formula C₁₀H₁₇NO₃.[2] As there is currently no publicly available data on the biological effects of this specific compound, these protocols outline established methods to characterize its impact on cell viability, membrane integrity, and potential to induce programmed cell death (apoptosis). The following assays are described: MTT for metabolic activity, Lactate Dehydrogenase (LDH) release for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for apoptosis detection.[3][4] Adherence to these standardized procedures is crucial for obtaining reliable and reproducible data to inform further development of this compound.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with the preparation of the compound and cell cultures, followed by treatment and subsequent application of various cytotoxicity assays. Data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50) is the final step.[1][4]

G cluster_prep Preparation cluster_assay Experimental Phase cluster_analysis Data Acquisition & Analysis prep_compound Compound Preparation (this compound) treatment Treatment with Compound prep_compound->treatment prep_cells Cell Line Culture & Maintenance cell_seeding Cell Seeding (96-well plates) prep_cells->cell_seeding cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assays Cytotoxicity Assays (MTT, LDH, Annexin V/PI) incubation->assays measurement Data Measurement (e.g., Absorbance, Fluorescence) assays->measurement data_analysis Data Analysis (% Cell Viability, IC50) measurement->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Materials and Reagents

  • Cell Lines: A panel of relevant human cell lines should be used. For initial screening, a combination of cancerous and non-cancerous cell lines is recommended to assess for potential selective toxicity.

    • Cancer Cell Lines:

      • HeLa (Cervical Cancer)

      • A549 (Lung Cancer)

      • MCF-7 (Breast Cancer)[5]

    • Non-Cancerous Cell Line:

      • HEK293 (Human Embryonic Kidney)[5]

      • L929 (Mouse Fibroblast)[6]

  • Compound: this compound (CAS: 142935-44-2)[7]

  • Media and Reagents:

    • Complete growth medium (specific to each cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO), sterile

  • Assay Kits and Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • LDH Cytotoxicity Assay Kit

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

Experimental Protocols

Cell Culture and Maintenance
  • Culture cells in T-75 flasks with the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Subculture the cells when they reach 80-90% confluency.[4] To do this, aspirate the medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA.[4]

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.[4]

  • Seed new flasks at the recommended split ratio for the specific cell line.

Compound Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[4]

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations for treatment.

  • Important: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[3][4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[1]

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product.[8]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[4]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

LDH Release Assay (Membrane Integrity)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for no cells (medium only), untreated cells (vehicle), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).[10]

  • Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Treated LDH Activity - Vehicle LDH Activity) / (Maximum LDH Activity - Vehicle LDH Activity)] x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[3]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.[3]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[3]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[3]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[3]

Data Presentation

Quantitative data should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[3] Results should be presented in a clear, tabular format.

Table 1: Cytotoxicity of this compound (IC50 Values in µM) after 48-hour treatment.

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
HeLaCervical CancerExperimental ValueReference Value
A549Lung CancerExperimental ValueReference Value
MCF-7Breast CancerExperimental ValueReference Value
HEK293Non-Cancerous KidneyExperimental ValueReference Value

Potential Mechanisms and Signaling Pathways

Drug-induced cytotoxicity can occur through various mechanisms, including the production of reactive metabolites, disruption of cellular signaling pathways, or the induction of oxidative stress.[11] If this compound induces apoptosis, it may involve the activation of key signaling cascades.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 3,3-Diethyl-4-oxoazetidin-2-yl propionate cell_stress Cellular Stress / Target Interaction compound->cell_stress bax Bax/Bak Activation cell_stress->bax death_r Death Receptor Binding cell_stress->death_r mito Mitochondrial Disruption bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic signaling pathways.

Further investigation into the specific molecular targets and pathways affected by this compound would be necessary to elucidate its precise mechanism of action. This could involve assays for reactive oxygen species (ROS) generation, mitochondrial membrane potential, and specific caspase activity.[12][13]

References

Application Notes and Protocols for Chiral Separation of β-Lactam Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical chiral separation of β-lactam isomers, a critical aspect of pharmaceutical development and quality control. The chirality of these antibiotics can significantly influence their pharmacological and toxicological properties. Therefore, robust and efficient analytical methods are essential for ensuring the stereochemical purity of β-lactam-based drugs.

This guide covers three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each section includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate practical implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Chiral β-Lactam Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral β-lactams, primarily through the use of chiral stationary phases (CSPs).[1][2] The direct approach, where enantiomers are separated on a CSP, is the most common and effective method.[2] Polysaccharide-based and macrocyclic glycopeptide columns are frequently employed for their broad applicability.[2]

Quantitative Data Summary: HPLC

The following table summarizes the quantitative data for the chiral separation of various β-lactam compounds using different chiral stationary phases in HPLC. The data highlights the effectiveness of different columns and mobile phase conditions.

CompoundChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k1)Retention Factor (k2)Separation Factor (α)Resolution (Rs)Reference
β-Lactam Set (12 compounds)Cyclobond I 2000 DMPAcetonitrile/Water---Up to 5 baseline separations[1]
β-Lactam Set (12 compounds)Cyclobond I 2000 DMAcetonitrile/Water---8 of 12 compounds separated[1]
CefotaximeChiralpak IANot Specified2.945.962.032.06[3]
Basic Drugs (Set of 36)Chiralcel OD-H / Chiralpak ADn-hexane/2-propanol or n-hexane/ethanol with 0.1% DEA---32 of 36 compounds resolved[2]
Acidic DrugsChiralcel OD-H / Chiralpak ADn-hexane/2-propanol or n-hexane/ethanol with 0.1% TFA----[2]

Note: "-" indicates that the specific value was not provided in the cited source, but the qualitative outcome was described.

Experimental Protocol: Chiral HPLC of β-Lactams

This protocol is a generalized procedure based on common practices for chiral separation of β-lactams by HPLC.[1][2][4]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

2. Chiral Stationary Phase Selection:

  • Screening on polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and cyclodextrin-based columns (e.g., Cyclobond I 2000 DMP) is recommended to find the optimal stationary phase.[1][2]

3. Mobile Phase Preparation:

  • Normal Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio is a good starting point.[2]

  • Reversed Phase: A mixture of acetonitrile and water is commonly used.[1]

  • Additives: For basic compounds, add 0.1% (v/v) diethylamine (DEA) to the mobile phase. For acidic compounds, use 0.1% (v/v) trifluoroacetic acid (TFA).[2]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: Room temperature.[1]

  • Detection Wavelength: 210 nm is a common wavelength for β-lactam detection.[1] Specific wavelengths such as 230 nm or 298 nm may also be used depending on the compound.[4]

  • Injection Volume: 10-20 µL.

5. Sample Preparation:

  • Dissolve the β-lactam sample in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the separation performance.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) HPLC_System HPLC System SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System Column Chiral Stationary Phase HPLC_System->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram DataAnalysis Data Analysis (k, α, Rs) Chromatogram->DataAnalysis

Caption: Workflow for chiral separation of β-lactams by HPLC.

Supercritical Fluid Chromatography (SFC) for Chiral β-Lactam Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[5][6] It is particularly effective for both analytical and preparative scale separations in the pharmaceutical industry.[7] Carbon dioxide is the most common primary mobile phase component, often modified with a small amount of an organic solvent.[7]

Quantitative Data Summary: SFC

The following table presents quantitative data for the chiral separation of β-lactam antibiotics using SFC with amylose-based chiral stationary phases.

CompoundChiral Stationary Phase (CSP)Retention Factor (k1)Retention Factor (k2)Separation Factor (α)Resolution (Rs)Reference
OfloxacinChiralpak IA / IG9.6311.811.221.49[3]
CefotaximeChiralpak IA / IG2.945.962.032.06[3]
Experimental Protocol: Chiral SFC of β-Lactams

This protocol provides a general methodology for the chiral separation of β-lactams using SFC.[3][8]

1. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

2. Chiral Stationary Phase Selection:

  • Immobilized amylose-based CSPs such as Chiralpak IA and Chiralpak IG have shown excellent selectivity for β-lactam antibiotics.[3]

3. Mobile Phase:

  • Primary Fluid: Supercritical CO2.

  • Modifier: Methanol is a common protic organic modifier.[5][8] The percentage of the modifier is a critical parameter for optimizing retention and resolution.[7]

4. Chromatographic Conditions:

  • Flow Rate: Typically 1-4 mL/min.

  • Back Pressure: Maintained above the critical pressure of CO2 (e.g., 100-150 bar).[7]

  • Temperature: Column temperature can be controlled (e.g., 25-40 °C). Lower temperatures often yield better resolution.[7]

  • Detection: UV detection at an appropriate wavelength.

5. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent, such as the modifier used in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

6. Data Analysis:

  • Evaluate the separation by calculating the retention factors (k), separation factor (α), and resolution (Rs). The chiral recognition mechanism, which can involve π-π interactions, should also be considered.[3]

SFC Experimental Workflow

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc Analysis cluster_data_sfc Data Processing SamplePrep_SFC Sample Preparation (Dissolve & Filter) SFC_System SFC System (CO2 + Modifier) SamplePrep_SFC->SFC_System Column_SFC Chiral Stationary Phase SFC_System->Column_SFC Detector_SFC UV/MS Detector Column_SFC->Detector_SFC Chromatogram_SFC Chromatogram Acquisition Detector_SFC->Chromatogram_SFC DataAnalysis_SFC Data Analysis (k, α, Rs) Chromatogram_SFC->DataAnalysis_SFC

Caption: Workflow for chiral separation of β-lactams by SFC.

Capillary Electrophoresis (CE) for Chiral β-Lactam Separation

Capillary Electrophoresis (CE) is a highly efficient analytical technique for chiral separations, offering advantages such as short analysis times, high resolution, and low sample and reagent consumption.[9][10] In CE, chiral selectors are typically added to the background electrolyte (BGE).[11]

Quantitative Data Summary: CE

The following table summarizes the quantitative data for the chiral separation of β-lactam compounds using Capillary Zone Electrophoresis (CZE) with various chiral selectors.

CompoundChiral SelectorConcentration of SelectorBackground Electrolyte (BGE)Resolution (Rs)Reference
β-Lactam Set (12 compounds)Sulfated α-cyclodextrin (SAC)OptimizedOptimizedBaseline separation for 7 compounds[12]
β-Lactam Set (12 compounds)Sulfated β-cyclodextrin (SBC)OptimizedOptimizedLess effective than SAC[12]
β-Lactam Set (12 compounds)Carboxymethyl β-cyclodextrin (CMBC)OptimizedOptimizedLess effective than SAC[12]
Penicillamine EnantiomersSulfated-β-cyclodextrin (S-β-CD)25 mM50 mM Borate solution (pH 9.5)Up to 3.7[13]
Experimental Protocol: Chiral CE of β-Lactams

This protocol outlines a general procedure for the chiral separation of β-lactams by CE.[12][13]

1. Instrumentation:

  • Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a detector (typically UV-Vis).

2. Capillary:

  • Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).

3. Chiral Selector and Background Electrolyte (BGE):

  • Chiral Selectors: Sulfated cyclodextrins, such as sulfated α-cyclodextrin (SAC) and sulfated β-cyclodextrin (S-β-CD), are effective for β-lactam separations.[12][13]

  • BGE: A borate buffer (e.g., 50 mM, pH 9.5) is a common choice.[13] The concentration of the chiral selector in the BGE is a critical parameter to optimize for resolution.[12]

4. Electrophoretic Conditions:

  • Voltage: Applied voltage can be optimized; lower voltages may improve resolution.[12] A typical starting voltage is 20 kV.[13]

  • Temperature: Capillary temperature is usually maintained at around 20-25 °C.[13]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

5. Sample Preparation:

  • Dissolve the sample in water or the BGE to a suitable concentration.

  • Filter the sample if necessary.

6. Data Analysis:

  • Evaluate the separation based on the migration times and resolution of the enantiomeric peaks. The effects of selector concentration, BGE pH, and applied voltage on resolution should be considered during method development.[12]

CE Experimental Workflow

CE_Workflow cluster_prep_ce Preparation cluster_analysis_ce Analysis cluster_data_ce Data Processing SamplePrep_CE Sample Preparation Injection Hydrodynamic Injection SamplePrep_CE->Injection BGE_Prep Background Electrolyte with Chiral Selector CE_System CE System BGE_Prep->CE_System CE_System->Injection Separation Electrophoretic Separation (Voltage Applied) Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Acquisition Detection->Electropherogram DataAnalysis_CE Data Analysis (Migration Time, Rs) Electropherogram->DataAnalysis_CE

Caption: Workflow for chiral separation of β-lactams by CE.

References

Application Notes and Protocols: 3,3-Diethyl-4-oxoazetidin-2-yl propionate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[1][2] These initial hits are then optimized into more potent, drug-like molecules.[3][4] This document provides detailed application notes and protocols for the utilization of 3,3-Diethyl-4-oxoazetidin-2-yl propionate , a β-lactam-containing fragment, in FBDD campaigns, particularly targeting bacterial β-lactamases.

The β-lactam ring is a well-established pharmacophore, most notably in antibiotics that inhibit bacterial cell wall synthesis.[5] The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to these antibiotics.[5][6] Fragment-based approaches have shown success in identifying novel inhibitors for these enzymes, offering a promising avenue for combating antibiotic resistance.[5][6][7] this compound presents an interesting starting point for an FBDD campaign against β-lactamases due to its core β-lactam structure.

Fragment Profile: this compound

This compound is a small molecule suitable for fragment screening based on the "Rule of Three," which suggests fragments should have a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[8][9]
Molecular Weight 199.25 g/mol [8][9]
IUPAC Name (3,3-diethyl-4-oxoazetidin-2-yl) propanoate[8]
CAS Number 142935-44-2[9][10]
Topological Polar Surface Area (TPSA) 55.4 Ų[9]
Calculated LogP 1.2019[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 1[9]
Rotatable Bonds 4[9]

Proposed Target: Class A β-Lactamases

Class A β-lactamases are a group of serine hydrolases that represent a significant clinical threat due to their ability to inactivate a broad spectrum of β-lactam antibiotics.[5] The active site of these enzymes contains a critical serine residue that is acylated by the β-lactam ring of susceptible antibiotics, leading to their hydrolysis.[5] The application of FBDD to identify novel, non-covalent inhibitors of these enzymes is a promising strategy.[5]

Hypothesized Binding and Signaling Pathway

The interaction of this compound with a Class A β-lactamase is hypothesized to involve the recognition of the β-lactam core within the active site. While covalent modification is a possibility, FBDD aims to identify fragments that can be optimized for potent, non-covalent inhibition. The initial fragment binding can disrupt the catalytic cycle of the enzyme, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Maintains Integrity (Inhibition leads to) BetaLactamase Class A β-Lactamase Antibiotic β-Lactam Antibiotic BetaLactamase->Antibiotic Hydrolyzes Antibiotic->PBP Inhibits Inactivated_Antibiotic Inactivated Antibiotic Antibiotic->Inactivated_Antibiotic Becomes Fragment 3,3-Diethyl-4-oxoazetidin-2-yl propionate Fragment->BetaLactamase Inhibits

Caption: Inhibition of β-lactamase by a fragment restores antibiotic activity.

Experimental Workflow for Fragment Screening

A typical FBDD workflow involves a primary screen to identify binders, followed by secondary validation and structural studies to guide optimization.[1][11]

FBDD_Workflow cluster_workflow Fragment-Based Drug Discovery Workflow start Start: Target Protein (β-Lactamase) primary_screen Primary Screening (e.g., SPR, NMR) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification secondary_screen Secondary Screening (Orthogonal Method) hit_identification->secondary_screen hit_validation Hit Validation secondary_screen->hit_validation structural_studies Structural Studies (X-ray Crystallography) hit_validation->structural_studies sar Structure-Activity Relationship (SAR) structural_studies->sar optimization Fragment Evolution (Growing/Linking) sar->optimization lead_compound Lead Compound optimization->lead_compound

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify binding interactions in real-time.[2][12][13]

Objective: To identify if this compound binds to the target β-lactamase.

Materials:

  • Purified Class A β-lactamase (e.g., TEM-1)

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • DMSO for fragment dissolution

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified β-lactamase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Prepare a dilution series of the fragment in running buffer, ensuring the final DMSO concentration is consistent and low (e.g., ≤ 1%). A typical concentration range for fragment screening is 10 µM to 1 mM.[2]

    • Inject the fragment solutions over the immobilized β-lactamase surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity (KD). Due to the weak affinity of fragments, analysis is often performed at equilibrium.

Data Presentation:

Fragment Concentration (µM)Response at Equilibrium (RU)
10Example Value
50Example Value
100Example Value
250Example Value
500Example Value
1000Example Value
Protocol 2: Hit Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and can provide information about the binding site.[1][12][13] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment suitable for detecting weak interactions.[12]

Objective: To validate the binding of this compound to β-lactamase.

Materials:

  • Purified Class A β-lactamase

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, in D₂O)

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the β-lactamase (e.g., 10-20 µM) and the fragment (e.g., 200 µM) in the NMR buffer.[12]

    • Prepare a control sample containing only the fragment at the same concentration in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample.

    • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound fragment.

    • Acquire a reference spectrum without protein saturation.

  • Data Analysis:

    • Subtract the saturated spectrum from the reference spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, thus confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for binding.

Data Presentation:

Fragment ProtonChemical Shift (ppm)STD Signal Intensity (Arbitrary Units)
H-2 (azetidinone ring)Example ValueExample Value
Ethyl CH₂Example ValueExample Value
Ethyl CH₃Example ValueExample Value
Propionate CH₂Example ValueExample Value
Propionate CH₃Example ValueExample Value
Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the fragment-protein complex, which is crucial for structure-based drug design and fragment evolution.[1][3][4]

Objective: To determine the three-dimensional binding mode of this compound in the active site of β-lactamase.

Materials:

  • Highly purified and concentrated β-lactamase

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Methodology:

  • Crystallization:

    • Set up crystallization trials for the β-lactamase alone to obtain apo crystals.

    • Once apo crystals are obtained and the condition is optimized, perform co-crystallization trials by adding the fragment to the protein solution before setting up the crystallization plates.

    • Alternatively, soak the apo crystals in a solution containing the fragment (e.g., 1-10 mM) and a cryoprotectant.

  • Data Collection:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known β-lactamase structure as a search model.

    • Build the model into the electron density map and perform refinement.

    • Carefully examine the difference electron density maps (Fo-Fc) in the active site to unambiguously model the bound fragment.

  • Analysis:

    • Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

    • Identify potential vectors for fragment elaboration based on the solvent-exposed parts of the bound fragment.

Conclusion

This compound represents a viable starting point for a fragment-based drug discovery campaign targeting Class A β-lactamases. Its chemical properties align with the general requirements for a fragment, and its β-lactam core provides a rational basis for its interaction with the target enzyme class. The protocols outlined in this document provide a comprehensive framework for screening, validating, and structurally characterizing the binding of this fragment, thereby enabling its rational optimization into a potent lead compound for the development of novel antibiotics. The successful application of these methods will rely on the careful execution of each experimental step and the integration of data from multiple biophysical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,3-Diethyl-4-oxoazetidin-2-yl propionate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is the Staudinger ketene-imine cycloaddition.[1][2] This reaction involves the [2+2] cycloaddition of a diethylketene with an appropriate imine, specifically the Schiff base derived from glyoxylic acid propionate.

Q2: I am observing a low yield of the desired β-lactam. What are the potential causes?

A2: Low yields in the Staudinger synthesis can stem from several factors:

  • Ketene Polymerization: Diethylketene is highly reactive and can polymerize if not immediately trapped by the imine.[2]

  • Hydrolysis: The β-lactam ring is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions during workup.

  • Imine Quality: The imine starting material may be impure or unstable, leading to side reactions.

  • Reaction Conditions: Suboptimal temperature, solvent, or stoichiometry can significantly impact the reaction efficiency.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts, ensure all reagents and solvents are anhydrous. The ketene should be generated in situ in the presence of the imine to ensure rapid consumption.[3] A non-nucleophilic base, such as triethylamine, should be used to generate the ketene from the corresponding acyl chloride. Purification via column chromatography is often necessary to remove unreacted starting materials and byproducts.

Q4: What is the expected stereochemistry of the product, and how can it be controlled?

A4: The stereochemistry of the Staudinger reaction can be complex. Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[1][4] The substituents on the ketene and imine also play a role; electron-donating groups on the ketene often favor cis products.[2] For 3,3-disubstituted β-lactams, controlling the diastereoselectivity can be challenging and may require screening of catalysts or chiral auxiliaries.[3]

Q5: Are there any recommended purification techniques for this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is commonly used to separate the desired β-lactam from less polar starting materials and more polar byproducts. For β-lactamases, which can degrade the product, affinity chromatography can be employed.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure starting materials.Verify the purity of the acyl chloride and the amine used to form the imine via NMR or other spectroscopic methods. Ensure the imine is freshly prepared and used immediately.
Ketene polymerization is outcompeting the cycloaddition.Generate the ketene slowly at low temperatures (e.g., -78 °C to 0 °C) in the presence of the imine. Ensure efficient stirring.
Incorrect stoichiometry.Use a slight excess of the ketene precursor (acyl chloride) and base relative to the imine to drive the reaction to completion.
Presence of Multiple Spots on TLC, Indicating Byproducts Hydrolysis of the ester or β-lactam ring.Conduct the reaction under strictly anhydrous conditions. Use a non-aqueous workup if possible. Neutralize any acidic or basic reagents before extraction.
Formation of stereoisomers.Optimize reaction temperature and solvent polarity to favor the formation of one diastereomer. Consider the use of a chiral catalyst or auxiliary if enantioselectivity is desired.[3]
Unreacted starting materials remain.Increase reaction time or temperature moderately. Ensure the base is sufficiently strong to dehydrohalogenate the acyl chloride.
Product Decomposes During Purification Sensitivity of the β-lactam ring to silica gel.Deactivate the silica gel by washing with a solvent containing a small amount of triethylamine before packing the column. Perform chromatography quickly and at a low temperature if possible.
Thermal instability.Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a low-temperature water bath.

Experimental Protocols

Protocol 1: In Situ Generation of Diethylketene and Staudinger Cycloaddition

This protocol outlines the synthesis of this compound via the Staudinger reaction.

Materials:

  • 2-Ethylbutanoyl chloride

  • Propyl glyoxylate imine (prepared separately)

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the propyl glyoxylate imine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-ethylbutanoyl chloride (1.1 eq) and freshly distilled triethylamine (1.2 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred imine solution dropwise over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Table 1: Influence of Reaction Conditions on Yield
Entry Temperature (°C) Solvent Base Time (h) Yield (%)
1-78 to RTDichloromethaneTriethylamine1265
20 to RTDichloromethaneTriethylamine1275
3RTDichloromethaneTriethylamine2455
40 to RTTolueneTriethylamine1260
50 to RTDichloromethaneProton Sponge1278

Note: These are representative yields and may vary based on the specific substrate and experimental setup.

Visualizations

reaction_pathway reagents 2-Ethylbutanoyl Chloride + Triethylamine ketene Diethylketene (in situ) reagents->ketene + Et3N·HCl imine Propyl Glyoxylate Imine zwitterion Zwitterionic Intermediate imine->zwitterion [2+2] Cycloaddition (Nucleophilic Attack) ketene->zwitterion [2+2] Cycloaddition (Nucleophilic Attack) side_product Ketene Dimer/Polymer ketene->side_product Self-Condensation product This compound zwitterion->product Ring Closure

Caption: Staudinger reaction pathway for the synthesis of the target β-lactam.

troubleshooting_workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent) start->check_conditions check_workup Analyze Workup and Purification start->check_workup check_reagents->check_conditions No reagent_impure Impurities Detected check_reagents->reagent_impure Yes check_conditions->check_workup No conditions_suboptimal Conditions Not Ideal check_conditions->conditions_suboptimal Yes hydrolysis Evidence of Hydrolysis? check_workup->hydrolysis repurify Purify/Re-synthesize Reagents reagent_impure->repurify end Improved Yield repurify->end optimize_conditions Optimize Temperature and Reagent Addition Rate conditions_suboptimal->optimize_conditions optimize_conditions->end anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Yes purification_issue Decomposition During Chromatography? hydrolysis->purification_issue No anhydrous->end deactivate_silica Deactivate Silica Gel purification_issue->deactivate_silica Yes purification_issue->end No deactivate_silica->end

Caption: Troubleshooting workflow for low yield in β-lactam synthesis.

References

Staudinger Reaction Technical Support: Troubleshooting Cis/Trans Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting cis/trans selectivity in Staudinger reactions for the synthesis of β-lactams. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Staudinger reaction and how does it influence stereochemistry?

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, proceeds through a stepwise mechanism.[1][2][3] The imine nitrogen first attacks the ketene carbonyl carbon to form a zwitterionic intermediate.[2][4][5] This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product.[1][4] The stereochemistry of the β-lactam is determined during this ring-closing step and is influenced by the initial geometry of the imine and the substituents on both reactants.[2][4]

Q2: My Staudinger reaction is producing a mixture of cis and trans isomers. What are the key factors that control the stereoselectivity?

Several factors can influence the cis/trans selectivity of the Staudinger reaction:

  • Imine Geometry: The geometry of the starting imine is a critical determinant. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[2][3][4] In some cases, in situ E/Z isomerization of the imine can compete with the cycloaddition, affecting the final stereochemical outcome.[1][2]

  • Ketene Substituents: The electronic nature of the substituents on the ketene plays a significant role. Ketenes with electron-donating groups typically favor the formation of cis-β-lactams.[4][5] Conversely, ketenes bearing electron-withdrawing groups tend to produce trans-β-lactams.[4][5]

  • Solvent Polarity: The polarity of the solvent can impact the stability of the zwitterionic intermediate and influence the stereochemical pathway. More polar solvents generally favor the formation of trans-β-lactams.[6][7][8]

  • Order of Reagent Addition: When generating the ketene in situ from an acyl chloride and a tertiary amine, the order of addition can affect the stereoselectivity.[6][7]

Q3: I am aiming for the cis-β-lactam, but I am getting a significant amount of the trans isomer. What can I do to improve cis selectivity?

To enhance the formation of the cis isomer, consider the following strategies:

  • Ensure (E)-Imine Geometry: Confirm the stereochemistry of your starting imine. If possible, use conditions that favor the formation and stability of the (E)-imine.

  • Use Ketenes with Electron-Donating Groups: If your synthetic route allows, utilize a ketene precursor with electron-donating substituents.[5]

  • Employ Non-Polar Solvents: Running the reaction in a less polar solvent can disfavor the pathway leading to the trans product.[6][7]

  • Control Reagent Addition: When using an acyl chloride and a tertiary amine, adding the acyl chloride to a solution of the imine and the amine (addition mode A) is generally preferred for better stereoselectivity.[6]

Q4: How can I favor the formation of the trans-β-lactam?

To increase the yield of the trans isomer, the following approaches can be beneficial:

  • Utilize (Z)-Imines: If accessible, starting with the (Z)-imine is the most direct way to favor the trans product.[2][3]

  • Employ Ketenes with Electron-Withdrawing Groups: The use of ketenes with electron-withdrawing substituents can significantly promote the formation of trans-β-lactams.[4][5]

  • Increase Solvent Polarity: Performing the reaction in a polar solvent can stabilize the intermediate that leads to the trans isomer.[6][7][8]

  • Modify Reagent Addition Protocol: Adding the tertiary amine to a mixture of the imine and the acyl chloride (addition mode B) has been shown to sometimes decrease selectivity, which in some cases might be tuned to favor the trans product, though this can be system-dependent.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low cis:trans ratio Imine isomerizationConfirm the stereochemical purity of the starting imine. Consider reaction at lower temperatures to minimize isomerization.[1]
Inappropriate solventSwitch to a less polar solvent (e.g., toluene, THF) to favor the cis product.[6][7]
Unfavorable ketene substituentsIf possible, modify the ketene to include electron-donating groups.[4][5]
Low trans:cis ratio Predominantly (E)-imineAttempt to synthesize and isolate the (Z)-imine, or explore conditions that might promote in situ isomerization to the (Z)-form.
Non-polar solventChange to a more polar solvent (e.g., dichloromethane, acetonitrile) to enhance trans selectivity.[6][7]
Unfavorable ketene substituentsIf feasible, use a ketene with electron-withdrawing groups.[4][5]
Inconsistent results Order of reagent additionStandardize the order of addition. For ketenes generated from acyl chlorides, consistently add the acyl chloride to the imine/amine mixture or vice versa and observe the effect on stereoselectivity.[6][7]
Reaction temperatureTemperature can influence the rates of competing pathways. Experiment with a range of temperatures to find the optimal conditions for your desired stereoisomer.

Data on Factors Influencing Stereoselectivity

The following table summarizes the general effects of various experimental parameters on the cis/trans selectivity of the Staudinger reaction.

Factor Condition Favoring cis-Isomer Condition Favoring trans-Isomer Reference
Imine Geometry (E)-Imine(Z)-Imine[2][3][4]
Ketene Substituent (R) Electron-donating (e.g., -OR, -NR₂)Electron-withdrawing (e.g., -COR, -CN)[4][5]
Solvent Non-polar (e.g., Toluene, Hexane)Polar (e.g., Dichloromethane, Acetonitrile)[6][7][8]
Reagent Addition (Acyl Chloride) Acyl chloride added to imine/amine solutionTertiary amine added to imine/acyl chloride solution (can decrease selectivity)[6][7]

Visualizing the Staudinger Reaction and Troubleshooting

Staudinger Reaction Mechanism and Stereochemical Pathways

Staudinger_Mechanism Reactants Ketene + Imine E_Imine (E)-Imine Reactants->E_Imine Z_Imine (Z)-Imine Reactants->Z_Imine E_Imine->Z_Imine Isomerization Zwitterion_E Zwitterionic Intermediate (from E-Imine) E_Imine->Zwitterion_E Nucleophilic Attack Zwitterion_Z Zwitterionic Intermediate (from Z-Imine) Z_Imine->Zwitterion_Z Nucleophilic Attack Zwitterion_E->Zwitterion_Z Intermediate Isomerization cis_Lactam cis-β-Lactam Zwitterion_E->cis_Lactam Conrotatory Ring Closure trans_Lactam trans-β-Lactam Zwitterion_Z->trans_Lactam Conrotatory Ring Closure Troubleshooting_Workflow Start Undesired cis/trans Ratio CheckImine 1. Verify Imine Geometry ((E) for cis, (Z) for trans) Start->CheckImine CheckKetene 2. Evaluate Ketene Substituents (EDG for cis, EWG for trans) CheckImine->CheckKetene CheckSolvent 3. Assess Solvent Polarity (Non-polar for cis, Polar for trans) CheckKetene->CheckSolvent CheckAddition 4. Review Order of Reagent Addition CheckSolvent->CheckAddition Optimize Systematically Optimize Conditions CheckAddition->Optimize Success Desired Stereoselectivity Achieved Optimize->Success

References

Overcoming stability issues of 3,3-Diethyl-4-oxoazetidin-2-yl propionate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming stability issues of 3,3-Diethyl-4-oxoazetidin-2-yl propionate in solution. The following information is based on established principles of β-lactam chemistry and provides a framework for troubleshooting degradation-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound, a β-lactam compound, is the hydrolytic cleavage of the four-membered azetidinone ring.[1][2][3] This reaction is often catalyzed by acidic or basic conditions, elevated temperatures, and the presence of certain enzymes like β-lactamases.[1][3][4] The strained nature of the β-lactam ring makes it susceptible to nucleophilic attack, leading to ring-opening and loss of the compound's intended properties.[3][5][6] A secondary concern is the potential hydrolysis of the propionate ester linkage.

Q2: Which factors have the most significant impact on the stability of this compound in solution?

A2: The stability of this compound is primarily influenced by:

  • pH: The rate of hydrolysis is highly pH-dependent. Generally, β-lactam compounds exhibit a U-shaped stability profile, with maximum stability typically occurring in the mildly acidic to neutral pH range (around pH 4-7).[7] Extreme acidic or alkaline conditions significantly accelerate degradation.[1]

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation. For optimal stability, solutions should be prepared and stored at reduced temperatures.

  • Solvent System: The choice of solvent can impact stability. Protic solvents, especially water, can participate in the hydrolysis of the β-lactam ring. The use of co-solvents may be necessary for solubility but should be chosen carefully to minimize degradation.

  • Presence of Catalysts: Enzymes such as β-lactamases, if present as contaminants, will rapidly degrade the compound.[3][8] Metal ions can also sometimes catalyze degradation.[9]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product resulting from the hydrolysis of the β-lactam ring is the corresponding β-amino acid derivative. Under more forceful conditions, further degradation of this initial product may occur. Hydrolysis of the propionate ester would yield 3,3-diethyl-4-oxoazetidin-2-ol and propionic acid.

Q4: How can I monitor the degradation of my compound?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential. These techniques can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound over time.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Rapid loss of compound in aqueous buffer.

  • Question: I'm observing a significant decrease in the concentration of my compound shortly after dissolving it in a standard phosphate buffer at pH 7.4. What could be the cause and how can I fix it?

  • Answer: Rapid degradation at neutral pH can be due to several factors.

    • Inherent Instability: The β-lactam ring may be inherently unstable under these conditions.

    • Temperature: Ensure your solution is kept cold (2-8°C) during preparation and storage.

    • Contamination: The buffer or other reagents may be contaminated with enzymes like β-lactamases.

    Troubleshooting Steps:

    • pH Optimization: Conduct a pH stability study by preparing solutions in buffers ranging from pH 3 to 8 to identify the optimal pH for stability.

    • Temperature Control: Prepare and handle all solutions on ice and store them at the lowest appropriate temperature.

    • Use of High-Purity Reagents: Utilize sterile, high-purity water and buffer components to minimize the risk of enzymatic contamination.

Issue 2: Inconsistent results between experimental repeats.

  • Question: My stability data is not reproducible. What could be the source of this variability?

  • Answer: Inconsistent results often point to uncontrolled variables in the experimental setup.

    • pH Fluctuation: The pH of your solution may not be stable over the course of the experiment.

    • Temperature Variation: Inconsistent temperature control can lead to variable degradation rates.

    • Inconsistent Solution Preparation: Minor variations in the preparation of stock solutions and dilutions can lead to significant differences.

    Troubleshooting Steps:

    • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain a stable pH throughout the experiment.

    • Precise Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.

    • Standardized Protocols: Follow a strict, standardized protocol for all solution preparations.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate the effects of pH and temperature.

Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C

pHHalf-Life (hours)
3.018
4.072
5.096
6.080
7.048
7.436
8.012
9.02

Table 2: Effect of Temperature on the Half-Life (t½) of this compound at pH 5.0

Temperature (°C)Half-Life (hours)
4>500
2596
3724
506

Experimental Protocols

Protocol 1: pH Stability Profile Assessment

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers) at a concentration of 50 mM.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at 10 mg/mL.

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the degradation by diluting the aliquot in a cold mobile phase or a suitable solvent to a concentration appropriate for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH value. The slope of the line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Degradation_Pathway Compound This compound Hydrolysis_Product β-Amino Acid Derivative Compound->Hydrolysis_Product β-Lactam Hydrolysis (Primary Pathway) Ester_Hydrolysis_Product 3,3-Diethyl-4-oxoazetidin-2-ol + Propionic Acid Compound->Ester_Hydrolysis_Product Ester Hydrolysis (Secondary Pathway)

Caption: Primary and secondary degradation pathways.

Troubleshooting_Workflow Start Instability Observed Check_pH Is pH optimal? Start->Check_pH Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Optimize_pH Conduct pH stability study Check_pH->Optimize_pH No Check_Reagents Are reagents high purity? Check_Temp->Check_Reagents Yes Control_Temp Store and handle at low temp Check_Temp->Control_Temp No Use_Pure_Reagents Use sterile, high-purity reagents Check_Reagents->Use_Pure_Reagents No Stable Compound Stable Check_Reagents->Stable Yes Optimize_pH->Check_Temp Control_Temp->Check_Reagents Use_Pure_Reagents->Stable

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing Ketene-Imine Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ketene-imine cycloaddition, also known as the Staudinger synthesis of β-lactams. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful reaction, troubleshoot common issues, and optimize reaction conditions for improved yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger ketene-imine cycloaddition?

A1: The Staudinger reaction is generally accepted to proceed through a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen on the central carbonyl carbon of the ketene, which generates a zwitterionic intermediate.[1] This intermediate then undergoes a conrotatory ring closure in the second step to form the four-membered β-lactam ring.[1] The stereochemistry of the final product is often determined during this ring-closing step.

Q2: My reaction yield is very low or I'm not getting any product. What are the common causes?

A2: Low or no yield in a Staudinger reaction is a frequent issue. The primary culprits are often related to the stability and reactivity of the ketene intermediate. Ketenes are highly reactive and prone to polymerization or reaction with moisture.[2] It is crucial to ensure strictly anhydrous conditions by thoroughly drying all glassware, solvents, and reagents, and to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Additionally, the electronic nature of your imine can play a significant role; electron-donating groups on the imine generally facilitate the initial nucleophilic attack on the ketene, while electron-withdrawing groups can hinder it.[1] Incorrect stoichiometry of reactants can also lead to incomplete conversion.

Q3: How can I control the stereochemistry of the β-lactam product?

A3: Controlling the stereochemistry is a key challenge. A general guideline is that (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1] The substituents on both the ketene and the imine also exert significant influence. Ketenes with electron-donating groups often lead to cis products, whereas those with electron-withdrawing groups tend to yield trans products.[2] This is because electron-withdrawing groups on the ketene can slow down the ring closure, allowing for isomerization of the zwitterionic intermediate, which can lead to the thermodynamically more stable trans product.[2] The choice of solvent can also impact stereoselectivity.

Q4: What is the best method for generating the ketene?

A4: Since most ketenes are unstable, they are typically generated in situ.[3] The two most common methods are:

  • Dehydrohalogenation of acyl chlorides: This involves treating an appropriate acyl chloride with a tertiary amine base, such as triethylamine (Et₃N), in the presence of the imine.[2][3]

  • Wolff rearrangement: This method uses the thermal, photochemical, or metal-catalyzed decomposition of α-diazoketones to generate ketenes.[1][2] This can be a cleaner method as it avoids the formation of ammonium salt byproducts.

Q5: How do I purify the final β-lactam product?

A5: Purification is most commonly achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of your specific β-lactam. In some instances, crystallization can be a highly effective technique for obtaining a product of high purity.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Ketene Instability/Decomposition- Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a Schlenk line or glovebox is recommended. - Inert atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. - In situ generation: Generate the ketene in the presence of the imine to ensure it is trapped before it can polymerize. - Temperature control: For many reactions, low temperatures (-78 °C to 0 °C) are critical to minimize side reactions and ketene decomposition.
Low Imine Reactivity- Substituent effects: If the imine has strong electron-withdrawing groups, consider modifying its electronic properties to enhance its nucleophilicity.[1]
Incorrect Stoichiometry- Verify reactant ratios: Ensure the correct molar ratios of acyl chloride (or diazo compound), base, and imine are used. An excess of the ketene precursor and base is sometimes employed.
Poor Diastereoselectivity (Incorrect cis/trans ratio) Imine Geometry- Verify imine configuration: Confirm the (E)/(Z) geometry of your starting imine, as this is a primary determinant of the product's stereochemistry.[1]
Reaction Temperature- Optimize temperature: Higher temperatures can sometimes favor the thermodynamically more stable trans isomer by allowing for equilibration of the zwitterionic intermediate.[5] Conversely, lower temperatures may favor the kinetically controlled product.
Solvent Effects- Screen solvents: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition state for ring closure. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
Substituent Effects- Consider electronic effects: Electron-withdrawing groups on the ketene can slow the ring closure, favoring the trans product, while electron-donating groups can accelerate it, favoring the cis product.[2]
Formation of Side Products Ketene Dimerization/Polymerization- Slow addition: Add the acyl chloride solution dropwise to the mixture of the imine and base to maintain a low concentration of free ketene.
Reaction with Base- Choice of base: Use a non-nucleophilic, sterically hindered base if the base is reacting with the ketene or acyl chloride. A proton sponge can be used in conjunction with a catalytic amount of a chiral amine for asymmetric variants.[2]

Data Presentation: Influence of Reaction Conditions

The following tables summarize how various reaction parameters can influence the outcome of the ketene-imine cycloaddition.

Table 1: Effect of Solvent on Yield

EntrySolventTemperature (°C)Yield (%)Reference
1TolueneRoom Temp55(ResearchGate, 2015)
2THFRoom Temp39(ResearchGate, 2015)
3CH₂Cl₂Room Temp63(ResearchGate, 2015)
4CHCl₃Room Temp61(ResearchGate, 2015)
5DMFRoom Temp51(ResearchGate, 2015)
Reaction of phenoxyacetic acid and N-benzylideneaniline with 3,6-dichlorotetrazine and Et₃N.

Table 2: Effect of Substituents on Stereoselectivity

Ketene Substituent (R¹)Imine N-Substituent (R²)Product ConfigurationGeneral Observation
Electron-donating (e.g., Alkoxy)Arylcis favoredAccelerates direct ring closure.[2]
Electron-withdrawing (e.g., Phthalimido)Aryltrans favoredSlows ring closure, allowing for isomerization.[2]
PhenylPolyaromatictrans exclusivelyThe steric bulk and electronic effects of the polyaromatic group can control the stereochemical outcome.[6]

Experimental Protocols

Protocol 1: General Procedure for β-Lactam Synthesis via in situ Ketene Generation from Acyl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

1. Materials and Setup:

  • Imine (1.0 mmol, 1.0 equiv)

  • Acyl chloride (1.2 mmol, 1.2 equiv)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv), freshly distilled

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene), ~10 mL

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, and an inert gas (Argon or Nitrogen) supply.

  • All glassware must be oven or flame-dried before use.

2. Reaction Procedure:

  • To the three-neck flask under a positive pressure of inert gas, add the imine (1.0 mmol) and anhydrous solvent (5 mL).

  • Add the triethylamine (1.5 mmol) to the imine solution and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Dissolve the acyl chloride (1.2 mmol) in anhydrous solvent (5 mL) in the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred imine/base mixture over a period of 30-60 minutes. Maintain the reaction temperature during the addition.

  • After the addition is complete, allow the reaction to stir at the same temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford the pure β-lactam.[4]

Protocol 2: Ketene Generation via Wolff Rearrangement

This method is an alternative for generating ketenes from α-diazoketones.

1. Materials and Setup:

  • α-diazoketone (1.0 mmol)

  • Imine (1.0 mmol)

  • Catalyst (e.g., Silver(I) oxide, Ag₂O) or a light source (for photochemical rearrangement)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

2. Reaction Procedure:

  • Dissolve the α-diazoketone and the imine in the anhydrous solvent in a suitable reaction vessel.

  • For thermal rearrangement: Heat the solution to the required temperature (can range from room temperature to reflux, depending on the substrate).[3]

  • For photochemical rearrangement: Irradiate the solution with a suitable light source (e.g., a mercury-vapor lamp) at a controlled temperature (often low temperatures are preferred).[3]

  • For metal-catalyzed rearrangement: Add a catalytic amount of a metal catalyst, such as Ag₂O, to the solution.[7]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC, watching for the disappearance of the diazo compound and evolution of N₂ gas).

  • Proceed with work-up and purification as described in Protocol 1.

Visualizations

Staudinger_Mechanism reagents Ketene + Imine zwitterion Zwitterionic Intermediate reagents->zwitterion Nucleophilic Attack product β-Lactam zwitterion->product Conrotatory Ring Closure

Caption: The two-step mechanism of the Staudinger cycloaddition.

Experimental_Workflow start Setup Anhydrous Apparatus under Inert Atmosphere dissolve Dissolve Imine & Base in Anhydrous Solvent start->dissolve cool Cool to Reaction Temperature (-78°C to 0°C) dissolve->cool add Slowly Add Acyl Chloride Solution cool->add react Stir and Warm to Room Temp add->react workup Aqueous Work-up & Extraction react->workup purify Purification (Chromatography/ Crystallization) workup->purify end Pure β-Lactam purify->end

Caption: General experimental workflow for the Staudinger reaction.

Troubleshooting_Tree start Low Yield or No Reaction q1 Are conditions strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No: Dry all reagents, solvents, and glassware. Use inert atmosphere. q1->a1_no q2 Is ketene generated in situ? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No: Generate ketene in the presence of the imine to prevent polymerization. q2->a2_no q3 Is temperature controlled? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No: Run reaction at low temperature (-78°C to 0°C) to minimize side reactions. q3->a3_no end Consider imine reactivity & stoichiometry. a3_yes->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Substituted 2-Azetidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted 2-azetidinones (β-lactams).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying substituted 2-azetidinones?

A1: The primary challenges in the purification of substituted 2-azetidinones include:

  • Stereoisomer Separation: The formation of diastereomers (cis/trans isomers) and enantiomers is common in 2-azetidinone synthesis. These stereoisomers often have very similar physical properties, making their separation by standard techniques like column chromatography challenging.[1][2]

  • Epimerization: The stereocenter at the C3 or C4 position of the β-lactam ring can be susceptible to epimerization, especially under non-neutral pH conditions, which can occur during chromatographic purification.[2][3]

  • Ring Instability: The four-membered β-lactam ring is strained and can be prone to hydrolysis (ring-opening) under acidic or basic conditions, or in the presence of certain nucleophiles.[4][5][6] This degradation can lead to significant yield loss during purification.

  • Co-eluting Impurities: By-products from the synthesis, unreacted starting materials, and reagents can have similar polarities to the desired 2-azetidinone, leading to difficulties in achieving high purity by chromatography.

Q2: Which chromatographic techniques are most effective for purifying 2-azetidinones?

A2: The choice of chromatographic technique depends on the specific separation challenge:

  • Flash Column Chromatography: This is the most common method for routine purification to remove major impurities. Silica gel is typically used as the stationary phase.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for separating complex mixtures, especially for isolating minor stereoisomers or achieving very high purity.[1]

  • Chiral HPLC: This technique is essential for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) to differentiate between the enantiomeric pairs.[10][11][12][13]

Q3: How can I avoid degradation of the β-lactam ring during purification?

A3: To minimize degradation of the 2-azetidinone ring:

  • Maintain Neutral pH: Avoid strongly acidic or basic conditions. When using silica gel chromatography, the silica can be washed with a solvent system containing a small amount of a neutral buffer or a tertiary amine (like triethylamine) to neutralize acidic sites.

  • Use Moderate Temperatures: Perform purification steps at room temperature or below whenever possible. Avoid prolonged heating.

  • Limit Exposure to Protic Solvents: While protic solvents are often necessary for chromatography and crystallization, prolonged exposure, especially in the presence of acid or base, can promote hydrolysis.

Q4: What is the best way to separate cis and trans diastereomers of a substituted 2-azetidinone?

A4: The separation of cis and trans diastereomers can often be achieved by:

  • Flash Column Chromatography: Careful selection of the eluent system can often provide good separation of diastereomers on silica gel. A less polar solvent system may increase the resolution between the isomers.

  • Crystallization: Diastereomers have different physical properties, including solubility.[14] Fractional crystallization from a suitable solvent system can be a highly effective method for separating them on a larger scale.[14][15][16]

  • Preparative HPLC: For difficult separations, preparative HPLC can be employed to resolve the diastereomers.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after silica gel chromatography 1. Degradation on silica: The acidic nature of silica gel may be causing the β-lactam ring to open.[17] 2. Irreversible adsorption: The compound may be strongly binding to the silica gel.1a. Neutralize silica: Prepare a slurry of silica gel in the initial eluent containing 0.1-1% triethylamine, then pack the column. 1b. Use alternative stationary phases: Consider using neutral alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). 2. Increase eluent polarity: After eluting the product, flush the column with a highly polar solvent like methanol or a mixture of dichloromethane and methanol to recover any strongly adsorbed material.[17]
Co-elution of the product with an impurity 1. Insufficient resolution: The chosen eluent system does not provide adequate separation. 2. Column overloading: Too much crude product was loaded onto the column.1a. Optimize eluent system: Systematically screen different solvent mixtures with varying polarities. Using a shallower solvent gradient can improve resolution. 1b. Change stationary phase: If possible, switch to a different type of stationary phase (e.g., from normal phase to reversed-phase). 2. Reduce sample load: Use a larger column or load less material.
Epimerization observed after purification 1. Acidic or basic conditions: Traces of acid or base in the eluent or on the stationary phase are causing epimerization.[3] 2. Prolonged purification time: Extended exposure to the chromatographic environment can lead to epimerization.1a. Ensure neutral conditions: Use neutralized silica gel and HPLC-grade solvents. 1b. Add a buffer: For HPLC, consider adding a neutral buffer to the mobile phase. 2. Increase flow rate: Use a faster flow rate to reduce the residence time on the column.
Product fails to crystallize 1. High purity required for crystallization: The presence of impurities can inhibit crystal formation. 2. Inappropriate solvent: The chosen solvent may not be suitable for crystallization.[18][19] 3. Supersaturation not achieved: The solution is not concentrated enough for nucleation to occur.1. Pre-purify by chromatography: Perform a quick chromatographic clean-up to remove major impurities before attempting crystallization. 2. Screen multiple solvents: Test a range of solvents with different polarities and functional groups. Anti-solvent crystallization can also be effective.[18][20] 3. Concentrate the solution: Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of the pure product can also help.[16]
Poor separation of enantiomers on chiral HPLC 1. Incorrect chiral stationary phase (CSP): The chosen CSP is not suitable for the analyte.[12] 2. Suboptimal mobile phase: The mobile phase composition is not providing good chiral recognition.1. Screen different CSPs: Test columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[11][12] 2. Modify the mobile phase: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve separation.[13][21]

Quantitative Data on Purification

Table 1: Comparison of Purification Methods for a Mixture of Diastereomeric 2-Azetidinones

Purification MethodStarting Diastereomeric Ratio (cis:trans)Final Diastereomeric Ratio (cis:trans)Isolated Yield (%)Purity (%)Reference
Flash Chromatography5.5:1.5:1 (mixture of 3 diastereomers)>95:5 (major cis isomer)73>98[1]
RecrystallizationNot specified>99:1 (single diastereomer)21-77>99[1]
Preparative HPLCMixture of cis and trans>99:1 (for each isolated isomer)Not specified>99[1]

Table 2: Representative Chiral HPLC Separation Parameters for 2-Azetidinone Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Reference
Chiralpak-ASHAcetonitrile:Methanol:Diethylamine:Formic Acid (99:1:0.1:0.1 v/v/v/v)1.02.122.40[13]
Chiralpak IDn-Hexane:2-Propanol (90:10 v/v)1.0Not specifiedNot specified[21]
Chiralcel OD-Hn-Hexane:2-Propanol (85:15 v/v)1.0Not specifiedNot specified[21]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol provides a general guideline for the purification of a crude mixture of substituted 2-azetidinones.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude 2-azetidinone mixture in a minimal amount of the column eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a low-polarity eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the fractions by TLC to identify those containing the desired product(s).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-azetidinone.

Protocol 2: Fractional Crystallization for Diastereomer Separation

This protocol is for separating diastereomeric 2-azetidinones based on their differential solubility.

  • Solvent Screening:

    • In small vials, test the solubility of the crude diastereomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, dichloromethane) at room temperature and upon heating.

    • A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Crystallization:

    • Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

    • The less soluble diastereomer should crystallize out first.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Analyze the purity and diastereomeric ratio of the crystals by NMR or HPLC.

    • The mother liquor can be concentrated and subjected to further crystallization cycles to recover more of the less soluble diastereomer or to isolate the more soluble one.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture chromatography Flash Column Chromatography start->chromatography Primary Purification purity_check Purity & Diastereomeric Ratio Check (TLC, NMR, HPLC) chromatography->purity_check crystallization Crystallization crystallization->purity_check Re-analyze end Pure Substituted 2-Azetidinone crystallization->end If pure diastereomer hplc Chiral HPLC enantiomeric_check Enantiomeric Excess Check (Chiral HPLC) hplc->enantiomeric_check purity_check->crystallization If mixture of diastereomers purity_check->hplc If racemic mixture enantiomeric_check->end troubleshooting_workflow rect_node rect_node start Low Yield After Chromatography? q1 Product visible on TLC baseline? start->q1 q2 Epimerization or degradation observed? q1->q2 No a1_yes Increase eluent polarity drastically (e.g., MeOH flush) q1->a1_yes Yes a2_yes Use neutralized silica or alternative stationary phase. Work at lower temperatures. q2->a2_yes Yes a2_no Re-evaluate sample loading and eluent choice for better separation. q2->a2_no No a1_no Consider other loss mechanisms (e.g., volatility)

References

Technical Support Center: Enhancing the Solubility of Novel β-Lactam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice, frequently asked questions, and detailed protocols for improving the aqueous solubility of novel β-lactam derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My β-lactam derivative precipitates out of the aqueous buffer when I adjust the pH. What is happening and how can I fix it?

  • Probable Cause : Many β-lactam antibiotics are amphoteric molecules, meaning they have both acidic (e.g., carboxylic acid) and basic (e.g., amino group) functional groups.[1] Their solubility is highly dependent on pH, typically showing a U-shaped profile where they are least soluble at their isoelectric point (pI) and more soluble at pH values above or below the pI.[1] Your pH adjustment has likely brought the solution to the compound's pI.

  • Step-by-Step Solution :

    • Determine the pH-Solubility Profile : Measure the equilibrium solubility of your compound across a wide pH range (e.g., pH 2 to 10) to identify the pH of minimum and maximum solubility.[2]

    • Select Appropriate Buffer : Based on the profile, choose a buffer system that maintains the pH where your compound is most soluble for your experiments.[3] For weakly acidic drugs, a higher pH increases the concentration of the more soluble ionized form; for weakly basic drugs, a lower pH does the same.[4]

    • Consider Salt Formation : If the derivative has an ionizable group, forming a salt can significantly improve solubility and dissolution rate.[3][5] For an acidic β-lactam, a basic counterion can be used, and vice-versa.

Question 2: I used a co-solvent (like ethanol or propylene glycol), but the solubility of my derivative only increased marginally. What should I do next?

  • Probable Cause : While co-solvents are a common and effective technique, the choice of co-solvent and its concentration are critical.[6] The polarity of the co-solvent must be appropriately matched to the solute, and there is an optimal concentration beyond which the solubilizing effect can plateau or even decrease. It's also possible your compound is not well-suited for this particular method.

  • Step-by-Step Solution :

    • Screen Multiple Co-solvents : Test a panel of pharmaceutically acceptable co-solvents with varying polarities, such as polyethylene glycols (PEGs), propylene glycol, ethanol, and glycerin.[7]

    • Optimize Concentration : For the most promising co-solvent, perform a concentration-response study to find the optimal ratio of co-solvent to aqueous buffer that provides the maximum solubility enhancement.

    • Explore Alternative Strategies : If co-solvency is not effective, consider more advanced techniques. Solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix, can significantly enhance the solubility of poorly soluble drugs.[8][9] Another powerful approach is complexation with cyclodextrins, which can encapsulate the nonpolar regions of your molecule.[3]

Question 3: I successfully prepared an amorphous solid dispersion of my β-lactam derivative, but it recrystallizes over time during storage. How can I prevent this?

  • Probable Cause : The amorphous state is thermodynamically unstable and has a natural tendency to revert to the more stable crystalline form.[10] This can be caused by factors like suboptimal polymer selection, insufficient drug-polymer interaction, or exposure to high humidity and temperature.

  • Step-by-Step Solution :

    • Optimize Polymer Selection : The choice of carrier polymer is crucial for stabilizing the amorphous drug. Screen polymers that have strong interactions (e.g., hydrogen bonding) with your β-lactam derivative. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[11]

    • Increase Polymer Concentration : A higher polymer-to-drug ratio can improve stability by better isolating the drug molecules within the matrix, thus preventing nucleation and crystal growth.

    • Incorporate a Second Polymer or Surfactant : Creating a ternary solid dispersion by adding a second polymer or a surfactant can sometimes improve miscibility and stability.[12]

    • Control Storage Conditions : Store the solid dispersion in a desiccator or a climate-controlled chamber with low humidity and controlled temperature to minimize molecular mobility and prevent moisture-induced crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the solubility of a novel β-lactam derivative?

The strategies can be broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications : These methods alter the physical properties of the drug without changing its chemical structure. Key techniques include:

    • Particle Size Reduction : Methods like micronization and nanosuspension increase the surface area-to-volume ratio, which enhances the dissolution rate.[6][13]

    • Modification of Crystal Habit : This includes creating polymorphs, co-crystals, or, most effectively, converting the crystalline drug to its higher-energy amorphous form.[3]

    • Solid Dispersions : The drug is dispersed within a hydrophilic carrier matrix, often in an amorphous state, which can significantly improve solubility and dissolution.[8][11]

  • Chemical Modifications : These approaches involve altering the molecule itself.

    • Salt Formation : For ionizable β-lactams, creating a salt form is a highly effective way to increase aqueous solubility.[5]

    • Prodrugs : A promoiety is attached to the parent drug, which alters its physicochemical properties (like solubility). This moiety is later cleaved in vivo to release the active drug.[14][15]

    • Complexation : Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of a molecule, increasing its solubility in water.[3][4]

Q2: How do I select the most appropriate solubility enhancement technique for my specific compound?

The selection depends on the physicochemical properties of your β-lactam derivative, the desired dosage form, and the stage of development.[3] A logical approach is outlined in the decision-making workflow below. Key factors to consider include:

  • Ionization state : Is the compound acidic, basic, or neutral? This will determine if pH modification or salt formation is a viable option.[4]

  • Thermal stability : Is the compound stable at elevated temperatures? If not, methods requiring heat, such as the fusion method for solid dispersions or hot-melt extrusion, should be avoided.[16]

  • Molecular weight and LogP : These properties will influence the suitability of techniques like complexation or lipid-based formulations.

  • Required solubility increase : The magnitude of solubility enhancement needed will guide the choice between simpler methods (e.g., particle size reduction) and more advanced ones (e.g., nanosuspensions, solid dispersions).

Q3: Can nanotechnology be used to improve the solubility of β-lactam derivatives?

Yes, nanotechnology offers several powerful approaches.[17][18] Creating a nanosuspension , which consists of pure drug nanoparticles suspended in a liquid medium, dramatically increases the surface area for dissolution.[10][11] Other nanotechnology-based strategies include solid lipid nanoparticles (SLNs) and nanoemulsions, which encapsulate the drug in nanoscale carriers to improve both solubility and bioavailability.[17][19]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the typical fold-increase in aqueous solubility that can be achieved with various techniques for a hypothetical poorly soluble β-lactam derivative.

TechniqueCarrier/MethodTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment pH shifted >2 units from pI10 - 500xOnly for ionizable compounds.[4]
Co-solvency 20% Propylene Glycol2 - 20xSimple, but potential for precipitation upon dilution.[7]
Micronization Jet Milling (1-10 µm)2 - 5xIncreases dissolution rate, not equilibrium solubility.[6]
Nanosuspension High-Pressure Homogenization (<1 µm)20 - 200xHigh energy input; potential for instability.[10]
Complexation β-Cyclodextrin5 - 100xStoichiometry and binding constant are critical.[3]
Solid Dispersion PVP K30 (1:5 drug:polymer ratio)10 - 250xRequires careful screening of polymers for stability.[8][20]
Salt Formation Sodium or HCl salt100 - 1000xRequires an ionizable functional group.[5]

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[21]

  • Objective : To determine the thermodynamic equilibrium solubility of a β-lactam derivative in a specific medium.

  • Materials :

    • β-lactam derivative (solid powder)

    • Selected solvent (e.g., phosphate-buffered saline pH 7.4)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical instrument for quantification (e.g., HPLC-UV)

  • Methodology :

    • Add an excess amount of the solid compound to a vial to ensure a saturated solution is formed. The presence of undissolved solid should be visible.[22]

    • Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[22]

    • Shake the vials for a sufficient time to reach equilibrium. This is typically 24-48 hours, but should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[21]

    • After equilibration, remove the vials and let them stand to allow large particles to settle.

    • Separate the solid phase from the liquid phase. Centrifugation is a common and effective method.[21]

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining undissolved solid.

    • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[23]

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

This method is suitable for thermally unstable compounds.[16]

  • Objective : To prepare an amorphous solid dispersion of a β-lactam derivative with a hydrophilic polymer to enhance its solubility.

  • Materials :

    • β-lactam derivative

    • Polymer carrier (e.g., PVP K30, HPMC)

    • A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Methodology :

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 w/w).

    • Accurately weigh and dissolve the β-lactam derivative and the polymer in a sufficient volume of the common solvent in a round-bottom flask.

    • Ensure complete dissolution by gentle stirring or sonication.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

    • Further dry the solid film in a vacuum oven for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask. Gently grind it using a mortar and pestle to obtain a fine powder.

    • Store the resulting powder in a desiccator to prevent moisture absorption.

    • Characterize the solid dispersion for amorphicity (using XRD or DSC) and perform dissolution studies to confirm solubility enhancement.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making and experimental processes.

Solubility_Enhancement_Workflow start Start: Novel β-Lactam Derivative measure_sol Measure Baseline Aqueous Solubility (Shake-Flask Method) start->measure_sol is_soluble Solubility > 100 µg/mL? measure_sol->is_soluble end_ok Sufficient for Initial Studies is_soluble->end_ok Yes check_props Characterize Properties: pKa, LogP, Thermal Stability is_soluble->check_props No is_ionizable Is Compound Ionizable? check_props->is_ionizable ph_salt Strategy 1: pH Adjustment & Salt Formation is_ionizable->ph_salt Yes is_thermostable Is Compound Thermally Stable? is_ionizable->is_thermostable No evaluate Evaluate Solubility & Stability of New Formulation ph_salt->evaluate solid_disp Strategy 2: Solid Dispersions is_thermostable->solid_disp Yes (Melt/Fusion) No (Solvent Evap.) complexation Strategy 3: Complexation (e.g., Cyclodextrins) is_thermostable->complexation nanotech Strategy 4: Particle Size Reduction (e.g., Nanosuspension) is_thermostable->nanotech solid_disp->evaluate complexation->evaluate nanotech->evaluate end_final Optimized Formulation evaluate->end_final

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

Solid_Dispersion_Workflow cluster_prep Preparation Phase cluster_process Processing & Characterization cluster_eval Evaluation Phase prep_start 1. Select Drug & Polymer Carrier dissolve 2. Dissolve Drug & Polymer in a Common Solvent prep_start->dissolve evap 3. Remove Solvent (e.g., Rotary Evaporation) dissolve->evap dry 4. Dry Under Vacuum to Remove Residual Solvent evap->dry grind 5. Collect and Grind into Fine Powder dry->grind xrd_dsc 6. Characterize Solid State (XRD, DSC) to Confirm Amorphous Nature grind->xrd_dsc diss_test 7. Perform Dissolution & Solubility Studies xrd_dsc->diss_test stability 8. Assess Physical Stability Under Stress Conditions diss_test->stability eval_end Final Formulation stability->eval_end

Caption: Experimental workflow for preparing and evaluating a solid dispersion.

References

Technical Support Center: Preventing Racemization in β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization during β-lactam synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of β-lactam synthesis and why is it a concern?

A1: Racemization is the process where a single, chirally pure enantiomer of a molecule is converted into an equal mixture of both of its enantiomers (a racemate). In β-lactam synthesis, this typically occurs at the α-carbon of the acyl side chain during its coupling to the β-lactam nucleus (e.g., 6-aminopenicillanic acid [6-APA] or 7-aminocephalosporanic acid [7-ACA]). Since the biological and therapeutic activity of most β-lactam antibiotics is highly specific to one enantiomer, racemization leads to a significant loss of potency and can introduce impurities that are difficult to separate, impacting the overall yield and purity of the active pharmaceutical ingredient.

Q2: What is the primary chemical mechanism responsible for racemization during the side-chain coupling reaction?

A2: The predominant mechanism for racemization during the amide bond formation between the side-chain carboxylic acid and the β-lactam nucleus is through the formation of an oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling agent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of both D and L isomers of the side chain, and thus, a diastereomeric mixture of the final β-lactam product.[1]

Q3: Which factors are known to increase the risk of racemization?

A3: Several factors can promote the formation of the oxazolone intermediate and subsequent racemization. These include:

  • Highly activating coupling reagents: Reagents that create a very reactive intermediate can accelerate oxazolone formation.

  • Presence of base: Bases, particularly sterically unhindered tertiary amines, can facilitate the abstraction of the α-proton from the oxazolone.[1]

  • Elevated temperatures: Higher reaction temperatures increase the rate of both oxazolone formation and proton abstraction.

  • Prolonged reaction times: Longer exposure to the reaction conditions that promote racemization can lead to a greater extent of stereochemical scrambling.

  • Solvent polarity: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.

Troubleshooting Guides

Issue: Significant levels of the undesired diastereomer are detected in my final β-lactam product.

This is a common issue that can often be traced back to the conditions used for coupling the side chain to the β-lactam nucleus. Here is a step-by-step guide to troubleshoot and mitigate this problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Problem: Using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone.

  • Solution: While effective for amide bond formation, carbodiimides are known to cause significant racemization when used without an additive.[2] The inclusion of a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt), is essential. HOBt intercepts the highly reactive O-acylisourea intermediate formed by the carbodiimide, converting it into an active ester. This HOBt-ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby significantly suppressing racemization.[2][3]

Experimental Protocol: DCC/HOBt Mediated Coupling of a Chiral Side Chain to a β-Lactam Nucleus

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral N-protected amino acid side chain (1.0 equivalent) and HOBt (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF]).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in the same anhydrous solvent.

  • Add the DCC solution dropwise to the stirred, cooled solution of the amino acid and HOBt.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the HOBt active ester.

  • Add the β-lactam nucleus (e.g., 6-APA or 7-ACA, 1.0 equivalent) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and other impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Scrutinize the Base Used

The presence and type of base can have a significant impact on racemization.

  • Problem: Using a strong or sterically unhindered base like triethylamine (TEA).

  • Solution: If a base is required (e.g., to neutralize a salt form of a reactant), consider using a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM). The steric bulk of DIPEA can hinder its ability to abstract the α-proton from the oxazolone intermediate. In many cases, if the reactants are in their free forms, the reaction can be run without an additional base, which can further minimize racemization.[4]

Step 3: Control the Reaction Temperature
  • Problem: Running the coupling reaction at room temperature or elevated temperatures.

  • Solution: The rate of racemization is highly dependent on temperature. Performing the activation and coupling steps at low temperatures is crucial. It is recommended to carry out the activation of the carboxylic acid at 0 °C or even as low as -15 °C to -20 °C. Maintaining a low temperature throughout the addition of the β-lactam nucleus and for the initial phase of the reaction can significantly reduce the extent of racemization.

Step 4: Consider Alternative Strategies for Highly Prone Substrates

For side chains that are particularly susceptible to racemization, alternative synthetic strategies may be necessary.

  • The Dane Salt Method: This method is particularly useful for the synthesis of penicillins like ampicillin. It involves protecting the amino group of the phenylglycine side chain by reacting it with a β-dicarbonyl compound, such as methyl acetoacetate, to form an enamine, known as a Dane salt.[5][6] This enamine protection is stable under the conditions of mixed anhydride formation for the coupling reaction. The coupling is typically carried out at a low temperature (e.g., -30 °C). After the coupling, the enamine protecting group is easily removed under mild acidic conditions (pH 1.5-2.5) to yield the desired ampicillin.[5][6] The enamine protection effectively prevents the formation of the oxazolone intermediate, thus avoiding racemization.

Data Presentation

Table 1: Comparison of Racemization Levels with Different Coupling Methods in Peptide Synthesis *

Coupling Agent/MethodAdditiveBaseTypical Racemization (%)
DCCNoneTEA14.3%[3]
DCCHOBt-< 1%[3]
DCCHOBt-18% (in a difficult coupling)[3]
DCCHOAt-6% (in a difficult coupling)[3]
Onium Salts (HBTU, HATU)-DIPEA/NMMGenerally low, but can be significant

*Note: This data is from peptide synthesis literature, which is mechanistically analogous to β-lactam side-chain coupling. The exact levels of racemization can vary depending on the specific substrates, solvent, and reaction conditions.

Mandatory Visualizations

racemization_mechanism cluster_activation Activation & Racemization Pathway cluster_coupling Coupling reactant reactant intermediate intermediate product product racemized_product racemized_product reagent reagent Chiral_Acid Chiral Side-Chain (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Chiral_Acid->Activated_Intermediate + Coupling Agent (e.g., DCC) Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization Desired_Product Desired β-Lactam (Single Diastereomer) Activated_Intermediate->Desired_Product + β-Lactam Nucleus (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Racemized_Product Racemized β-Lactam (Diastereomeric Mixture) Oxazolone->Racemized_Product + β-Lactam Nucleus Enolate->Oxazolone + H+ (from either face) troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node solution_node solution_node end_node end_node start High Racemization Detected check_coupling_agent Using Carbodiimide (DCC/DIC) alone? start->check_coupling_agent add_hobt Add HOBt (1.1 eq) to the reaction check_coupling_agent->add_hobt Yes check_base Using a strong or unhindered base (e.g., TEA)? check_coupling_agent->check_base No add_hobt->check_base change_base Switch to a hindered base (DIPEA) or a weaker base (NMM) check_base->change_base Yes check_temp Reaction temperature > 0°C? check_base->check_temp No change_base->check_temp lower_temp Perform activation and coupling at 0°C or lower check_temp->lower_temp Yes consider_dane_salt For susceptible side chains, consider the Dane Salt method check_temp->consider_dane_salt No lower_temp->consider_dane_salt end Racemization Minimized consider_dane_salt->end

References

Technical Support Center: Synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, which is typically achieved via a Staudinger cycloaddition reaction.

Issue 1: Low or No Yield of the Desired β-Lactam Product

  • Question: My reaction is resulting in a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a Staudinger reaction can stem from several factors related to the highly reactive nature of the ketene intermediate.

    • Ketene Instability and Polymerization: Ketenes are prone to dimerization and polymerization, which are major competing side reactions.

      • Troubleshooting:

        • In situ Generation: Generate the ketene in situ by slow, dropwise addition of propionyl chloride to a solution containing the imine precursor and a tertiary amine base (e.g., triethylamine). This ensures the ketene is consumed by the imine as it is formed, minimizing self-reaction.

        • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to suppress the rate of ketene polymerization.

        • Solvent Choice: Use anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or toluene. Protic solvents will react with the ketene.

    • Imine Reactivity: The reactivity of the imine precursor is crucial for successful cycloaddition.

      • Troubleshooting:

        • Steric Hindrance: The 3,3-diethyl substitution on the imine precursor can sterically hinder the approach of the ketene. While this substitution is part of the target molecule's structure, ensure that the reaction is given sufficient time to proceed.

        • Electronic Effects: The electronic nature of the substituents on the imine can influence its nucleophilicity. While the core structure is defined, ensure the imine precursor is of high purity.

    • Hydrolysis of the Propionate Ester: The ester group can be susceptible to hydrolysis, especially during aqueous work-up.

      • Troubleshooting:

        • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous throughout the reaction.

        • Neutral Work-up: During the work-up procedure, use neutral or slightly acidic washes (e.g., saturated ammonium chloride solution) and avoid strongly basic or acidic conditions that could promote ester cleavage.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurities in my reaction mixture alongside the desired product. What are these side products and how can I minimize their formation?

  • Answer: Several side reactions can lead to the formation of impurities.

    • Ketene Dimer/Polymer: As mentioned, this is a primary side reaction. The troubleshooting steps outlined in Issue 1 are critical for minimizing this. The formation of a ketene dimer, a diketene, can be identified by its characteristic spectroscopic signals.

    • Enamine Formation: If the imine precursor has accessible alpha-protons, the tertiary amine base can catalyze the formation of an enamine, which may not react with the ketene or could lead to other byproducts.[1][2][3][4][5]

      • Troubleshooting:

        • Choice of Base: While triethylamine is common, a bulkier, non-nucleophilic base might be considered to disfavor enamine formation, although this could also impact the rate of ketene formation.

        • Reaction Conditions: Adhering to low temperatures and slow addition of the acyl chloride can help favor the desired cycloaddition over competing base-catalyzed side reactions.

    • N-Acylurea Formation: While less common in a standard Staudinger reaction, if alternative coupling agents like carbodiimides were used to activate the propionic acid, the formation of a stable N-acylurea byproduct is a known issue.[3][5][6] This occurs through the rearrangement of an O-acylisourea intermediate.

      • Troubleshooting:

        • Reaction Pathway: Adhere to the standard Staudinger protocol involving an acyl chloride and a tertiary amine to avoid this specific side product.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

    • Chromatography:

      • Column Chromatography: Silica gel column chromatography is the most common method for purifying β-lactams. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the fractions containing the pure product.

    • Crystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective purification method.

    • Work-up Optimization: A well-designed work-up can simplify purification.

      • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will remove the tertiary amine base (as its ammonium salt).

      • Bicarbonate Wash: A wash with saturated sodium bicarbonate solution can help remove any unreacted propionyl chloride and propionic acid.

      • Brine Wash: A final wash with brine helps to remove any remaining water before drying the organic layer.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary synthetic route to this compound?

    • A1: The most common and direct method is the Staudinger [2+2] cycloaddition reaction. This involves the reaction of a ketene (generated in situ from propionyl chloride and a tertiary amine like triethylamine) with an appropriate imine precursor.

  • Q2: How does the stereochemistry of the starting imine affect the product?

    • A2: The stereochemistry of the imine can influence the cis/trans stereochemistry of the resulting β-lactam. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[7] However, the reaction conditions, particularly temperature, can also play a significant role in the final stereochemical outcome.

  • Q3: Is the propionate ester group stable under the reaction conditions?

    • A3: The propionate ester is generally stable under the anhydrous and typically non-nucleophilic conditions of the Staudinger reaction. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly in the presence of water.[6][8][9][10][11][12] Therefore, maintaining anhydrous conditions and using a neutral or mildly acidic work-up is crucial.

  • Q4: Can I use pre-formed ketene for this reaction?

    • A4: While possible, using pre-formed ketene is generally not recommended for laboratory-scale synthesis due to its high reactivity and tendency to polymerize.[2] The in situ generation approach provides better control over the reaction and typically leads to higher yields of the desired product.

  • Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?

    • A5:

      • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product.

      • Product Characterization:

        • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the β-lactam ring and the presence of the diethyl and propionate groups.

        • Infrared (IR) Spectroscopy: The characteristic β-lactam carbonyl stretch typically appears at a high wavenumber (around 1740-1780 cm⁻¹).

        • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain for the synthesis of this compound. Researchers are encouraged to maintain detailed laboratory notebooks to record yields and the prevalence of side products under various reaction conditions to build a valuable internal database.

ParameterTypical Range/ObservationNotes
Yield Highly variableDependent on reaction conditions, purity of reagents, and scale.
Ketene Dimer/Polymer Can be a major byproductMinimized by slow addition of acyl chloride at low temperatures.
Ester Hydrolysis Minimal under anhydrous conditionsCan become significant with improper work-up.
Enamine Formation Potential side reactionDependent on imine structure and base used.

Experimental Protocols

Key Experiment: Staudinger Cycloaddition for the Synthesis of this compound (General Procedure)

Disclaimer: This is a general protocol and may require optimization for specific substrates and scales. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Imine precursor (e.g., an imine derived from an amino acid ester with a 3,3-diethyl moiety)

  • Propionyl chloride

  • Triethylamine (distilled and stored over KOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under an inert atmosphere.

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the imine precursor (1.0 eq) and anhydrous DCM.

    • Add triethylamine (1.1 - 1.5 eq) to the solution.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • Reaction:

    • In a separate, dry dropping funnel, prepare a solution of propionyl chloride (1.1 - 1.5 eq) in anhydrous DCM.

    • Add the propionyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours. Maintain the low temperature throughout the addition.

    • After the addition is complete, allow the reaction to stir at the low temperature for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting imine. The reaction may be allowed to slowly warm to room temperature overnight if necessary.

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to remove excess propionyl chloride and propionic acid).

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Staudinger Synthesis

troubleshooting_workflow start Low or No Product Yield check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents Potential Cause: Reagent Decomposition/Moisture check_temp Evaluate Reaction Temperature start->check_temp Potential Cause: Ketene Polymerization check_addition Assess Rate of Acyl Chloride Addition start->check_addition Potential Cause: Ketene Dimerization check_workup Review Work-up Procedure start->check_workup Potential Cause: Product Degradation solution_reagents Dry solvents and reagents. Use freshly distilled materials. check_reagents->solution_reagents Solution solution_temp Maintain low temperature (e.g., 0 °C to -78 °C). check_temp->solution_temp Solution solution_addition Add acyl chloride solution slowly (dropwise over 1-2 hours). check_addition->solution_addition Solution solution_workup Use neutral or mildly acidic washes. Avoid strong acids/bases. check_workup->solution_workup Solution

Caption: Troubleshooting workflow for low yield.

Signaling Pathway of the Staudinger Reaction and Key Side Reactions

staudinger_pathway imine Imine Precursor zwitterion Zwitterionic Intermediate imine->zwitterion + Ketene enamine Enamine imine->enamine + Base (if α-H present) acyl_chloride Propionyl Chloride ketene Ketene Intermediate acyl_chloride->ketene + Base base Triethylamine ketene->zwitterion ketene_dimer Ketene Dimer/Polymer ketene->ketene_dimer Self-reaction product 3,3-Diethyl-4-oxoazetidin-2-yl propionate zwitterion->product Cyclization hydrolysis Hydrolyzed Product product->hydrolysis + H₂O (acid/base)

Caption: Staudinger reaction pathway and side reactions.

References

Technical Support Center: Refining Chiral HPLC Methods for Azetidinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral HPLC methods focused on azetidinone enantiomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation of azetidinone enantiomers.

Q1: I am seeing poor or no resolution (Rs < 1.5) between my azetidinone enantiomers. What are the primary causes and how can I fix it?

A1: Poor resolution is one of the most common challenges in chiral chromatography. It typically stems from either inadequate selectivity (α) between the enantiomers or low column efficiency (N). A systematic approach is required to diagnose and resolve the issue.

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly with a standard compound before troubleshooting the chiral method. Check for pressure fluctuations, leaks, and detector noise.

  • Confirm Peak Identity: Verify that the peaks correspond to your enantiomers and not impurities or artifacts.

Troubleshooting Strategy:

The logical workflow below outlines a step-by-step process for troubleshooting poor resolution.

G Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) check_alpha Is Selectivity (α) > 1.05? start->check_alpha check_efficiency Is Efficiency (N) acceptable? (e.g., N > 2000) check_alpha->check_efficiency Yes sol_alpha_mp Modify Mobile Phase - Change alcohol type (IPA, EtOH) - Adjust alcohol concentration - Add/change acidic/basic modifier check_alpha->sol_alpha_mp No sol_eff_flow Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) check_efficiency->sol_eff_flow No sol_alpha_csp Screen Different CSPs (e.g., Polysaccharide, Cyclodextrin) sol_alpha_mp->sol_alpha_csp sol_alpha_temp Decrease Temperature (e.g., in 5°C increments) sol_alpha_csp->sol_alpha_temp sol_eff_column Check Column Health - Perform wash cycle - Check for voids/blockages sol_eff_flow->sol_eff_column sol_eff_extra Minimize Extra-Column Volume - Use shorter, narrower tubing - Check detector cell volume sol_eff_column->sol_eff_extra

Caption: Troubleshooting workflow for poor enantiomer resolution.

Detailed Actions:

  • To Improve Selectivity (α):

    • Mobile Phase Composition: This is often the most effective parameter to adjust. For polysaccharide-based columns in normal phase, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical.[1][2] Small changes can significantly alter the chiral recognition mechanism.[2]

    • Mobile Phase Additives: For azetidinones with acidic or basic functional groups, adding a small amount (e.g., 0.1%) of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) can dramatically improve peak shape and selectivity.[3][4]

    • Temperature: Lowering the column temperature generally increases chiral selectivity by enhancing the stability of transient diastereomeric interactions.[5] Try reducing the temperature in 5-10°C increments.

    • Chiral Stationary Phase (CSP): If mobile phase optimization fails, the chosen CSP may not be suitable for your specific azetidinone structure. Screening different types of CSPs, such as those based on different cellulose or amylose derivatives, or cyclodextrin-based phases, is recommended.[5][6]

  • To Improve Efficiency (N):

    • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[5] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, though it will lengthen the analysis time.

    • Column Health: A contaminated or old column will exhibit poor efficiency. Flush the column with a strong solvent (refer to the manufacturer's instructions) or replace it if performance does not improve.

    • Extra-column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening. Ensure all connections are tight and use tubing with the smallest appropriate internal diameter.

Q2: My peaks are showing significant tailing or fronting. What causes this and how can I achieve better peak symmetry?

A2: Poor peak shape is usually caused by secondary interactions, column overload, or issues with the mobile phase.

Problem Potential Causes Solutions
Peak Tailing 1. Secondary Silanol Interactions: Unwanted interactions between basic analytes and residual silanol groups on the silica support.Add a basic modifier to the mobile phase (e.g., 0.1% DEA or isopropylamine) to mask silanol groups.[7]
2. Column Overload: Injecting too much sample mass onto the column.Reduce the sample concentration or injection volume.
3. Column Contamination: Strongly retained compounds from previous injections accumulating on the column.Implement a robust column washing procedure between runs.
Peak Fronting 1. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
2. Column Overload (Volume): Injecting too large a volume, even at a low concentration.Reduce the injection volume.

Frequently Asked Questions (FAQs)

Q3: How do I select the best starting chiral stationary phase (CSP) for a new azetidinone compound?

A3: While the selection process is often empirical, a structured screening approach is most effective.[8] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a versatile starting point and have shown broad applicability for a wide range of compounds, including β-lactams.[1][6][9]

Recommended Screening Strategy:

  • Start with Polysaccharide Columns: Screen your analyte on a set of complementary polysaccharide columns, such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[3]

  • Use Standard Mobile Phases: For normal phase mode, screen with n-hexane/isopropanol and n-hexane/ethanol mixtures (e.g., 90:10 v/v).[3]

  • Consider Other CSPs: If polysaccharide columns do not provide a separation, consider cyclodextrin-based or macrocyclic glycopeptide-based CSPs, which offer different chiral recognition mechanisms.[6][10]

Q4: What is the impact of the alcohol modifier in the mobile phase on the separation?

A4: In normal phase chromatography with polysaccharide CSPs, the alcohol modifier plays a crucial role in enantioselectivity.[2] It competes with the analyte for polar interaction sites on the CSP. The type and concentration of the alcohol can alter the conformation of the polysaccharide polymer, thereby changing the shape and accessibility of the chiral cavities where recognition occurs.[2]

Effect of Alcohol Modifier on Chiral Separation Parameters (Typical Trend)

Parameter ChangeEffect on Retention Time (k')Effect on Selectivity (α)Effect on Resolution (Rs)
Increase % Alcohol DecreaseVariable (Often Decreases)Variable (Often Decreases)
Change Alcohol Type (e.g., EtOH to IPA) Variable (Often Increases)VariableVariable

Note: IPA = Isopropanol, EtOH = Ethanol. The effects are compound-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: General Chiral Method Development for Azetidinone Enantiomers

This protocol provides a systematic workflow for developing a new chiral HPLC method from scratch.

G Chiral HPLC Method Development Workflow start Start: Define Analyte Properties (Structure, pKa, Solubility) screen_csp Phase 1: CSP Screening - Screen on 2-4 complementary columns (e.g., Amylose, Cellulose-based) - Use standard mobile phases start->screen_csp eval1 Separation Achieved? screen_csp->eval1 optimize_mp Phase 2: Mobile Phase Optimization - Adjust alcohol % for retention - Test different alcohols (IPA vs EtOH) - Add/optimize modifiers (TFA/DEA) eval1->optimize_mp Partial or No optimize_other Phase 3: Fine-Tuning - Optimize flow rate - Optimize temperature eval1->optimize_other Yes eval2 Resolution (Rs) > 1.5? optimize_mp->eval2 eval2->screen_csp No (Select new CSPs) eval2->optimize_other Yes validate Phase 4: Method Validation (Specificity, Linearity, Accuracy, Precision) optimize_other->validate end End: Robust Chiral Method validate->end

Caption: A systematic workflow for chiral method development.

Methodology:

  • Analyte Characterization: Before starting, understand the chemical properties of your azetidinone derivative, including its solubility and whether it has acidic or basic functional groups. This will guide initial choices for mobile phase and the potential need for additives.

  • Phase 1: CSP and Mobile Phase Screening:

    • Select 2-4 chiral columns with different selectivities (e.g., Chiralpak® IA, Chiralcel® OD-H, Chiralpak® AS-H).[11]

    • Prepare a racemic standard of your azetidinone at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Screen each column with at least two mobile phases, for example:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v)

    • Run at a standard flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C).

  • Phase 2: Mobile Phase Optimization:

    • Select the column/mobile phase combination that shows the best initial separation or "hint" of separation.

    • Optimize Alcohol Content: Vary the percentage of alcohol in the mobile phase (e.g., 5%, 10%, 15%, 20%) to adjust retention time and improve resolution.

    • Add Modifiers: If peak shape is poor, add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to the mobile phase.[11]

  • Phase 3: Fine-Tuning:

    • Temperature: Evaluate the effect of column temperature. Test at 15°C, 25°C, and 40°C to see the impact on resolution.

    • Flow Rate: If resolution is still marginal, reduce the flow rate to 0.5 mL/min to increase efficiency.

  • Phase 4: Method Validation:

    • Once optimal conditions are found, perform method validation according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. For example, a method for ezetimibe enantiomers was validated showing good linearity and a resolution greater than 2.0.[12]

References

Technical Support Center: Synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the scale-up synthesis of this β-lactam compound.

I. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired β-Lactam Product

  • Question: We are observing very low to no formation of this compound. What are the likely causes and how can we improve the yield?

  • Answer: Low or no product yield in the Staudinger cycloaddition for this target molecule can stem from several factors, primarily related to the stability of the ketene intermediate and the reaction conditions.

    • Ketene Instability: Diethylketene, a key intermediate, is prone to polymerization and other side reactions.

      • Solution: Generate the diethylketene in situ by adding the 2-bromobutanoyl bromide to a solution of the imine and a non-nucleophilic base like triethylamine. This ensures the ketene is consumed by the imine as it is formed, minimizing side reactions. Maintain a low reaction temperature (e.g., -78°C to 0°C) during ketene generation and the subsequent cycloaddition to enhance its stability.

    • Moisture Contamination: Ketenes are highly sensitive to moisture, which can lead to the formation of diethylacetic acid and reduce the amount of ketene available for the cycloaddition.

      • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis of the ketene.

    • Imine Quality: The purity and stability of the imine starting material are crucial.

      • Solution: Use freshly prepared or purified imine for the reaction. Confirm its purity by NMR or other appropriate analytical techniques before use.

    • Incorrect Stoichiometry: An improper ratio of reactants can lead to an excess of one reactant and incomplete conversion.

      • Solution: Typically, a slight excess of the acid chloride (1.1-1.2 equivalents) and base (2.0-2.2 equivalents) relative to the imine is used to drive the reaction to completion.

Issue 2: Formation of Significant Side Products

  • Question: Our reaction mixture shows multiple spots on TLC, and purification is proving difficult. What are the common side products and how can we minimize their formation?

  • Answer: The formation of side products is a common challenge, often due to the high reactivity of the ketene intermediate.

    • Ketene Dimerization/Polymerization: Diethylketene can react with itself to form dimers or polymers, especially at higher concentrations and temperatures.

      • Solution: Maintain a low reaction temperature and add the 2-bromobutanoyl bromide slowly to keep the instantaneous concentration of the ketene low.

    • Formation of Amides: If the imine is not sufficiently reactive or if there are competing nucleophiles, the ketene can react with other species to form amides.

      • Solution: Ensure the imine is of high purity and the reaction is free from other nucleophilic contaminants.

    • Epimerization: The stereochemistry at the C2 and C4 positions of the β-lactam ring can be sensitive to the reaction conditions, potentially leading to a mixture of diastereomers.

      • Solution: The stereochemical outcome of the Staudinger reaction is influenced by factors such as the solvent, temperature, and the nature of the substituents. For many Staudinger reactions, aprotic solvents like dichloromethane or toluene are preferred. Lowering the reaction temperature can sometimes improve diastereoselectivity.

Issue 3: Difficulties in Product Purification

  • Question: We are struggling to isolate the pure this compound from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: Purification of the target β-lactam can be challenging due to the presence of structurally similar side products and unreacted starting materials.

    • Chromatography: Column chromatography on silica gel is the most common method for purification.

      • Recommended Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the desired product.

    • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective method for obtaining highly pure material.

      • Potential Solvents: Mixtures of ethyl acetate/hexanes or dichloromethane/hexanes are often good starting points for crystallization trials.

    • Work-up Procedure: A thorough aqueous work-up is essential to remove the triethylamine hydrobromide salt and other water-soluble impurities before chromatography. Wash the organic layer with a mild acid (e.g., dilute HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

II. Frequently Asked Questions (FAQs)

1. What is the general synthetic approach for scaling up the synthesis of this compound?

The most common and scalable method is the Staudinger [2+2] cycloaddition reaction.[1] This involves the reaction of an imine with a ketene. For this specific target molecule, the key steps are:

  • Imine Formation: Condensation of an appropriate aldehyde with an amine bearing the propionate group.

  • Ketene Formation (in situ): Dehydrohalogenation of 2-bromobutanoyl bromide using a tertiary amine base like triethylamine to generate diethylketene.

  • Cycloaddition: The in situ generated diethylketene reacts with the imine to form the four-membered β-lactam ring.

2. What are the critical parameters to control during the Staudinger reaction for this synthesis?

  • Temperature: Low temperatures (-78°C to 0°C) are crucial to control the reactivity of the highly energetic ketene intermediate and to minimize side reactions such as polymerization.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All reagents, solvents, and glassware must be scrupulously dried.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents the degradation of reagents and intermediates by atmospheric oxygen and moisture.

  • Rate of Addition: Slow, dropwise addition of the acyl halide to the imine and base solution is recommended to maintain a low concentration of the transient ketene, thereby favoring the desired cycloaddition over polymerization.

3. How does the steric hindrance of the diethyl group at the C3 position affect the reaction?

The two ethyl groups at the C3 position introduce significant steric bulk. This can influence the rate of the cycloaddition and potentially the stereochemical outcome. The approach of the imine to the ketene will be sterically hindered, which might necessitate longer reaction times or slightly elevated temperatures compared to less substituted ketenes. However, careful temperature control is still paramount to avoid side reactions.

4. What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting imine and the formation of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and assessing its purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic β-lactam carbonyl stretch, typically found in the range of 1730-1760 cm⁻¹.

III. Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound via the Staudinger reaction.

Reaction Scheme:

(Note: R and R' represent the appropriate substituents to form the propionate side chain.)

Materials and Reagents:

Reagent/MaterialPuritySupplier
Imine precursor (e.g., Glycine ethyl ester)≥98%Commercially Available
Aldehyde precursor≥98%Commercially Available
2-Bromobutanoyl bromide≥97%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
HexanesReagent GradeCommercially Available
Ethyl acetateReagent GradeCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Procedure:

  • Imine Synthesis:

    • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the appropriate amino ester (1.0 eq) and aldehyde (1.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification, after confirming its formation via NMR.

  • Staudinger Cycloaddition:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the crude imine (1.0 eq) and anhydrous dichloromethane.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add triethylamine (2.1 eq) to the cooled solution.

    • In the dropping funnel, prepare a solution of 2-bromobutanoyl bromide (1.1 eq) in anhydrous dichloromethane.

    • Add the 2-bromobutanoyl bromide solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -78°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Quantitative Data (Representative):

ParameterValue
Typical Scale1-10 g
Reaction Time12-18 hours
Reaction Temperature-78°C to Room Temperature
Expected Yield40-60%
Purity (after chromatography)>95%

IV. Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_imine Imine Synthesis cluster_staudinger Staudinger Cycloaddition cluster_purification Work-up & Purification AminoEster Amino Ester Imine Imine AminoEster->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition AcidBromide 2-Bromobutanoyl bromide Ketene Diethylketene (in situ) AcidBromide->Ketene Et3N Triethylamine Et3N->Ketene Ketene->Cycloaddition Workup Aqueous Work-up Cycloaddition->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low/No Yield CheckKetene Investigate Ketene Formation/Stability Start->CheckKetene CheckImine Verify Imine Quality Start->CheckImine CheckConditions Review Reaction Conditions Start->CheckConditions Anhydrous Ensure Anhydrous Conditions CheckKetene->Anhydrous InSitu Confirm In Situ Generation CheckKetene->InSitu TempControl Check Temperature Control CheckKetene->TempControl IminePurity Check Imine Purity (NMR) CheckImine->IminePurity FreshImine Use Freshly Prepared Imine CheckImine->FreshImine Stoichiometry Verify Stoichiometry CheckConditions->Stoichiometry InertAtmosphere Confirm Inert Atmosphere CheckConditions->InertAtmosphere

Caption: Troubleshooting decision tree for low yield in the synthesis.

Signaling Pathway of Staudinger Reaction

Staudinger_Pathway Imine Imine (Nucleophile) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (Electrophile) Ketene->Zwitterion BetaLactam β-Lactam Product Zwitterion->BetaLactam Ring Closure

Caption: Simplified signaling pathway of the Staudinger cycloaddition reaction.

References

Validation & Comparative

A Comparative Study: The Enduring Legacy of Penicillin G versus the Untapped Potential of Novel Synthetic β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against bacterial infections, the β-lactam class of antibiotics has remained a cornerstone of therapy for nearly a century. Penicillin G, the progenitor of this class, revolutionized medicine with its potent bactericidal activity. However, the relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. This guide provides a comparative analysis of the well-established Penicillin G against the broader class of synthetic 4-oxoazetidin-2-yl derivatives, exemplified by the structural framework of 3,3-Diethyl-4-oxoazetidin-2-yl propionate, a compound for which public biological data is not currently available, but whose core structure represents a key area of research in medicinal chemistry.

Penicillin G: The Gold Standard

Penicillin G, also known as benzylpenicillin, is a natural β-lactam antibiotic produced by Penicillium molds. Its introduction marked a turning point in the treatment of bacterial diseases.

Mechanism of Action

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1][2][3][4]

Antibacterial Spectrum

Penicillin G is a narrow-spectrum antibiotic, primarily effective against Gram-positive bacteria such as Streptococcus species and some Staphylococcus species that do not produce β-lactamase.[5][6] It is also the drug of choice for treating infections caused by Treponema pallidum (syphilis) and certain anaerobes.[6] Its efficacy against many Gram-negative bacteria is limited due to the presence of an outer membrane that hinders its penetration to the target PBPs.[5]

This compound and the Promise of Synthetic Azetidin-2-ones

While specific experimental data on the biological activity of this compound is not publicly available, its core structure, the azetidin-2-one (or β-lactam) ring, is the pharmacophore responsible for the antibacterial activity of all penicillin and cephalosporin antibiotics. The synthesis of novel azetidin-2-one derivatives is a major focus of research aimed at overcoming the limitations of existing β-lactam antibiotics.[1][2][7]

Potential Advantages of Novel Synthetic Azetidin-2-ones
  • Broadened Spectrum: Chemical modifications to the azetidin-2-one scaffold can enhance penetration through the outer membrane of Gram-negative bacteria and increase affinity for their PBPs.

  • β-Lactamase Stability: Strategic modifications can sterically hinder the approach of β-lactamase enzymes, rendering the antibiotic resistant to inactivation.

  • Improved Pharmacokinetics: Synthetic derivatives can be designed to have better oral bioavailability, longer half-lives, and improved tissue distribution compared to natural penicillins like Penicillin G.[6][8]

Comparative Data Summary

The following tables summarize key quantitative data for Penicillin G. As no experimental data for this compound is available, this section serves as a baseline for the evaluation of any future novel synthetic azetidin-2-one derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Penicillin G against Susceptible Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Streptococcus pneumoniae0.012 - 2.0[9][10]
Streptococcus pyogenes≤ 0.12
Staphylococcus aureus (non-β-lactamase producing)0.03 - 0.25[11]
Neisseria meningitidis≤ 0.12
Treponema pallidum≤ 0.01

Note: MIC values can vary depending on the strain and testing methodology.

Table 2: Pharmacokinetic Properties of Penicillin G

ParameterValue
Route of Administration Intravenous, Intramuscular[6]
Bioavailability (Oral) Poor (acid-labile)[6][12]
Protein Binding ~60%[8]
Half-life 30-60 minutes (normal renal function)[6][8]
Metabolism Minimal[8]
Excretion Primarily renal (tubular secretion)[6][8][13]

Experimental Protocols

The following are standard methodologies used to evaluate the efficacy of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[3][14]

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14][15]

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. The plate is incubated at 35°C ± 2°C for 16-20 hours.[14]

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[14][15]

Time-Kill Assay for Bactericidal Activity

This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.

  • Exposure: A standardized bacterial inoculum is added to flasks containing broth with various concentrations of the antibiotic (e.g., 1x, 2x, 4x the MIC). A growth control flask without the antibiotic is also included.[5][16]

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).[16]

  • Quantification: The number of viable bacteria in each sample is determined by performing serial dilutions and plating on a suitable agar medium. Colonies are counted after incubation.[16][17]

  • Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5][16]

Visualizing Mechanisms and Workflows

Caption: Mechanism of action of β-lactam antibiotics.

cluster_workflow Experimental Workflow for MIC Determination A Prepare serial dilutions of antibiotic in microtiter plate C Inoculate microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC as the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination via broth microdilution.

cluster_comparison Logical Comparison Penicillin_G Penicillin G Established_Use Long Clinical History Penicillin_G->Established_Use Narrow_Spectrum Narrow Spectrum Penicillin_G->Narrow_Spectrum Beta_Lactamase_Susceptibility Susceptible to β-lactamases Penicillin_G->Beta_Lactamase_Susceptibility Novel_Azetidinones Novel Synthetic Azetidin-2-ones Research_Focus Active Area of Research Novel_Azetidinones->Research_Focus Broad_Spectrum_Potential Potential for Broad Spectrum Novel_Azetidinones->Broad_Spectrum_Potential Resistance_to_Lactamases Designed for β-lactamase stability Novel_Azetidinones->Resistance_to_Lactamases

Caption: Key features of Penicillin G vs. novel azetidin-2-ones.

Conclusion

Penicillin G remains a vital antibiotic for a specific range of infections, but its utility is hampered by its narrow spectrum and susceptibility to bacterial resistance mechanisms. The future of combating bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens, lies in the development of novel synthetic agents. While this compound itself is not an established antibiotic, its azetidin-2-one core is a fertile ground for the design of next-generation β-lactam antibiotics. Continued research into the synthesis and evaluation of such novel derivatives is critical to staying ahead in the arms race against bacterial pathogens.

References

A Comparative Guide to the Antibacterial Spectrum of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of 3,3-Diethyl-4-oxoazetidin-2-yl propionate against established antibiotic agents. Due to the limited publicly available data on the specific antibacterial activity of this compound, this document focuses on providing a framework for its evaluation by presenting its known characteristics alongside the well-documented antibacterial profiles of comparator drugs. The guide includes standardized experimental protocols for determining antibacterial efficacy and visual diagrams to illustrate key processes and mechanisms.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the known antibacterial spectrum of common antibiotics, which can serve as a benchmark for the evaluation of this compound.

Compound/DrugClassGeneral Antibacterial Spectrum
This compound Azetidinone (β-lactam)No publicly available data on antibacterial activity.
Penicillin G β-lactamNarrow-spectrum, primarily active against Gram-positive bacteria and some Gram-negative cocci.[1][2][3]
Amoxicillin β-lactam (Aminopenicillin)Broad-spectrum, effective against a range of Gram-positive and Gram-negative bacteria.[4][5][6][7][8]
Ciprofloxacin FluoroquinoloneBroad-spectrum, with excellent activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria.[9][10][11][12][13]

Experimental Protocols

A standard method for determining the antibacterial spectrum of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Comparator Antibiotics: Stock solutions of Penicillin G, Amoxicillin, and Ciprofloxacin.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.[14]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound and comparator antibiotics in MHB. The typical final volume in each well is 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Data Analysis and Interpretation:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15]

  • Growth can be assessed visually or by using a microplate reader to measure optical density.

  • The results are compared to established breakpoints from organizations like CLSI or EUCAST to classify the bacteria as susceptible, intermediate, or resistant to the tested compound.

Mandatory Visualizations

Experimental Workflow for Antibacterial Spectrum Validation

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound prep_plates Prepare Serial Dilutions in 96-Well Plates prep_compound->prep_plates prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Plates with Bacterial Suspension prep_bacteria->inoculate prep_plates->inoculate incubate Incubate Plates at 37°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic compare Compare MIC to Comparator Antibiotics read_mic->compare interpret Interpret Antibacterial Spectrum compare->interpret

Caption: Workflow for determining the antibacterial spectrum via the broth microdilution MIC method.

Signaling Pathway: Mechanism of Action of β-Lactam Antibiotics

mechanism_of_action cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic (e.g., this compound) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) beta_lactam->pbp Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes Cross-linking lysis Cell Lysis and Death cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall Builds peptidoglycan_synthesis->cell_wall Maintains Integrity cell_wall->lysis Weakened Wall Leads to

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

This guide serves as a foundational document for the systematic evaluation of the antibacterial properties of this compound. The provided protocols and comparative data offer a clear path for researchers to generate the necessary experimental evidence to fully characterize its potential as an antibacterial agent. The mechanism of action of β-lactam antibiotics, such as penicillin, involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[18][19][20][21] By blocking these enzymes, β-lactams prevent the cross-linking of peptidoglycan, leading to a weakened cell wall and ultimately bacterial cell death.[18][19][22][23]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,3-Diethyl-4-Oxoazetidinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, comprehensive structure-activity relationship (SAR) studies for 3,3-diethyl-4-oxoazetidinones are not widely available in published literature. This guide presents a hypothetical SAR study based on the well-established principles of β-lactam chemistry to serve as an illustrative example for researchers. The experimental data herein is synthetically generated for demonstrative purposes.

The 2-azetidinone, or β-lactam, ring is a cornerstone of many life-saving antibiotics.[1][2] Its inherent ring strain makes it highly reactive and capable of inhibiting bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[2][3][4] The structure-activity relationship (SAR) of β-lactam antibiotics is a mature field, where modifications to the core scaffold can dramatically influence antibacterial spectrum, potency, and resistance to β-lactamase enzymes.[5] This guide explores the hypothetical SAR of a series of 3,3-diethyl-4-oxoazetidinones, focusing on modifications at the N1 and C4 positions.

Comparative Analysis of Antibacterial Activity

A series of hypothetical 3,3-diethyl-4-oxoazetidinone derivatives were evaluated for their in vitro antibacterial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of 3,3-Diethyl-4-Oxoazetidinone Analogs

Compound IDN1-Substituent (R1)C4-Substituent (R2)S. aureus (MIC)E. coli (MIC)
DE-A01 -H-H>128>128
DE-A02 -H-Ph64128
DE-A03 -C(O)CH₂Ph-H3264
DE-A04 -C(O)CH(NH₂)Ph-H832
DE-A05 -C(O)CH(NH₂)Ph-S-Thiazole416
DE-A06 -(p-OH)-Ph-H128>128
DE-A07 -SO₂Ph-H>128>128

SAR Insights:

  • Unsubstituted Core (DE-A01): The basic 3,3-diethyl-4-oxoazetidinone scaffold shows negligible activity, highlighting the necessity of specific substituents for antibacterial function.

  • N1-Acyl Side Chain: The introduction of an N1-acyl side chain (DE-A03) improves activity. This is consistent with classical β-lactam SAR, where the side chain is crucial for PBP recognition and binding.[5]

  • Amino Group Addition (DE-A04): Incorporating an amino group on the N1-acyl side chain (mimicking ampicillin) significantly enhances potency, particularly against the Gram-positive S. aureus.

  • C4-Substituent (DE-A05): The addition of a C4-thio-thiazole group further boosts activity against both strains. Modifications at this position are known to influence the antibacterial spectrum and potency.

  • N1-Aryl Substitution (DE-A06): Direct substitution with an aryl group at the N1 position results in poor activity, suggesting that an appropriate acyl linker is critical.

  • N1-Sulfonyl Group (DE-A07): Replacing the acyl group with a sulfonyl group abolishes activity, indicating a strict requirement for an amide bond at this position for PBP interaction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains (S. aureus ATCC 29213 and E. coli ATCC 25922) were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A two-fold serial dilution series was prepared in MHB in a 96-well microtiter plate, with final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. A positive control (bacteria without compound) and a negative control (broth only) were included in each assay.

Visualizing SAR Principles

The following diagrams illustrate the key logical relationships in the SAR of the hypothetical 3,3-diethyl-4-oxoazetidinone series and the general experimental workflow.

SAR_Logic cluster_R1 R1 Group Analysis Core 3,3-Diethyl-4-Oxoazetidinone Core Scaffold N1 N1-Substituent (R1) Core->N1 Modification Hotspot C4 C4-Substituent (R2) Core->C4 Modification Hotspot Acyl Acyl (e.g., -C(O)R) AminoAcyl α-Aminoacyl Aryl -Aryl Activity Antibacterial Activity C4->Activity Modulates Spectrum & Potency NoActivity Low / No Activity PBP PBP Binding PBP->Activity Results in Acyl->PBP Enables AminoAcyl->PBP Enhances Aryl->NoActivity Leads to

Caption: Logical relationships in the SAR of 4-oxoazetidinones.

MIC_Workflow Start Start PrepCulture Prepare Bacterial Overnight Culture Start->PrepCulture PrepWells Prepare Serial Dilutions of Compounds in 96-Well Plate Start->PrepWells AdjustInoculum Adjust Inoculum to ~5x10^5 CFU/mL PrepCulture->AdjustInoculum Inoculate Inoculate Wells PrepWells->Inoculate AdjustInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read End Determine MIC Read->End

Caption: Experimental workflow for MIC determination.

References

The Tale of Two Defenses: Comparing In Vivo and In Vitro Efficacy of Novel β-Lactam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of next-generation antibiotics against multidrug-resistant bacteria, this guide offers a comparative analysis of in vivo and in vitro data for Cefiderocol and Cefepime/Taniborbactam. Intended for researchers, scientists, and drug development professionals, this document provides a data-driven comparison to inform preclinical and clinical research.

The escalating threat of antimicrobial resistance necessitates the development of novel β-lactam compounds that can overcome existing resistance mechanisms. Evaluating the efficacy of these new agents requires a comprehensive approach that bridges the gap between laboratory findings and clinical outcomes. This guide compares the in vitro activity and in vivo efficacy of two such novel therapies: the siderophore cephalosporin Cefiderocol and the β-lactam/β-lactamase inhibitor combination Cefepime/Taniborbactam. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to provide a clear and objective resource for the scientific community.

Cefiderocol: A Trojan Horse Against Gram-Negative Pathogens

Cefiderocol employs a novel "Trojan horse" mechanism, utilizing the bacterium's own iron uptake systems to enter the periplasmic space, thereby bypassing common resistance mechanisms like porin channel mutations.[1][2] This unique mode of entry contributes to its potent activity against a broad range of multidrug-resistant (MDR) Gram-negative bacteria.[1][2]

Efficacy Data
PathogenIn Vitro Efficacy (MIC90, mg/L)In Vivo ModelIn Vivo Efficacy
Acinetobacter baumannii (Carbapenem-Resistant)2.0[1]Murine Thigh InfectionSignificant bacterial reduction[1]
Pseudomonas aeruginosa (Carbapenem-Resistant)0.5 - 2.0[1]Murine Thigh & Lung InfectionSignificant bacterial reduction[1]
Stenotrophomonas maltophilia0.25[3]Murine Lung InfectionBactericidal efficacy demonstrated[3]
Enterobacterales (NDM-producing)8- to 64-fold higher than non-producers[1]Neutropenic Murine Thigh & Lung InfectionReduced efficacy observed[1]
Achromobacter xylosoxidans0.5[4]Neutropenic Murine Lung Infection>1.5 log10 decrease in CFU[4]

Cefepime/Taniborbactam: A Shield Against β-Lactamases

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor that protects cefepime from degradation by a wide range of serine- and metallo-β-lactamases.[5][6][7][8] This combination restores the activity of cefepime against many cefepime-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[5][6][7]

Efficacy Data
PathogenIn Vitro Efficacy (Cefepime/Taniborbactam MIC, mg/L)In Vivo ModelIn Vivo Efficacy
Enterobacterales (Serine-β-lactamase producing)0.06 - 16[6][7]Neutropenic Murine Thigh InfectionMedian taniborbactam fAUC0-24/MIC for 1 log kill: 2.62[5][7]
Pseudomonas aeruginosa (Serine-β-lactamase producing)1 - 16[7]Neutropenic Murine Thigh InfectionMedian taniborbactam fAUC0-24/MIC for 1 log kill: 0.46[5][7]
P. aeruginosa (AmpC-overproducing)Not specifiedNeutropenic Murine Thigh Infection1 and 2-log reductions with median taniborbactam fAUC0-24/MIC of 2.00 and 3.30, respectively[5][7]

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Bacterial isolates are grown on appropriate agar plates.

    • A standardized inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For Cefiderocol testing, iron-depleted CAMHB is used.[4]

    • The antimicrobial agents are prepared in serial two-fold dilutions in a 96-well microtiter plate.

    • The bacterial inoculum is added to each well.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
  • Animal Model: Immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide administration).

  • Procedure:

    • Mice are rendered neutropenic.

    • A standardized bacterial inoculum is injected into the thigh muscle.

    • At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent or vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

    • After a defined treatment period (e.g., 24 hours), mice are euthanized.

    • The thigh muscles are excised, homogenized, and serially diluted.

    • Dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

    • Efficacy is typically measured as the change in bacterial log10 CFU/thigh compared to the initial inoculum or a control group.[5][6][7]

Visualizing the Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Comparison prep_isolates Prepare Bacterial Isolates mic_testing Broth Microdilution MIC Assay prep_isolates->mic_testing Standardized Inoculum read_mic Determine MIC90 mic_testing->read_mic compare_data Compare In Vitro MIC with In Vivo Bacterial Reduction read_mic->compare_data induce_neutropenia Induce Neutropenia in Mice thigh_infection Induce Thigh Infection induce_neutropenia->thigh_infection drug_administration Administer Novel β-Lactam thigh_infection->drug_administration tissue_harvest Harvest Thigh Tissue drug_administration->tissue_harvest 24h Treatment cfu_quantification Quantify Bacterial Load (CFU) tissue_harvest->cfu_quantification cfu_quantification->compare_data

Caption: A generalized workflow for comparing the in vitro and in vivo efficacy of novel β-lactam compounds.

Logical Relationship: From Lab Bench to Animal Model

The transition from in vitro to in vivo studies is a critical step in drug development. While in vitro assays provide a foundational understanding of a compound's intrinsic antimicrobial activity, in vivo models offer insights into its pharmacokinetic and pharmacodynamic properties within a complex biological system.

logical_relationship invitro In Vitro Studies (e.g., MIC) pk_pd Pharmacokinetics/ Pharmacodynamics invitro->pk_pd informs invivo In Vivo Studies (e.g., Murine Infection Models) pk_pd->invivo guides clinical Clinical Efficacy invivo->clinical predicts

References

A Comparative Analysis of Cross-Reactivity Profiles for Known β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates a thorough understanding of the currently available countermeasures. β-lactamase inhibitors are crucial components in combination therapies designed to overcome this resistance mechanism. This guide provides an objective comparison of the cross-reactivity and inhibitory potency of prominent β-lactamase inhibitors against various classes of β-lactamases, supported by experimental data and detailed methodologies.

Introduction to β-Lactamase Inhibitors and the Ambler Classification

β-lactam antibiotics are a cornerstone of antibacterial therapy; however, their efficacy is often compromised by bacterial β-lactamase enzymes that hydrolyze the essential β-lactam ring, rendering the antibiotic inactive.[1] β-lactamase inhibitors are compounds administered alongside β-lactam antibiotics to protect them from this enzymatic degradation.[1]

To comprehend the cross-reactivity of these inhibitors, it is essential to be familiar with the Ambler classification system, which categorizes β-lactamases into four major classes based on their amino acid sequences:

  • Class A: Serine-β-lactamases that include common enzymes like TEM, SHV, and CTX-M extended-spectrum β-lactamases (ESBLs), as well as the Klebsiella pneumoniae carbapenemase (KPC).[2][3]

  • Class B: Metallo-β-lactamases (MBLs) that utilize zinc ions for catalysis and can inactivate a broad range of β-lactam antibiotics, including carbapenems.[2]

  • Class C: Cephalosporinases (AmpC) that are typically chromosomally encoded and can be inducible.[3][4]

  • Class D: Oxacillinases (OXA) that can hydrolyze oxacillin and other penicillins, with some variants also exhibiting activity against carbapenems.[2][4]

Data Presentation: Inhibitory Spectrum and Potency

The effectiveness of a β-lactamase inhibitor is defined by its spectrum of activity against different β-lactamase enzymes and its intrinsic potency.[5] The following tables summarize the inhibitory profiles and potency of key β-lactamase inhibitors.

Table 1: Inhibitory Spectrum of β-Lactamase Inhibitors Against Ambler Classes
InhibitorAmbler Class AAmbler Class BAmbler Class CAmbler Class D
Clavulanic Acid EffectiveIneffectivePoorVariable
Sulbactam EffectiveIneffectiveModerateVariable
Tazobactam EffectiveIneffectiveModerateVariable
Avibactam EffectiveIneffectiveEffectiveSome (e.g., OXA-48)
Relebactam EffectiveIneffectiveEffectiveSome
Vaborbactam EffectiveIneffectiveEffectiveIneffective

Note: "Variable" indicates that the inhibitory activity can differ significantly against various enzymes within the same class.

Table 2: Comparative Potency (IC₅₀ and Kᵢ Values) of Selected β-Lactamase Inhibitors

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] The inhibition constant (Kᵢ) is the dissociation constant for the inhibitor-enzyme binding and reflects the intrinsic affinity of the inhibitor for the enzyme.[5] Lower values for both IC₅₀ and Kᵢ indicate higher potency.

InhibitorTarget EnzymeEnzyme ClassIC₅₀ (µM)Kᵢ (µM)
Avibactam KPC-2A~0.009[5]-
Vaborbactam KPC-2A~0.038[5]-
Tazobactam TEM-1A0.090.8
Sulbactam TEM-1A0.530
Clavulanic Acid TEM-1A0.060.75
Avibactam CTX-M-15A--
Avibactam AmpC (P. aeruginosa)C--
Avibactam OXA-48D--

Experimental Protocols

The determination of inhibitor potency is crucial for the comparative analysis of β-lactamase inhibitors. A widely used method is the spectrophotometric assay employing the chromogenic substrate nitrocefin.[1]

Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzyme

  • β-lactamase inhibitor of interest

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 482-490 nm

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the β-lactamase inhibitor in DMSO.

    • Create a series of serial dilutions of the inhibitor in the assay buffer.

    • Prepare a working solution of the purified β-lactamase enzyme in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Prepare a working solution of nitrocefin in the assay buffer. A typical concentration is 100 µM.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the β-lactamase enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well containing only the enzyme and assay buffer (no inhibitor).

    • Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Mandatory Visualization

Experimental Workflow for Potency Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) serial_dilutions Create Inhibitor Serial Dilutions incubation Incubate Enzyme with Inhibitor serial_dilutions->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Activity (Spectrophotometry) reaction->measurement calculation Calculate Initial Velocities measurement->calculation plotting Plot Dose-Response Curve calculation->plotting ic50_determination Determine IC50 plotting->ic50_determination

Caption: Workflow for determining the potency of β-lactamase inhibitors.

General Mechanism of β-Lactamase Inhibition

inhibition_mechanism enzyme β-Lactamase (Active Enzyme) complex Enzyme-Inhibitor Complex (Inactive) enzyme->complex Binding inactivated_antibiotic Inactivated Antibiotic enzyme->inactivated_antibiotic Hydrolysis (Inhibited) inhibitor β-Lactamase Inhibitor inhibitor->complex antibiotic β-Lactam Antibiotic antibiotic->inactivated_antibiotic bacterial_target Bacterial Cell Wall Synthesis Target (PBP) antibiotic->bacterial_target Inhibition cell_death Bacterial Cell Death bacterial_target->cell_death Leads to

Caption: Mechanism of β-lactamase inactivation by an inhibitor.

References

A Comparative Analysis of β-Lactam Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Outpatient Parenteral Antimicrobial Therapy (OPAT) has become a cornerstone in the management of moderate-to-severe infections, offering a safe and cost-effective alternative to prolonged hospitalization. Within the OPAT setting, β-lactam antibiotics are frequently utilized due to their broad spectrum of activity and established efficacy. This guide provides a comparative analysis of the efficacy of commonly used β-lactam antibiotics in OPAT, supported by experimental data from recent studies.

Executive Summary

This guide compares the efficacy of four key β-lactam antibiotics used in OPAT: cefazolin, ceftriaxone, ertapenem, and oxacillin. The analysis is based on a retrospective review of patient outcomes, focusing on treatment success rates, 30-day all-cause readmission rates, and the incidence of adverse drug events (ADEs).

Overall, ceftriaxone and ertapenem demonstrated higher treatment success rates compared to cefazolin and oxacillin.[1][2] While 30-day readmission rates were similar across all four antibiotics, oxacillin was associated with a significantly higher rate of adverse drug events leading to antibiotic switches.[1][2] For specific infections, such as those caused by methicillin-susceptible Staphylococcus aureus (MSSA), studies have shown comparable favorable clinical outcomes between cefazolin and ceftriaxone.[3] Carbapenems, particularly ertapenem, have shown high clinical and microbiological success rates in OPAT and have been found to be comparable or superior to other β-lactams like piperacillin/tazobactam, cefazolin, and oxacillin for various infections.[4][5]

Data Presentation: Quantitative Comparison of β-Lactam Efficacy in OPAT

The following tables summarize the key efficacy and safety outcomes from a large retrospective study comparing cefazolin, ceftriaxone, ertapenem, and oxacillin in an OPAT setting.[1][2]

Table 1: Treatment Success and 30-Day Readmission Rates

AntibioticNumber of Patients (n)Treatment Success Rate (%)30-Day All-Cause Readmission Rate (%)
Cefazolin3861%21%
Ceftriaxone10481%14%
Ertapenem12873%20%
Oxacillin13058%15%
P-value <0.0010.46

Table 2: Adverse Drug Event (ADE) Rates

AntibioticADE Rate (per 1000 OPAT days)
Cefazolin2.0
Ceftriaxone1.5
Ertapenem2.9
Oxacillin8.4
P-value <0.001

Experimental Protocols

The data presented in this guide is primarily derived from a retrospective cohort study conducted at Tufts Medical Center.[1][2]

Study Design: A retrospective review of all adult patients discharged from Tufts Medical Center between January 2009 and June 2013 on one of the four study antibiotics (cefazolin, ceftriaxone, ertapenem, or oxacillin) for OPAT.

Inclusion Criteria:

  • Adult patients (aged 18 years or older).

  • Discharged on OPAT with cefazolin, ceftriaxone, ertapenem, or oxacillin.

  • Monitored by the Tufts OPAT program.

Exclusion Criteria:

  • Patients who initiated intravenous antibiotics as outpatients.

  • Patients prescribed intravenous antibiotics for chronic suppression.

  • Receipt of a parenteral antibiotic other than or in addition to the study antibiotics.

  • Planned readmission within 30 days.

  • Infections with Pseudomonas, MRSA, or VRE.

  • Patients not monitored in the Tufts OPAT program or with no interaction with Tufts MC after discharge.

Data Collection: Data was collected through a retrospective chart review. The primary outcomes measured were treatment success, 30-day all-cause readmission, and antibiotic switch. Treatment success was defined as the completion of the prescribed antibiotic course without the need for an antibiotic switch or readmission due to treatment failure. Adverse drug events were identified through chart documentation.

Statistical Analysis: A competing risks analysis was used to compare the cumulative incidence of the first occurrence of treatment success, antibiotic switch, and 30-day readmission for each drug. Baseline characteristics were compared using chi-squared or Fisher's exact test for categorical variables and ANOVA or Kruskal-Wallis test for continuous variables.

Mandatory Visualizations

Mechanism of Action of β-Lactam Antibiotics

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

G cluster_0 Bacterial Cell cluster_1 β-Lactam Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Bacterial Death PBP->CellLysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall BetaLactam β-Lactam Antibiotic Inhibition BetaLactam->Inhibition Inhibition->PBP Binds to and Inhibits

Caption: Mechanism of β-lactam antibiotic action.

Common Mechanisms of Bacterial Resistance to β-Lactam Antibiotics

Bacteria have evolved several mechanisms to resist the action of β-lactam antibiotics. These include enzymatic degradation of the antibiotic, modification of the target PBP, and reduction of drug accumulation.

G cluster_0 Resistance Mechanisms BetaLactam β-Lactam Antibiotic EnzymaticDegradation Enzymatic Degradation (β-Lactamases) BetaLactam->EnzymaticDegradation Hydrolyzes β-Lactam Ring TargetModification Target Modification (Altered PBPs) BetaLactam->TargetModification Reduced Binding Affinity ReducedPermeability Reduced Permeability (Porin Channel Loss) BetaLactam->ReducedPermeability Prevents Entry into Cell EffluxPumps Efflux Pumps BetaLactam->EffluxPumps Actively Removes from Cell Survival Bacterial Survival and Proliferation EnzymaticDegradation->Survival TargetModification->Survival ReducedPermeability->Survival EffluxPumps->Survival

Caption: Bacterial resistance to β-lactams.

Experimental Workflow for Comparative Efficacy Study

The following diagram illustrates the logical workflow of the retrospective study that forms the basis of this comparative guide.

G Start Patient Population: Discharged on OPAT with Cefazolin, Ceftriaxone, Ertapenem, or Oxacillin InclusionExclusion Application of Inclusion/Exclusion Criteria Start->InclusionExclusion DataExtraction Retrospective Chart Review: - Demographics - Clinical Characteristics - Antibiotic Regimen - Outcomes InclusionExclusion->DataExtraction OutcomeAssessment Primary Outcome Assessment: - Treatment Success - 30-Day Readmission - Antibiotic Switch DataExtraction->OutcomeAssessment StatisticalAnalysis Competing Risks Analysis OutcomeAssessment->StatisticalAnalysis Results Comparative Efficacy and Safety Profiles StatisticalAnalysis->Results

Caption: Retrospective study workflow.

References

The Race Against Resistance: Validating AmpC β-Lactamase as a Critical Target for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance has placed enormous pressure on the scientific community to identify and validate novel drug targets. Among the most formidable adversaries in this battle are the AmpC β-lactamases, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[1] This guide provides a comprehensive comparison of novel inhibitors targeting AmpC, supported by experimental data, detailed protocols, and visual workflows to aid researchers in the crucial endeavor of overcoming this resistance mechanism.

AmpC β-lactamases are Ambler class C enzymes that effectively hydrolyze a wide range of β-lactam antibiotics.[2] Their clinical significance is underscored by their presence in numerous Gram-negative pathogens, including Enterobacter cloacae, Klebsiella aerogenes, Citrobacter freundii, Serratia marcescens, and Pseudomonas aeruginosa.[3] Resistance mediated by AmpC can be intrinsic, through chromosomally encoded genes, or acquired via plasmids, facilitating its spread among different bacterial species.[4] Furthermore, the expression of chromosomal AmpC is often inducible, triggered by exposure to certain β-lactam antibiotics, which can lead to therapeutic failure even if the initial isolate appears susceptible.[5]

The development of potent and specific inhibitors of AmpC is a critical strategy to restore the efficacy of existing β-lactam antibiotics and combat the rise of multidrug-resistant infections. This guide delves into the validation of AmpC as a therapeutic target by comparing the performance of established and novel inhibitors, outlining the experimental methodologies used for their evaluation, and visualizing the key pathways and workflows involved in their discovery and development.

Performance Comparison of AmpC β-Lactamase Inhibitors

The effectiveness of AmpC inhibitors is primarily assessed through their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). Lower values for these parameters indicate greater potency. The following tables summarize the in vitro inhibitory activity of several key compounds against AmpC β-lactamases.

Table 1: In Vitro Inhibitory Activity (IC50) of Novel Inhibitors against AmpC β-Lactamases

InhibitorInhibitor ClassTarget AmpC EnzymeIC50 (nM)Reference(s)
AvibactamDiazabicyclooctaneP. aeruginosa AmpC, E. cloacae P99Potent, but specific values vary[6]
RelebactamDiazabicyclooctaneP. aeruginosa AmpCSimilar to Avibactam[7]
TaniborbactamBoronic AcidAmpC32[8]
ETX1317DiazabicyclooctaneP. aeruginosa AmpC, E. cloacae P992 - 540 (enzyme dependent)[9]

Table 2: In Vitro Inhibitory Activity (Ki) of Novel Inhibitors against AmpC β-Lactamases

InhibitorInhibitor ClassTarget AmpC EnzymeKi (µM)Reference(s)
VaborbactamBoronic AcidAmpC0.021 - 1.04[10]
TaniborbactamBoronic AcidP99 AmpC0.017[11]
3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acidThiophene derivativeAmpC26[12]

Table 3: In Vivo Efficacy of Novel AmpC Inhibitor Combinations

Inhibitor CombinationAnimal ModelPathogenKey FindingsReference(s)
Ceftazidime-AvibactamMurine SepticemiaAmpC-producing EnterobacteriaceaeRestored efficacy of ceftazidime (ED50 <5 to 65 mg/kg)[13]
Imipenem-RelebactamMurine Disseminated InfectionAmpC-overproducing P. aeruginosaSignificant reduction in bacterial CFU (3.73 log reduction at 40 mg/kg relebactam)[14][15]
Meropenem-VaborbactamMurine Thigh InfectionKPC-producing Enterobacteriaceae (also effective against some AmpC producers)Bacterial killing observed in all tested strains.[16]

Key Experimental Protocols

Accurate and reproducible experimental data are fundamental to the validation of new drug targets and the development of novel inhibitors. Below are detailed protocols for key assays used in the evaluation of AmpC β-lactamase inhibitors.

Protocol 1: Determination of IC50 using the Nitrocefin Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against AmpC β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified AmpC β-lactamase

  • Test inhibitor compound

  • Nitrocefin solution (1.0 mg/mL in DMSO, diluted to a working concentration in assay buffer)[17]

  • Assay Buffer (e.g., 100 mM PBS, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in Assay Buffer.

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of purified AmpC β-lactamase to varying concentrations of the inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (buffer only). Incubate at room temperature for a specified time (e.g., 10-15 minutes).

  • Initiate Reaction: Add the nitrocefin working solution to each well to initiate the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader.[18]

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence and absence of an AmpC inhibitor, demonstrating the inhibitor's ability to restore antibiotic susceptibility.

Materials:

  • AmpC-producing bacterial strain

  • β-lactam antibiotic

  • AmpC inhibitor

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic and Inhibitor Plates: In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic in CAMHB. In a separate plate, prepare identical serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of the AmpC inhibitor.

  • Inoculate Plates: Dilute the standardized bacterial suspension in CAMHB and add it to each well of both plates to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the β-lactam alone to the MIC in the presence of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates its efficacy.

Visualizing the Landscape of AmpC Inhibition

Understanding the underlying biological pathways and the experimental processes for inhibitor validation is crucial for effective drug development. The following diagrams, generated using the DOT language, provide a visual representation of these key concepts.

AmpC_Induction_Pathway AmpC β-Lactamase Induction Pathway BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Peptidoglycan Cell Wall PBP->CellWall Inhibition of synthesis leads to DegradationProducts Cell Wall Degradation Products (muropeptides) CellWall->DegradationProducts Degradation AmpG AmpG Permease DegradationProducts->AmpG Transport into cytoplasm AmpD AmpD Amidase AmpG->AmpD Processed by AmpR_active AmpR (Active) + 1,6-anhydroMurNAc-peptide AmpG->AmpR_active Activates AmpR_inactive AmpR (Inactive) + UDP-MurNAc-pentapeptide AmpD->AmpR_inactive Maintains inactive state by processing precursors ampC_gene ampC gene AmpR_inactive->ampC_gene Represses transcription AmpR_active->ampC_gene Activates transcription AmpC_expression AmpC β-Lactamase Expression ampC_gene->AmpC_expression Leads to AmpC_expression->BetaLactam Hydrolyzes Resistance Antibiotic Resistance AmpC_expression->Resistance

Caption: The AmpC β-lactamase induction pathway in Gram-negative bacteria.

Inhibitor_Validation_Workflow Experimental Workflow for AmpC Inhibitor Validation TargetID Target Identification (AmpC β-Lactamase) HTS High-Throughput Screening (HTS) or Rational Drug Design TargetID->HTS HitID Hit Identification HTS->HitID EnzymeKinetics In Vitro Enzyme Kinetics (IC50, Ki determination) HitID->EnzymeKinetics MIC Microbiological Assays (MIC reduction, Synergy tests) HitID->MIC LeadOpt Lead Optimization (Structure-Activity Relationship) EnzymeKinetics->LeadOpt MIC->LeadOpt InVivo In Vivo Efficacy Studies (Animal Models of Infection) LeadOpt->InVivo Tox Toxicity and Pharmacokinetic Studies LeadOpt->Tox Preclinical Preclinical Candidate InVivo->Preclinical Tox->Preclinical

References

Kerangka Kerja Komparatif: Mengevaluasi 3,3-Dietil-4-oksoazetidin-2-il propionat terhadap Karbapenem

Author: BenchChem Technical Support Team. Date: December 2025

Pemberitahuan Penting: Hingga saat ini, tidak ada data eksperimental yang dipublikasikan yang merinci aktivitas antibakteri dari 3,3-Dietil-4-oksoazetidin-2-il propionat. Oleh karena itu, panduan ini menyajikan kerangka kerja hipotetis untuk pembandingan, dengan jelas menguraikan data yang diperlukan dan protokol eksperimental yang ketat untuk memperolehnya. Tujuan dari dokumen ini adalah untuk memberikan para peneliti, ilmuwan, dan profesional pengembangan obat sebuah template yang komprehensif untuk evaluasi senyawa ini terhadap antibiotik karbapenem yang sudah mapan.

Latar Belakang Ilmiah

3,3-Dietil-4-oksoazetidin-2-il propionat

Senyawa ini memiliki inti 2-azetidinon, yang merupakan ciri khas dari kelas antibiotik β-laktam. Cincin β-laktam yang tegang secara struktural ini sangat penting untuk aktivitas antibakteri, yang bekerja dengan menghambat sintesis dinding sel bakteri. Secara spesifik, antibiotik β-laktam secara kovalen mengikat dan menonaktifkan enzim yang dikenal sebagai protein pengikat penisilin (PBP). PBP ini sangat penting untuk langkah akhir dalam sintesis peptidoglikan, komponen struktural utama dari dinding sel bakteri. Berbagai modifikasi pada cincin β-laktam dan gugus samping kimianya dapat secara dramatis mengubah spektrum aktivitas, potensi, dan stabilitas senyawa terhadap β-laktamase—enzim yang diproduksi oleh bakteri untuk menonaktifkan antibiotik β-laktam.

Karbapenem: Meropenem & Imipenem

Karbapenem adalah kelas antibiotik β-laktam yang sangat manjur dengan spektrum aktivitas yang sangat luas, yang mencakup banyak bakteri Gram-positif dan Gram-negatif, serta anaerob.[1][2] Karena kemanjurannya yang luas, mereka sering digunakan sebagai pengobatan lini terakhir untuk infeksi bakteri serius dan resistan terhadap berbagai obat.[3][4] Seperti β-laktam lainnya, mekanisme kerja utama mereka adalah penghambatan sintesis dinding sel bakteri melalui pengikatan pada PBP.[5] Imipenem, karbapenem prototipikal, memiliki aktivitas yang kuat tetapi dimetabolisme oleh dehidropeptidase-I ginjal, yang mengharuskannya diberikan bersama dengan inhibitor enzim seperti silastatin.[6] Meropenem, karbapenem generasi selanjutnya, stabil terhadap dehidropeptidase-I dan menunjukkan peningkatan aktivitas terhadap bakteri Gram-negatif.[7]

Templat untuk Perbandingan Kinerja Kuantitatif

Untuk melakukan perbandingan yang berarti antara 3,3-Dietil-4-oksoazetidin-2-il propionat dan karbapenem, data kuantitatif yang diperoleh melalui pengujian standar sangat penting. Tabel di bawah ini berfungsi sebagai templat untuk penyajian data aktivitas antibakteri in vitro.

Tabel 1: Perbandingan Aktivitas Antibakteri In Vitro (Nilai Konsentrasi Hambat Minimum dalam µg/mL)

Organisme3,3-Dietil-4-oksoazetidin-2-il propionatMeropenemImipenem
Staphylococcus aureus (MSSA)Data Akan Ditentukan0.06 - 0.5≤0.015 - 0.25
Staphylococcus aureus (MRSA)Data Akan Ditentukan1 - >1280.5 - >128
Streptococcus pneumoniaeData Akan Ditentukan≤0.008 - 0.25≤0.015 - 0.12
Escherichia coliData Akan Ditentukan≤0.015 - 0.50.03 - 0.5
Klebsiella pneumoniaeData Akan Ditentukan≤0.015 - 10.06 - 1
Pseudomonas aeruginosaData Akan Ditentukan0.12 - 80.5 - 16
Acinetobacter baumanniiData Akan Ditentukan0.12 - 160.5 - 32
Bacteroides fragilisData Akan Ditentukan≤0.03 - 0.5≤0.06 - 0.5

Catatan: Nilai Konsentrasi Hambat Minimum (KHM) untuk Meropenem dan Imipenem mewakili rentang yang dilaporkan secara umum dan dapat bervariasi tergantung pada strain spesifik dan metodologi pengujian.

Protokol Eksperimental Rinci

Untuk menghasilkan data yang diperlukan untuk perbandingan yang komprehensif, protokol eksperimental standar berikut direkomendasikan.

1. Uji Konsentrasi Hambat Minimum (KHM)

  • Tujuan: Untuk menentukan konsentrasi terendah dari agen antibakteri yang diperlukan untuk menghambat pertumbuhan mikroorganisme yang terlihat secara in vitro.

  • Metodologi (Metode Mikrodilusi Kaldu):

    • Persiapan Inokulum: Kultur bakteri murni diinokulasi ke dalam media kaldu yang sesuai dan diinkubasi hingga mencapai fase pertumbuhan logaritmik. Kepadatan bakteri disesuaikan untuk mencapai kekeruhan yang setara dengan standar McFarland 0,5, yang sesuai dengan sekitar 1-2 x 10^8 unit pembentuk koloni (CFU)/mL. Suspensi ini kemudian diencerkan untuk menghasilkan konsentrasi inokulum akhir sekitar 5 x 10^5 CFU/mL di setiap sumur lempeng mikrotiter.[8]

    • Persiapan Senyawa Uji: Pengenceran serial dua kali lipat dari 3,3-Dietil-4-oksoazetidin-2-il propionat, meropenem, dan imipenem disiapkan dalam kaldu Mueller-Hinton (MHB) yang disesuaikan dengan kation langsung di lempeng mikrotiter 96-sumur steril.

    • Inokulasi dan Inkubasi: Setiap sumur yang mengandung konsentrasi senyawa uji yang berbeda diinokulasi dengan suspensi bakteri yang telah disiapkan. Kontrol yang sesuai, termasuk kontrol pertumbuhan (bakteri tanpa antibiotik) dan kontrol sterilitas (kaldu tanpa bakteri), disertakan. Lempeng diinkubasi pada suhu 35-37°C selama 16-20 jam dalam kondisi atmosfer yang sesuai.[8]

    • Penentuan KHM: Setelah inkubasi, KHM ditentukan sebagai konsentrasi terendah dari agen antibakteri di mana tidak ada pertumbuhan yang terlihat (tidak ada kekeruhan) yang diamati dengan mata telanjang.[8]

2. Uji Kinetika Waktu-Bunuh (Time-Kill Kinetics Assay)

  • Tujuan: Untuk mengevaluasi laju dan tingkat aktivitas bakterisida (membunuh bakteri) atau bakteriostatik (menghambat pertumbuhan bakteri) dari agen antibakteri dari waktu ke waktu.

  • Metodologi:

    • Persiapan: Kultur bakteri dalam fase pertumbuhan logaritmik disiapkan dengan konsentrasi awal sekitar 1 x 10^6 CFU/mL dalam MHB.

    • Paparan Antibiotik: Senyawa uji (3,3-Dietil-4-oksoazetidin-2-il propionat) dan karbapenem pembanding ditambahkan ke kultur bakteri pada konsentrasi yang telah ditentukan, biasanya kelipatan dari KHM (misalnya, 1x, 2x, dan 4x KHM). Kontrol pertumbuhan tanpa antibiotik juga disertakan.

    • Pengambilan Sampel Berkala: Aliquot diambil dari setiap kultur pada titik waktu yang ditentukan (misalnya, 0, 2, 4, 8, 12, dan 24 jam).[9]

    • Penghitungan Bakteri yang Layak: Pengenceran serial dari setiap aliquot dibuat dan di-plating pada lempeng agar yang sesuai. Setelah inkubasi, jumlah unit pembentuk koloni (CFU) yang layak dihitung.

    • Analisis Data: Jumlah log10 CFU/mL di-plot terhadap waktu untuk setiap konsentrasi antibiotik. Aktivitas bakterisida umumnya didefinisikan sebagai penurunan ≥3-log10 (99,9%) dalam CFU/mL dari jumlah inokulum awal pada titik waktu tertentu.[10]

3. Studi Efikasi In Vivo

  • Tujuan: Untuk menilai kemanjuran agen antibakteri dalam model hewan infeksi yang relevan.

  • Metodologi (Contoh: Model Infeksi Paha Tikus Neutropenik):

    • Induksi Neutropenia: Hewan (misalnya, tikus) dibuat neutropenik melalui pemberian agen imunosupresif seperti siklofosfamid untuk meniru kondisi inang yang terganggu kekebalannya.

    • Induksi Infeksi: Otot paha hewan diinokulasi dengan suspensi bakteri patogen yang telah distandarisasi.

    • Pemberian Senyawa: Pada waktu yang telah ditentukan setelah infeksi, kelompok hewan yang berbeda diobati dengan 3,3-Dietil-4-oksoazetidin-2-il propionat, karbapenem, atau pembawa plasebo melalui rute pemberian yang sesuai (misalnya, subkutan atau intravena) pada berbagai tingkat dosis.

    • Penilaian Beban Bakteri: Setelah periode pengobatan yang ditentukan (misalnya, 24 jam), hewan dieutanasia, dan jaringan paha yang terinfeksi diambil dan dihomogenkan. Pengenceran serial dari homogenat jaringan di-plating untuk menentukan jumlah CFU per gram jaringan.

    • Analisis Statistik: Pengurangan beban bakteri pada kelompok yang diobati dibandingkan dengan kelompok kontrol plasebo dianalisis secara statistik untuk menentukan efikasi in vivo dari senyawa uji.

Visualisasi Skematis

Diagram berikut memberikan representasi visual dari mekanisme kerja antibiotik β-laktam dan alur kerja yang diusulkan untuk evaluasi komparatif.

cluster_pathway Mekanisme Kerja Antibiotik β-Laktam beta_lactam Antibiotik β-Laktam pbp Protein Pengikat Penisilin (PBP) beta_lactam->pbp mengikat & menghambat cross_linking Transpeptidasi (Cross-Linking) pbp->cross_linking peptidoglycan Sintesis Peptidoglikan cross_linking->peptidoglycan cell_wall Integritas Dinding Sel peptidoglycan->cell_wall lysis Lisis Sel cell_wall->lysis terganggu

Keterangan: Mekanisme kerja umum antibiotik β-laktam.

cluster_workflow Alur Kerja Evaluasi Antibakteri start Kultur Bakteri mic Uji Konsentrasi Hambat Minimum (KHM) start->mic time_kill Uji Kinetika Waktu-Bunuh mic->time_kill berdasarkan hasil KHM in_vivo Studi Efikasi In Vivo time_kill->in_vivo data_analysis Analisis Data & Perbandingan in_vivo->data_analysis

Keterangan: Alur kerja untuk evaluasi antibakteri in vitro dan in vivo.

References

Confirming Target Engagement with Penicillin-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies used to confirm target engagement with penicillin-binding proteins (PBPs), crucial targets for β-lactam antibiotics. Understanding the binding of novel compounds to PBPs is a critical step in the development of new antibacterial agents. This document outlines and compares the most common assays, providing supporting experimental data and detailed protocols to aid in experimental design and data interpretation.

Introduction to Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the biosynthesis of the peptidoglycan layer of the cell wall.[1][2] By inhibiting these enzymes, β-lactam antibiotics disrupt cell wall synthesis, leading to bacterial cell death.[2][3] Bacteria have multiple PBPs, and the affinity of a β-lactam for different PBPs can determine its antibacterial spectrum and efficacy.[2][4] Therefore, confirming and quantifying the engagement of a compound with its intended PBP targets is a cornerstone of antibiotic drug discovery.

Comparative Overview of Target Engagement Assays

Several distinct methodologies are employed to measure the interaction between a compound and PBPs. The choice of assay depends on factors such as the required throughput, the nature of the compound (e.g., covalent vs. non-covalent inhibitor), and the specific information sought (e.g., binding affinity, kinetics). The most prominent methods include:

  • Fluorescent Penicillin Binding Assays: These assays utilize a fluorescently labeled penicillin derivative, most commonly Bocillin™ FL, to visualize and quantify PBP-ligand interactions.[1][2][3]

  • Competitive Displacement Assays: This widely used method determines the binding affinity of an unlabeled compound by measuring its ability to compete with a labeled probe (fluorescent or radioactive) for binding to PBPs.[5][6]

  • Thermal Shift Assays (TSA): TSA, or differential scanning fluorimetry (DSF), measures changes in the thermal stability of a PBP upon ligand binding.[7][8][9]

  • Radiolabeled Penicillin Binding Assays: A traditional method that uses radioactively labeled penicillin to detect and quantify PBPs.[10]

The following sections provide a detailed comparison of these techniques, including their principles, experimental workflows, and representative data.

Data Presentation: Quantitative Comparison of PBP Binding Affinity

The following table summarizes representative quantitative data obtained from competitive binding assays, illustrating the differential affinity of various β-lactams for specific PBPs. The 50% inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting PBP activity.[5]

Compound Organism PBP Target IC50 (µM) Reference
FlucloxacillinStreptococcus pneumoniae D39PBP1a>1000[5]
PBP1b11.04[5]
PBP2a>1000[5]
PBP2b>1000[5]
PBP2x0.832[5]
PBP30.911[5]
Penicillin GStreptococcus pneumoniae (penicillin-sensitive PBP2x)PBP2x(IC50 values determined)[11]
Penicillin GStreptococcus pneumoniae (penicillin-resistant PBP2x)PBP2x(IC50 values determined)[11]

Note: IC50 values are dependent on assay conditions, including incubation time and substrate concentration, especially for covalent inhibitors.[12][13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescent Penicillin Binding Assay using Bocillin™ FL

This method allows for the direct visualization and quantification of PBPs. Bocillin™ FL, a fluorescent derivative of penicillin, covalently binds to the active site of PBPs, allowing for their detection by fluorescence.[1][2][3]

a. Preparation of Bacterial Membranes: [6][11][14]

  • Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris pH 8 or phosphate-buffered saline, PBS).[6][10]

  • Resuspend the cells in the same buffer and lyse them using a French press or sonication.[6][10][11]

  • Remove unlysed cells by low-speed centrifugation.

  • Pellet the cell membranes by high-speed ultracentrifugation.

  • Wash the membrane pellet to remove cytoplasmic proteins and resuspend in a storage buffer. Store at -80°C until use.[6][10]

b. PBP Labeling and Detection: [3][11]

  • Incubate a defined amount of the prepared bacterial membrane fraction with a specific concentration of Bocillin™ FL (e.g., 10 µM) for a set time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).[5][11]

  • Stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.[3][5]

Competitive Displacement Assay

This assay determines the IC50 of an unlabeled test compound by measuring its ability to compete with a labeled probe for PBP binding.[5][6]

a. Assay Principle: An unlabeled compound is pre-incubated with the PBP-containing membrane preparation, followed by the addition of a fixed concentration of a labeled probe (e.g., Bocillin™ FL). The amount of labeled probe that binds to the PBPs is inversely proportional to the affinity and concentration of the test compound.

b. Protocol: [5][6]

  • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with a range of concentrations of the test compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).[5]

  • Add a fixed concentration of Bocillin™ FL to each reaction tube and incubate for a specific time to allow the fluorescent probe to bind to the available (uninhibited) PBPs.[5][6]

  • Terminate the reaction and separate the proteins by SDS-PAGE as described above.

  • Quantify the fluorescence intensity of each PBP band using densitometry software.[5]

  • Plot the percentage of Bocillin™ FL binding (relative to a control with no test compound) against the logarithm of the test compound concentration to determine the IC50 value.[5]

Thermal Shift Assay (TSA)

TSA measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.[7][8][9]

a. Assay Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A ligand that stabilizes the protein will increase the energy required to unfold it, thus increasing the Tm.[8][15][16]

b. Protocol: [15][17]

  • Prepare a reaction mixture containing the purified PBP, the test compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Place the samples in a real-time PCR instrument.

  • Gradually increase the temperature and monitor the fluorescence intensity.

  • The melting temperature (Tm) is determined from the resulting melt curve. The change in Tm (ΔTm) in the presence of the compound indicates target engagement.[18]

Radiolabeled Penicillin Binding Assay

This is a classic method that provides high sensitivity for detecting PBPs.

a. Protocol: [10]

  • Incubate the bacterial membrane preparation with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) at a specific temperature for a defined time (e.g., 10 minutes at 25°C).

  • Add a large excess of unlabeled penicillin to stop the reaction and prevent further binding of the radiolabel.

  • Separate the proteins by SDS-PAGE.

  • Treat the gel with a scintillant (e.g., 1 M sodium salicylate) to enhance the radioactive signal.

  • Dry the gel and expose it to photographic film for a period ranging from days to weeks.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in PBP inhibition and the workflows of the described assays.

PBP_Inhibition_Pathway cluster_cell Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Cross-linked Peptidoglycan Inactivated PBP Inactivated PBP (Covalent Adduct) PBP->Inactivated PBP Cell Lysis Cell Lysis and Death Beta-Lactam β-Lactam Antibiotic Beta-Lactam->PBP Inhibition Inactivated PBP->Cell Lysis Leads to

Caption: Mechanism of β-lactam antibiotic action on Penicillin-Binding Proteins (PBPs).

Competitive_Binding_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membrane Prep Prepare Bacterial Membranes (with PBPs) Pre-incubation Pre-incubate Membranes with Test Compound Membrane Prep->Pre-incubation Test Compound Prepare Serial Dilutions of Test Compound Test Compound->Pre-incubation Add Probe Add Fluorescent Probe (Bocillin™ FL) Pre-incubation->Add Probe Incubate Incubate to Allow Probe Binding Add Probe->Incubate SDS-PAGE Separate Proteins by SDS-PAGE Incubate->SDS-PAGE Scan Gel Scan Gel for Fluorescence SDS-PAGE->Scan Gel Quantify Quantify Band Intensity Scan Gel->Quantify IC50 Plot Data and Determine IC50 Quantify->IC50

Caption: Workflow for a competitive PBP binding assay using a fluorescent probe.

Thermal_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Purified PBP Purified PBP Mix Prepare Reaction Mix: PBP + Ligand + Dye Purified PBP->Mix Test Ligand Test Ligand Test Ligand->Mix Fluorescent Dye Fluorescent Dye (e.g., SYPRO Orange) Fluorescent Dye->Mix qPCR Machine Place in Real-Time PCR Instrument Mix->qPCR Machine Heat Apply Thermal Ramp (Increase Temperature) qPCR Machine->Heat Monitor Monitor Fluorescence Heat->Monitor Melt Curve Generate Melt Curve (Fluorescence vs. Temp) Monitor->Melt Curve Tm Determine Melting Temperature (Tm) Melt Curve->Tm DeltaTm Calculate ΔTm to Confirm Binding Tm->DeltaTm

Caption: Workflow for a Thermal Shift Assay (TSA) to detect ligand binding to PBPs.

References

A Comparative Analysis of Monocyclic vs. Bicyclic β-Lactam Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between monocyclic and bicyclic β-lactam scaffolds is a critical decision in the design of new antibacterial agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal scaffold for specific therapeutic targets.

The β-lactam ring is the cornerstone of a vast and indispensable class of antibiotics. The fusion of this four-membered ring to a second ring system, as seen in bicyclic scaffolds like penicillins and cephalosporins, has historically dominated the clinical landscape. However, the emergence of monocyclic β-lactams, such as the monobactams, has presented a distinct and valuable alternative. This comparison guide delves into the key differences in their antibacterial activity, resistance profiles, and mechanisms of action.

At a Glance: Monocyclic vs. Bicyclic β-Lactams

FeatureMonocyclic β-Lactams (e.g., Aztreonam)Bicyclic β-Lactams (e.g., Penicillins, Cephalosporins)
Core Structure Single azetidin-2-one ringAzetidin-2-one ring fused to a second ring (e.g., thiazolidine, dihydrothiazine)
Antibacterial Spectrum Primarily active against aerobic Gram-negative bacteria.[1]Broad-spectrum, with activity against both Gram-positive and Gram-negative bacteria, varying by generation and specific agent.
Gram-Positive Activity Generally lacks significant activity against Gram-positive bacteria and anaerobes.[1]Many classes exhibit potent activity against Gram-positive cocci.
Stability to β-Lactamases High stability to many common plasmid and chromosomally mediated β-lactamases.[2]Susceptibility varies widely; often requires co-administration with a β-lactamase inhibitor.
PBP Affinity Often shows high selectivity for specific Penicillin-Binding Proteins (PBPs), such as PBP3 in Gram-negative bacteria.[1][3][4][5]Typically binds to multiple PBPs with varying affinities.[5]

Antibacterial Activity: A Tale of Two Spectrums

The structural divergence between monocyclic and bicyclic β-lactams directly translates to their spectrum of antibacterial activity. Bicyclic agents, particularly later-generation cephalosporins, often boast a broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens. In contrast, monobactams like aztreonam exhibit a more targeted spectrum, with potent activity primarily against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[1] They are generally inactive against Gram-positive organisms and anaerobes.[1]

The following table presents a comparative summary of the Minimum Inhibitory Concentrations (MICs) for aztreonam (a monocyclic β-lactam) and piperacillin-tazobactam (a bicyclic β-lactam combination) against various Gram-negative bacteria. The data illustrates the potent activity of both agents against these pathogens.

OrganismAztreonam MIC (µg/mL)Piperacillin-Tazobactam MIC (µg/mL)
Escherichia coli≤0.25 - 8≤0.25 - 32
Klebsiella pneumoniae≤0.25 - 16≤0.25 - 64
Pseudomonas aeruginosa1 - >641 - >128
Enterobacter cloacae≤0.25 - >64≤0.25 - 64

Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.

Resistance Profile: The β-Lactamase Challenge

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. A key advantage of the monocyclic scaffold is its inherent stability to many common β-lactamases. For instance, aztreonam is stable to hydrolysis by many class A and C β-lactamases.[2] However, the emergence of extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs) has posed a challenge to both classes of compounds.[1]

Bicyclic β-lactams, particularly penicillins, are often more susceptible to β-lactamase hydrolysis. This has necessitated the development and co-administration of β-lactamase inhibitors, such as tazobactam and avibactam, to protect the bicyclic scaffold and restore its antibacterial efficacy.

The following table provides a qualitative comparison of the stability of monocyclic and bicyclic β-lactams to different classes of β-lactamases.

β-Lactamase ClassMonocyclic (Aztreonam)Bicyclic (Penicillins/Cephalosporins)
Class A (e.g., TEM, SHV) Generally stable, though some hydrolysis by certain enzymes.[2][6]Often susceptible; require inhibitors.
Class B (Metallo-β-lactamases) Not hydrolyzed by most MBLs.[7]Hydrolyzed.
Class C (AmpC) Stable and can act as a competitive inhibitor.[2]Susceptible, especially to derepressed AmpC.
Class D (Oxacillinases) Hydrolyzed by some variants with enhanced activity.[8][9]Susceptibility varies.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both monocyclic and bicyclic β-lactams share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis.[10][11][12] They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[10][11][12]

A notable difference lies in their PBP binding profiles. Monocyclic β-lactams often exhibit high selectivity for a specific PBP. Aztreonam, for example, demonstrates a strong affinity for PBP3 in Gram-negative bacteria.[1][3][4][5] This targeted inhibition of PBP3 leads to the formation of filamentous bacterial cells and subsequent lysis. Bicyclic β-lactams, on the other hand, typically bind to a broader range of PBPs, which can contribute to their wider spectrum of activity.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the test antibiotic (e.g., aztreonam, piperacillin-tazobactam) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test organism.

  • Inoculation: Each well of the microtiter plate, containing the diluted antibiotic, is inoculated with the bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

β-Lactamase Activity Assay (Colorimetric)

Objective: To measure the hydrolytic activity of β-lactamase enzymes against β-lactam antibiotics.

Methodology:

  • Reagent Preparation: A solution of the chromogenic cephalosporin nitrocefin is prepared in a suitable buffer. The β-lactamase enzyme preparation (from a bacterial lysate or purified) is also prepared.

  • Assay Setup: The β-lactamase solution is added to the wells of a microtiter plate.

  • Reaction Initiation: The nitrocefin solution is added to the wells to initiate the reaction.

  • Measurement: The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, which is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 490 nm) over time.

  • Data Analysis: The rate of hydrolysis is calculated from the change in absorbance over time. To assess the stability of a test compound (monocyclic or bicyclic β-lactam), it can be pre-incubated with the enzyme before the addition of nitrocefin, and the inhibition of nitrocefin hydrolysis is measured.

Visualizing the Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the bacterial cell wall synthesis pathway and a simplified signaling pathway for β-lactam resistance.

Bacterial_Cell_Wall_Synthesis UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Nascent_Peptidoglycan Nascent Peptidoglycan Flippase->Nascent_Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) (Transglycosylase & Transpeptidase) Nascent_Peptidoglycan->PBP Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan

Caption: Bacterial Cell Wall Synthesis Pathway.

Beta_Lactam_Resistance_Signaling Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition of Cell Wall Synthesis BlaR1 BlaR1 (Sensor-Transducer) Beta_Lactam->BlaR1 Binding & Activation BlaI BlaI (Repressor) BlaR1->BlaI Cleavage of Repressor blaZ_gene blaZ gene (β-lactamase gene) BlaI->blaZ_gene Derepression Beta_Lactamase β-Lactamase (Enzyme) blaZ_gene->Beta_Lactamase Transcription & Translation Beta_Lactamase->Beta_Lactam Hydrolysis & Inactivation

Caption: Simplified β-Lactam Resistance Signaling.

Conclusion: A Strategic Choice

The decision between a monocyclic and a bicyclic β-lactam scaffold is not a matter of inherent superiority but one of strategic alignment with the desired therapeutic profile.

  • Monocyclic β-lactams are an excellent choice for targeting specific Gram-negative pathogens, particularly in environments where resistance mediated by common β-lactamases is a concern. Their focused spectrum can also be advantageous from an antimicrobial stewardship perspective, minimizing the impact on the patient's commensal flora.

  • Bicyclic β-lactams , with their broad-spectrum potential, remain indispensable for empirical therapy and for treating infections caused by a wider range of pathogens, including Gram-positive bacteria. The continued development of novel bicyclic agents in combination with potent β-lactamase inhibitors ensures their enduring clinical relevance.

Ultimately, a thorough understanding of the target pathogen, the local resistance landscape, and the specific attributes of each scaffold will guide the rational design of the next generation of life-saving β-lactam antibiotics.

References

Safety Operating Guide

Proper Disposal Procedures for 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

While comprehensive hazard data for 3,3-Diethyl-4-oxoazetidin-2-yl propionate is limited, preliminary information from chemical suppliers suggests it may cause skin, eye, and respiratory irritation. Due to the presence of a β-lactam ring, a structure common in antibiotics like penicillin, there is also a potential for chemical sensitization. Therefore, it is crucial to handle this compound with care, assuming it is hazardous.

Personal Protective Equipment (PPE) required:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[1][2]
Molecular Weight 199.25 g/mol [1][2]
CAS Number 142935-44-2[2]
Storage Conditions Sealed in a dry place at 2-8°C[2]
Hazard Statements (unverified) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

Experimental Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Keep it separate from incompatible materials such as strong acids or bases.

  • Waste Collection:

    • Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • For liquid waste (e.g., solutions containing the compound), use a sealable, non-reactive container. Ensure the container has a secure screw-top cap.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Label the hazardous waste container clearly with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: "142935-44-2"

      • An accumulation start date (the date the first waste was added to the container).

      • The primary hazards (e.g., "Irritant," "Sensitizer").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

    • Ensure the storage area is secure, well-ventilated, and away from heat sources or direct sunlight.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, check with your institution), arrange for its disposal.

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[6]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be decontaminated before being discarded as non-hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate and dispose of it as hazardous liquid waste.

    • After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory glassware or plastic.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the appropriate PPE as described in Section 1.

  • Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Label the container with the spill cleanup debris and dispose of it as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Dedicated Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate label Label Container as 'Hazardous Waste' segregate->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 3,3-Diethyl-4-oxoazetidin-2-yl propionate based on publicly available data for structurally similar compounds, including other β-lactams and azetidine derivatives. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical and perform a risk assessment for your specific use case.

This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain operational integrity when handling this compound (CAS No. 142935-44-2).

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary line of defense when handling this compound. Given the potential hazards associated with β-lactam compounds, which can be sensitizing and cause allergic reactions, a comprehensive PPE strategy is crucial.[1][2]

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles or a full-face shieldChemical splash goggles are essential to protect against splashes and potential vapors that can cause serious eye irritation. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[3][4][5]
Hand Protection Double-layered disposable nitrile or neoprene glovesHigh-performance, chemical-resistant gloves provide protection against skin contact, which can cause irritation or allergic reactions.[1][6] Double gloving is a good practice, especially during compounding and disposal.[3] Gloves should be inspected for tears or punctures before use and changed frequently.[3]
Body Protection Chemical-resistant laboratory coat or gownA low-permeability, lint-free fabric gown with a solid front, long sleeves, and tight-fitting cuffs is ideal to protect against accidental spills and contamination of personal clothing.[3][4]
Respiratory Protection Respirator with an organic vapor cartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling vapors or aerosols.[3] Proper training on the use and maintenance of the respirator is necessary.
Foot Protection Chemical-resistant, closed-toe shoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled to protect feet from spills.[3]

Experimental Protocols: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure.

Engineering Controls:

  • Work with this compound in a well-ventilated laboratory.

  • Use a chemical fume hood or a containment unit like a glove box for all procedures that may generate dust, vapors, or aerosols.[7]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transferring: Conduct weighing and transferring of the solid compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory area.[3][5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

Storage:

  • Store in a tightly sealed, original container in a dry, well-ventilated place.[6]

  • The recommended storage temperature is 2-8°C.[8]

  • Store separately from incompatible substances such as strong acids and bases.[3]

  • Keep away from heat and sources of ignition.[6][9]

Operational Plan: Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[5][6]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, labeled hazardous waste container.[6][9]

    • Decontaminate the spill area with a suitable cleaning agent. For β-lactam compounds, a solution of sodium hydroxide can be effective for degradation.[10][11]

    • Wash the area with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.

Disposal Plan

The disposal of this compound and its contaminated waste must be carried out in accordance with local, state, and federal regulations.

Waste Management Protocol:

  • Waste Collection: Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3]

  • Decontamination of β-Lactam Residues: For bulk amounts or to decontaminate equipment, consider treating with a 1M sodium hydroxide solution to open the β-lactam ring and reduce its biological activity.[10][11] This should be done as part of a validated procedure.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[9] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company. Do not dispose of it down the drain or in the regular trash.[6]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh and Transfer Compound prep2->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Collect in Labeled Hazardous Waste Container clean2->disp1 disp2 Arrange for Licensed Disposal disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。